Phenylphosphine
Description
Properties
IUPAC Name |
phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGWZZNNEUHDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P | |
| Source | PubChem | |
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Molecular Formula |
C6H7P, Array | |
| Record name | PHENYL PHOSPHINE | |
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| Record name | PHENYLPHOSPHINE | |
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DSSTOX Substance ID |
DTXSID7073224 | |
| Record name | Phenylphosphine | |
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Molecular Weight |
110.09 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyl phosphine is a clear colorless liquid. (NTP, 1992), Clear, colorless liquid with a foul odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless liquid with a foul odor. | |
| Record name | PHENYL PHOSPHINE | |
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Boiling Point |
320 to 322 °F at 760 mmHg (NTP, 1992), 160.5 °C, 160 °C, 320 °F | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali; very sol in alcohol and ether, Insoluble in water, Solubility in water: none, Insoluble | |
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Density |
1.001 at 59 °F (NTP, 1992) - Denser than water; will sink, Specific gravity @ 15 °C = 1.001, Relative density (water = 1): 1.00, 1.001 at 59 °F, (59 °F): 1.001 | |
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Vapor Density |
3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.8, 3.79 | |
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Vapor Pressure |
2.45 [mmHg] | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
638-21-1 | |
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Foundational & Exploratory
What are the physical and chemical properties of phenylphosphine?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of phenylphosphine (C₆H₅PH₂). It includes detailed experimental protocols for its synthesis and key reactions, presented with clarity and precision for use in a laboratory setting.
Physical Properties
This compound is a colorless liquid with a characteristically strong, penetrating, and foul odor.[1] It is classified as a flammable and corrosive material. The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇P | [2] |
| Molecular Weight | 110.09 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Foul, pungent, penetrating | [1][2] |
| Melting Point | 148-151 °C | [3][4] |
| Boiling Point | 160 °C at 760 mmHg | [2][3][4] |
| Density | 1.001 g/cm³ at 20 °C | [2] |
| Vapor Density | 3.79 (vs air) | [3] |
| Vapor Pressure | 760 mmHg at 160 °C | [3][4] |
| Refractive Index | 1.578 at 20 °C | [2] |
| Solubility | Insoluble in water | [2][3][4] |
| Flash Point | -20 °F | [3][4] |
Chemical Properties and Reactivity
This compound is a highly reactive organophosphorus compound, primarily due to the presence of the electron lone pair on the phosphorus atom and the labile P-H bonds. Its chemical properties are characterized by its strong reducing nature, pyrophoric behavior, and nucleophilicity.
Reactivity Profile:
-
Reducing Agent: this compound is a potent reducing agent.
-
Air Sensitivity: It is pyrophoric, meaning it can ignite spontaneously in air.[3] Oxidation in air is rapid, forming this compound oxide or phenylphosphinic acid.[5] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Water Reactivity: While insoluble, it reacts slowly with water to generate flammable or noxious gases.[3]
-
Incompatibilities: It is violently incompatible with strong oxidizing agents (e.g., peroxides, nitrates), acids (especially oxidizing acids), and halogens.[3] Contact with these substances can lead to fires or explosions. It should also be kept away from strong bases and epoxides.[3]
-
Nucleophilicity: The lone pair of electrons on the phosphorus atom makes this compound a good nucleophile, enabling it to react with various electrophiles.[6] This property is fundamental to its use in the synthesis of more complex organophosphorus compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Solvent | Notes | Source(s) |
| ³¹P NMR | 16.9 | - | Shift value reported in a patent. | [7] |
| ¹³C NMR | - | THF | Full spectrum available. | [8] |
| - | CDCl₃ | Full spectrum available. | [9] |
Detailed peak assignments and coupling constants for ¹H and ¹³C NMR were not explicitly available in the searched literature. However, full spectra can be accessed through the provided links.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Technique | Key Information | Source(s) |
| Infrared (IR) Spectroscopy | The full IR spectrum is available for review, showing characteristic P-H and C-H stretching and bending frequencies. | NIST WebBook |
| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is available, providing fragmentation patterns for structural elucidation. | NIST WebBook |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key reaction of this compound. These protocols are intended for use by trained professionals in a controlled laboratory environment.
Synthesis of this compound from Dichlorothis compound
This method involves the hydrolysis of dichlorothis compound to phenylphosphonous acid, followed by a disproportionation reaction upon heating to yield this compound and phenylphosphonic acid.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Hydrolysis: In a reaction flask equipped with a reflux condenser and a dropping funnel, dissolve dichlorothis compound (1 equivalent) in toluene. Slowly add water (1 equivalent) dropwise while vigorously stirring. The reaction is exothermic; maintain the temperature below 70°C using an ice bath.[7]
-
Reaction Completion: After the addition of water is complete, continue stirring at room temperature for 30 minutes.
-
Solvent Removal: Remove the toluene by distillation under reduced pressure. The remaining white solid is phenylphosphonous acid.[7]
-
Disproportionation: Heat the phenylphosphonous acid under a nitrogen atmosphere to 140-180°C. A disproportionation reaction will occur, yielding this compound and phenylphosphonic acid.[7]
-
Distillation and Collection: Distill the this compound from the reaction mixture and collect the product. This compound is highly air-sensitive and should be collected and stored under an inert atmosphere.
Air Oxidation of this compound
This procedure describes the controlled oxidation of this compound in the air. Due to its pyrophoric nature, this should be performed with extreme caution and on a small scale.
Logical Relationship: Oxidation of this compound
Caption: Simplified oxidation pathway of this compound.
Procedure:
-
Adsorption (for controlled oxidation): Dissolve a known amount of this compound in a minimal amount of a volatile, anhydrous solvent (e.g., diethyl ether) under an inert atmosphere. Add activated carbon to the solution to adsorb the this compound.[3]
-
Solvent Removal: Remove the solvent under a vacuum, leaving the this compound adsorbed on the activated carbon.
-
Controlled Oxidation: Carefully expose the activated carbon with the adsorbed this compound to the air for a specific period (e.g., 30 minutes). The activated carbon surface facilitates a more controlled oxidation.[3]
-
Product Isolation: After the desired reaction time, place the activated carbon under an inert atmosphere. The oxidized product (this compound oxide/phenylphosphinic acid) can be extracted from the activated carbon using a suitable solvent like tetrahydrofuran (THF).[3]
-
Analysis: The resulting product can be analyzed by ³¹P NMR to confirm the formation of the oxidized species.[3]
Disclaimer: this compound is a hazardous chemical and should only be handled by trained professionals in a well-ventilated fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times. All procedures involving this compound should be thoroughly risk-assessed before commencement.
References
- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chempap.org [chempap.org]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bdmaee.net [bdmaee.net]
- 7. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Synthesis of Phenylphosphine via Reduction of Dichlorophenylphosphine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of phenylphosphine through the reduction of dichlorothis compound. This compound is a crucial organophosphorus intermediate in the synthesis of various organic compounds, including phosphine ligands essential for catalysis in the pharmaceutical and fine chemical industries. This document details the prevalent reduction methodologies, with a primary focus on the high-yield reduction using lithium aluminum hydride (LiAlH4). Alternative methods, such as reduction with sodium metal and a two-step hydrolysis-disproportionation process, are also discussed and compared. Detailed experimental protocols, safety precautions, and reaction mechanisms are provided to equip researchers with the necessary information for the safe and efficient synthesis of this compound.
Introduction
This compound (C₆H₅PH₂) is a primary phosphine that serves as a versatile precursor in organophosphorus chemistry. Its utility stems from the reactivity of the P-H bonds, which allows for the facile introduction of phosphorus moieties into organic molecules. The synthesis of this compound is therefore a critical step in the development of a wide array of compounds, including chiral phosphine ligands for asymmetric catalysis, a cornerstone of modern drug development.
The most common laboratory-scale synthesis of this compound involves the reduction of dichlorothis compound (C₆H₅PCl₂), a commercially available starting material. The choice of reducing agent is paramount and significantly influences the reaction's yield, purity of the product, and safety considerations. This guide will explore the most effective methods for this transformation.
Comparative Analysis of Reduction Methods
Several methods have been reported for the reduction of dichlorothis compound to this compound. The selection of a particular method often depends on the desired scale, available equipment, and safety infrastructure. The following table summarizes the key quantitative data for the most common methods.
| Reducing Agent/Method | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, 0 °C to reflux | 91-94% | High yield, relatively fast reaction. | Highly reactive and pyrophoric reagent, requires stringent anhydrous conditions. |
| Sodium Metal | Inert solvent (e.g., toluene) | Moderate to Good | Less expensive than LiAlH₄. | Can be difficult to control, potential for side reactions. |
| Hydrolysis and Disproportionation | 1) H₂O/Toluene; 2) Heat (140-180 °C) | >95% (overall) | Avoids pyrophoric reagents, co-produces phenylphosphonic acid. | Two-step process, requires higher temperatures for disproportionation.[1] |
Experimental Protocols
Reduction of Dichlorothis compound with Lithium Aluminum Hydride (LiAlH₄)
This method is favored for its high yield and is based on the procedure for a similar reduction of diethyl phenylphosphonate.[2]
Materials:
-
Dichlorothis compound (C₆H₅PCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard Schlenk line apparatus
-
Ice-water bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is assembled. The apparatus is thoroughly flushed with dry nitrogen to ensure an inert atmosphere.
-
Reagent Preparation: A solution of dichlorothis compound in anhydrous diethyl ether is prepared in the dropping funnel. A suspension of a stoichiometric excess of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask.
-
Reaction: The flask containing the LiAlH₄ suspension is cooled to 0 °C using an ice-water bath. The dichlorothis compound solution is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature overnight to ensure complete reduction.
-
Workup: The reaction flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of distilled water to decompose the excess LiAlH₄. This is an exothermic process and must be done with extreme caution.
-
Isolation: The resulting mixture is filtered to remove the inorganic salts. The filter cake is washed with several portions of diethyl ether.
-
Purification: The combined ethereal filtrates are dried over anhydrous sodium sulfate. The solvent is removed by distillation under atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 93 °C at 100 Torr.[2]
Alternative Method: Hydrolysis and Disproportionation
This two-step method provides a high yield of this compound and the co-production of valuable phenylphosphonic acid.[1]
Step 1: Hydrolysis of Dichlorothis compound
-
In a reaction vessel, dichlorothis compound is dissolved in toluene.
-
Water is slowly added while maintaining the temperature below 70 °C.
-
After the addition, the mixture is stirred at room temperature for 30 minutes.
-
The water is removed by azeotropic distillation with toluene.
-
The remaining toluene is removed under reduced pressure to yield solid phenyl phosphorous acid.
Step 2: Disproportionation of Phenyl Phosphorous Acid
-
Under a nitrogen atmosphere, the phenyl phosphorous acid is heated to 140-180 °C.
-
This compound is distilled from the reaction mixture as it is formed and is collected.
-
The distillation is continued until no more product is collected. The residue contains phenylphosphonic acid.
Reaction Mechanisms and Pathways
The reduction of dichlorothis compound with lithium aluminum hydride proceeds via a nucleophilic substitution of the chloride ions with hydride ions.
Caption: Reduction of Dichlorothis compound with LiAlH₄.
The experimental workflow for the synthesis of this compound using LiAlH₄ can be visualized as follows:
Caption: Experimental Workflow for this compound Synthesis.
Safety Considerations
-
Dichlorothis compound (C₆H₅PCl₂): This compound is corrosive and toxic. It reacts with water and moisture, releasing hydrochloric acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is also pyrophoric and can ignite spontaneously in moist air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. All glassware must be thoroughly dried before use.
-
This compound (C₆H₅PH₂): this compound is a toxic and pyrophoric liquid with an unpleasant odor. It can spontaneously ignite in air. It should be handled under an inert atmosphere.
Conclusion
The reduction of dichlorothis compound provides a reliable route to this compound, a key building block in organophosphorus chemistry. The use of lithium aluminum hydride offers a high-yield, one-step synthesis, making it a preferred method for laboratory-scale preparations. However, the hazardous nature of LiAlH₄ necessitates strict adherence to safety protocols and the use of appropriate experimental techniques. The alternative two-step hydrolysis and disproportionation method presents a safer, albeit more lengthy, alternative that also yields a valuable co-product. The choice of synthetic route will ultimately be guided by the specific requirements of the researcher, including scale, available resources, and safety considerations.
References
Phenylphosphine: A Technical Guide for Scientific Professionals
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Organophosphorus Reagent
This technical guide provides a comprehensive overview of phenylphosphine (C₆H₅PH₂), a foundational organophosphorus compound. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and its role as a versatile precursor and ligand in synthetic chemistry.
Chemical Identity and Nomenclature
This compound, a colorless liquid with a characteristically intense and penetrating odor, is the phosphorus analog of aniline. It is highly reactive and susceptible to oxidation in the presence of air.[1]
| Identifier | Value |
| Preferred IUPAC Name | Phenylphosphane[1] |
| Other Names | This compound, Monothis compound[1] |
| CAS Number | 638-21-1[1] |
| Molecular Formula | C₆H₇P[1] |
| Molecular Weight | 110.09 g/mol [1] |
| InChI | InChI=1S/C6H7P/c7-6-4-2-1-3-5-6/h1-5H,7H2 |
| SMILES | C1=CC=C(C=C1)P[1] |
Physicochemical and Toxicological Properties
This compound's physical and toxicological data are crucial for its safe handling and application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [1] |
| Odor | Intense, penetrating, foul | [1] |
| Density | 1.001 g/cm³ | [1] |
| Boiling Point | 160 °C (320 °F; 433 K) | [1] |
| Toxicity (Inhalation, Rat) | LC50: 38 ppm / 4h | [2][3] |
Note: this compound is pyrophoric in air and is air and moisture sensitive. It is a toxic and hazardous substance, causing irritation to the eyes, skin, and respiratory system.[2][4]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods for the characterization of this compound.
-
³¹P NMR: The ³¹P chemical shift of this compound is a key identifier. It is often reported with proton decoupling.
-
¹H and ¹³C NMR: These spectra provide information on the phenyl ring and the P-H protons.
-
IR Spectroscopy: An infrared spectrum of this compound is available through the NIST Chemistry WebBook, providing a characteristic fingerprint for the compound.[5][6]
Precise NMR chemical shifts and coupling constants can be sensitive to solvent, concentration, and temperature. Researchers should consult specialized literature for detailed spectral assignments under specific experimental conditions.
Experimental Protocols
This compound is primarily used as a precursor to other organophosphorus compounds.[1] The following sections detail common experimental procedures involving its synthesis and derivatization.
Synthesis of this compound via Reduction of Dichlorothis compound
One of the most common laboratory methods for preparing this compound is the reduction of dichlorothis compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Reaction: LiAlH₄ + 2C₆H₅PCl₂ → 2C₆H₅PH₂ + Li⁺ + Al³⁺ + 4Cl⁻[1]
Protocol:
-
Preparation: A three-necked flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen line. The entire apparatus must be thoroughly dried and flushed with dry nitrogen to ensure an inert atmosphere, preventing oxidation of the phosphine product.[1]
-
Reaction Setup: A solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is placed in the reaction flask.
-
Addition of Precursor: Dichlorothis compound is dissolved in anhydrous diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred LiAlH₄ suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Time: After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.
-
Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of water or an aqueous solution of a mild acid to decompose the excess LiAlH₄. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.
-
Isolation: The resulting slurry is filtered to remove the inorganic salts. The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄).
-
Purification: The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
Synthesis of Bis(2-cyanoethyl)this compound
This compound serves as a key intermediate in the synthesis of more complex phosphines. An example is its base-catalyzed addition to acrylonitrile to form bis(2-cyanoethyl)this compound, a precursor for phosphorinanone heterocycles.[1][7]
Protocol:
-
Safety: this compound is extremely air-sensitive and has a strong, unpleasant odor. This procedure must be conducted under a nitrogen atmosphere in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[7]
-
Reaction Setup: In a 250-mL, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add this compound (50.0 g, 0.454 mole), acetonitrile (50 mL), and 10 N potassium hydroxide (10 mL).[7]
-
Addition of Acrylonitrile: Cool the flask in an ice-water bath. Add acrylonitrile (50.0 g, 0.943 mole) dropwise from the dropping funnel over 45–60 minutes, ensuring the reaction temperature does not exceed 35°C.[7]
-
Reaction Completion: After the addition, continue stirring the solution at room temperature for an additional 2.5 hours.[7]
-
Crystallization and Isolation: Dilute the reaction mixture with ethanol (100 mL) and chill to 0°C to induce crystallization. Filter the resulting heavy slurry, wash the crystalline product with cold ethanol (200 mL), and dry under vacuum to yield bis(2-cyanoethyl)this compound.[7]
Role in Synthetic Chemistry and Drug Development
While not typically a component of final drug molecules, this compound and its derivatives are critical in pharmaceutical synthesis. Their primary role is as ligands for transition metal catalysts used in cross-coupling reactions, which are fundamental for the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of many active pharmaceutical ingredients (APIs).[8]
Phosphine ligands, by coordinating to a metal center (e.g., palladium, nickel), modulate its electronic properties and steric environment, thereby controlling the catalyst's activity, stability, and selectivity.[8][9] this compound itself can act as a simple ligand, but more often it serves as a starting material for the synthesis of more elaborate phosphine ligands, including important classes of chiral ligands used in asymmetric catalysis to produce enantiomerically pure drugs.[6]
Logical Workflow: this compound as a Precursor to Advanced Ligands
The following diagram illustrates the logical progression from a simple starting material to this compound, which then serves as a building block for more complex, high-performance ligands used in catalysis.
Caption: Workflow from a common precursor to advanced ligands for pharmaceutical applications.
Experimental Workflow: Synthesis of this compound
The diagram below outlines the key steps and considerations in the laboratory synthesis of this compound from dichlorothis compound.
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Catalytic Cycle Involving a Phosphine Ligand
Phosphine ligands are integral to many catalytic cycles. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a prime example where a phosphine ligand (represented here generically as PR₃, for which this compound is a simple case) is essential for catalytic activity.
Caption: Simplified Suzuki-Miyaura cycle showing key steps where phosphine ligands (L) stabilize the palladium center.
References
- 1. uro.hmc.edu [uro.hmc.edu]
- 2. ionicviper.org [ionicviper.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bdmaee.net [bdmaee.net]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data analysis of phenylphosphine (NMR, IR, Mass Spec).
An in-depth guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of phenylphosphine.
This compound (C₆H₅PH₂), a primary phosphine, is a key organophosphorus compound utilized in the synthesis of various ligands, catalysts, and pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the NMR, IR, and Mass Spectrometric data of this compound, complete with detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments. Due to its air-sensitive nature, proper handling techniques are crucial for obtaining high-quality spectra.
Data Summary
The following tables summarize the key ¹H, ¹³C, and ³¹P NMR spectroscopic data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~7.5 - 7.2 | Multiplet | - | Phenyl protons (C₆H₅) |
| ~4.0 | Doublet of Triplets | ¹J(P,H) ≈ 200 Hz, ³J(H,H) ≈ 7 Hz | Phosphino protons (PH₂) |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) | Assignment |
| ~137 | ¹J(P,C) ≈ 12 Hz | C1 (ipso-carbon) |
| ~132 | ³J(P,C) ≈ 7 Hz | C2, C6 (ortho-carbons) |
| ~129 | ⁴J(P,C) ≈ 1 Hz | C4 (para-carbon) |
| ~128 | ²J(P,C) ≈ 18 Hz | C3, C5 (meta-carbons) |
Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
Table 3: ³¹P NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| -122.0 | Triplet | ¹J(P,H) ≈ 200 Hz |
Experimental Protocol: NMR Spectroscopy of this compound
Given that this compound is pyrophoric and readily oxidizes in air, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][2][3]
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, C₆D₆), dried and degassed
-
5 mm NMR tube with a J. Young valve or a standard NMR tube with a septum and parafilm
-
Gastight syringe
-
Schlenk line or glovebox
Procedure:
-
Sample Preparation:
-
In a glovebox or on a Schlenk line, add approximately 0.5 mL of the deuterated solvent to a clean, dry NMR tube.
-
Using a gastight syringe, carefully transfer a small amount of this compound (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR) into the NMR tube.[4]
-
Seal the NMR tube with the J. Young valve or a septum, ensuring an airtight seal. If using a septum, wrap the top of the tube with parafilm for extra security.
-
-
Data Acquisition:
-
Carefully transport the sealed NMR tube to the NMR spectrometer.
-
Insert the sample into the spinner turbine and place it in the magnet.
-
Acquire the ¹H, ¹³C, and ³¹P NMR spectra using standard instrument parameters. For ³¹P NMR, proton decoupling is typically used to simplify the spectrum, although a proton-coupled spectrum is necessary to observe the triplet splitting.[5]
-
Experimental workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the P-H and phenyl group vibrations.
Data Summary
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3060 | C-H stretch (aromatic) | Medium |
| ~2290 | P-H stretch | Medium |
| ~1580, 1480, 1435 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1100 | P-Ph stretch | Medium |
| ~975, 840 | P-H bend | Medium |
| ~740, 690 | C-H out-of-plane bend (aromatic) | Strong |
Experimental Protocol: FTIR Spectroscopy of this compound
This compound can be analyzed as a neat liquid between salt plates or using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound
-
FTIR spectrometer
-
Salt plates (e.g., KBr, NaCl) or ATR accessory
-
Pasteur pipette
-
Inert atmosphere (optional, for prolonged measurements)
Procedure (Neat Liquid):
-
In a fume hood, place a small drop of this compound onto one salt plate using a Pasteur pipette.[6]
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
-
Mount the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the salt plates thoroughly with a suitable dry solvent (e.g., hexane, followed by acetone) immediately after use.
Logical relationship for interpreting this compound's IR spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.
Data Summary
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
Table 5: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Ion Formula | Identity |
| 110 | [C₆H₇P]⁺• | Molecular Ion (M⁺•) |
| 109 | [C₆H₆P]⁺ | [M-H]⁺ |
| 78 | [C₆H₆]⁺• | Benzene radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | Cyclobutadienyl cation fragment |
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
Instrumentation:
-
A mass spectrometer equipped with an Electron Impact (EI) source.[7][8]
-
Direct insertion probe or a gas chromatography (GC) inlet.
Procedure:
-
Sample Introduction:
-
For a direct insertion probe, a small amount of this compound is placed in a capillary tube, which is then inserted into the probe.
-
For GC-MS, a dilute solution of this compound in a volatile solvent is injected into the GC.
-
-
Ionization:
-
The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[7]
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated.
-
Proposed fragmentation pathway of this compound in EI-MS.
This guide provides a foundational understanding of the key spectroscopic data for this compound. For more detailed analysis or for studying derivatives and reaction products, further two-dimensional NMR experiments and high-resolution mass spectrometry may be required. Always consult safety data sheets and handle this compound with appropriate precautions in a well-ventilated fume hood or glovebox.
References
- 1. spectrabase.com [spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. Trithis compound(603-35-0) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Phosphine, triphenyl- [webbook.nist.gov]
The Dual Nature of Phenylphosphine: A Technical Guide to its Reactivity with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylphosphine (PhPH₂) is a primary phosphine that serves as a versatile building block in organophosphorus chemistry. Its reactivity is characterized by the nucleophilic nature of the phosphorus atom and the ability of the P-H bonds to participate in addition reactions. This technical guide provides an in-depth exploration of the reactivity of this compound with a diverse range of electrophiles and nucleophiles. It aims to be a comprehensive resource for researchers, scientists, and drug development professionals by summarizing quantitative data, providing detailed experimental protocols for key reactions, and illustrating reaction pathways and workflows through detailed diagrams. Understanding the reactivity of this compound is crucial for the synthesis of a wide array of organophosphorus compounds, including ligands for catalysis, intermediates for drug discovery, and functional materials.
Introduction
This compound, the phosphorus analogue of aniline, is a highly reactive and oxidizable colorless liquid with a characteristic penetrating odor. Its synthetic utility stems from the presence of a lone pair of electrons on the phosphorus atom, making it a potent nucleophile, and two reactive P-H bonds that can readily undergo addition reactions across unsaturated bonds or participate in condensation reactions. This dual reactivity allows for the synthesis of a wide variety of secondary and tertiary phosphines, as well as other functionalized organophosphorus compounds. This guide will systematically explore the reactions of this compound with key classes of electrophiles and nucleophiles, providing practical insights for its application in a research and development setting.
Reactivity with Electrophiles
The lone pair of electrons on the phosphorus atom in this compound makes it a strong nucleophile, readily attacking electron-deficient centers. This section details its reactions with various electrophiles.
Alkyl Halides: Synthesis of Secondary and Tertiary Phosphines
This compound reacts with primary and secondary alkyl halides via a nucleophilic substitution (SN2) mechanism to form secondary and tertiary phosphines. The reaction proceeds by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is typically carried out in a non-polar solvent like benzene or toluene.[1]
Reaction Workflow: Alkylation of this compound
Caption: Stepwise alkylation of this compound to yield secondary and tertiary phosphines.
Table 1: Alkylation of this compound and its Derivatives
| This compound Derivative | Alkyl Halide | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| This compound-borane | γ-iodo-α-amino ester | Cs₂CO₃ | PTC | - | Secondary phosphine-borane amino acid derivative | - | [2] |
| Phenyl-H-phosphinic acid | Ethyl iodide | Triethylamine | - | 80 (MW) | Ethyl phenyl-H-phosphinate | 97 | [3] |
| Phenyl-H-phosphinic acid | n-Propyl bromide | Triethylamine | - | 80 (MW) | n-Propyl phenyl-H-phosphinate | 85 | [3] |
| Phenyl-H-phosphinic acid | Isopropyl bromide | Triethylamine | - | 80 (MW) | Isopropyl phenyl-H-phosphinate | 76 | [3] |
| Phenyl-H-phosphinic acid | n-Butyl bromide | Triethylamine | - | 80 (MW) | n-Butyl phenyl-H-phosphinate | 92 | [3] |
Experimental Protocol: Synthesis of Secondary Phosphine-borane Amino Acid Derivatives [2]
The stereoselective synthesis of secondary phosphine-borane amino acid derivatives can be achieved by the alkylation of this compound-borane with γ-iodo-α-amino ester reagents. The reaction is conducted under phase-transfer catalysis (PTC) conditions in the presence of cesium carbonate (Cs₂CO₃) as the base.
Carbonyl Compounds: Addition and Condensation Reactions
This compound reacts with aldehydes and ketones, although these reactions are less common than those involving tertiary phosphines like trithis compound in the Wittig reaction. The P-H bonds of this compound can add across the carbonyl group, particularly under acidic or basic conditions, to form α-hydroxyphosphines. With formaldehyde, this compound can undergo a hydroxymethylation reaction.
Reaction Pathway: this compound with Aldehydes/Ketones
Caption: Addition of this compound to carbonyl compounds.
Michael Acceptors: Conjugate Addition Reactions
This compound readily undergoes conjugate addition (Michael addition) to α,β-unsaturated compounds such as acrylonitrile, acrylates, and chalcones. This reaction is typically base-catalyzed and leads to the formation of β-phosphinoyl compounds. The high reactivity of this compound allows for the double addition of both P-H bonds.
Table 2: Michael Addition of this compound to Acrylonitrile
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| This compound | Acrylonitrile | 10 N KOH | Acetonitrile | < 35 | Bis(2-cyanoethyl)this compound | 80-93 | [4] |
Experimental Protocol: Synthesis of Bis(2-cyanoethyl)this compound [4]
To a 250-mL, three-necked flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add this compound (50.0 g, 0.454 mole), 50 mL of acetonitrile, and 10 mL of 10 N potassium hydroxide. Cool the flask in an ice-water bath. Add acrylonitrile (50.0 g, 0.943 mole) dropwise with stirring over 45-60 minutes, maintaining the temperature below 35 °C. After the addition, stir the solution at room temperature for an additional 2.5 hours. Dilute the reaction mixture with 100 mL of ethanol and chill to 0 °C to induce crystallization. Filter the resulting slurry, wash the crystalline product with 200 mL of cold ethanol, and dry under vacuum at 60 °C to yield 74–84 g (76–86%) of bis(2-cyanoethyl)this compound. An additional 5-9 g can be recovered from the filtrate, bringing the total yield to 80-93%.
Logical Flow: Michael Addition and Subsequent Cyclization
Caption: Synthesis of bis(2-cyanoethyl)this compound and its subsequent cyclization.
Epoxides
Similar to other nucleophiles, this compound can open epoxide rings. The reaction typically occurs via an SN2 mechanism, with the phosphorus atom attacking one of the electrophilic carbon atoms of the epoxide, leading to the formation of a β-hydroxyphosphine.
Acyl Halides
This compound can react with acyl halides to form acylphosphines. However, due to the presence of two P-H bonds, further reactions can occur, potentially leading to more complex products. The initial reaction involves the nucleophilic attack of the phosphorus on the carbonyl carbon of the acyl halide.
Reactivity with Nucleophiles (as a Precursor)
While this compound itself is primarily a nucleophile, its derivatives can act as electrophiles. For instance, after reaction with an alkyl halide to form a secondary phosphine, deprotonation can generate a phosphide anion, which is a potent nucleophile.
Hydrophosphination of Alkenes and Alkynes
The P-H bonds of this compound can add across carbon-carbon double and triple bonds in a reaction known as hydrophosphination. This reaction can be initiated by radicals, bases, or transition metal catalysts. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is dependent on the reaction conditions and the substrate. For instance, the hydrophosphination of styrenes catalyzed by Ni and Pd complexes yields the anti-Markovnikov product with high selectivity.[5][6][7]
Table 3: Hydrophosphination of Unsaturated Compounds with this compound
| Substrate | Catalyst/Conditions | Product | Yield (%) | Selectivity | Reference |
| Styrene | Yb(II) and Sm(II) complexes | Mono- and di-addition products | High | 100% anti-Markovnikov (mono-addition) | [6] |
| Diphenylacetylene | Ti-catalyst | Cyclic phospholanes | Low | - | [8] |
| Styrene | Ti-catalyst, irradiation | Anti-Markovnikov product | - | Exclusive | [7] |
Experimental Workflow: Catalytic Hydrophosphination
Caption: General workflow for a catalytic hydrophosphination reaction.
This compound as a Reducing Agent
This compound and its derivatives can act as reducing agents, for example, in the reduction of disulfides to thiols. This reactivity is analogous to that of other phosphines like trithis compound.[9] The driving force for this reaction is the formation of a stable phosphorus(V) species, such as a phosphine oxide.
Reaction Mechanism: Disulfide Reduction
Caption: Proposed mechanism for the reduction of disulfides by this compound.
Conclusion
This compound is a valuable and highly reactive reagent in organic synthesis. Its nucleophilic character allows for the straightforward synthesis of secondary and tertiary phosphines through reactions with alkyl halides and conjugate additions to Michael acceptors. Furthermore, the reactivity of its P-H bonds enables hydrophosphination reactions, providing access to a diverse range of organophosphorus compounds. The detailed protocols and quantitative data presented in this guide are intended to facilitate the practical application of this compound in various research and development endeavors, from ligand synthesis to the construction of complex molecules for pharmaceutical and materials science applications. Careful handling is required due to its reactivity and toxicity, but with appropriate precautions, this compound is an indispensable tool for the modern synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. "An Infrared Investigation of Trithis compound, Trithis compound Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 3. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl- H -phosphinates and secondary phosphine oxides with br ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03292F [pubs.rsc.org]
- 4. Appel Reaction [organic-chemistry.org]
- 5. Catalytic hydrophosphination of styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly active, chemo- and regioselective Yb(II) and Sm(II) catalysts for the hydrophosphination of styrene with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. This compound [webbook.nist.gov]
Thermal Stability and Decomposition Pathways of Phenylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition pathways of phenylphosphine (C₆H₅PH₂). Due to a notable scarcity of detailed experimental and computational data specifically for this compound in publicly accessible scientific literature, this document leverages data from analogous compounds—namely phosphine (PH₃) and trithis compound (PPh₃)—to infer potential thermal behaviors and decomposition mechanisms. The guide outlines the standard experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), that are essential for a thorough investigation of this compound's thermal properties. Furthermore, hypothetical decomposition pathways for this compound are proposed based on established principles of organophosphorus chemistry. This guide is intended to serve as a foundational resource for researchers, highlighting the existing knowledge gaps and providing a framework for future experimental and computational studies.
Introduction
This compound is a primary organophosphine that serves as a vital precursor in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry. Despite its utility, detailed information regarding its thermal stability and decomposition mechanisms is sparse. Understanding these properties is critical for ensuring safe handling, storage, and for predicting potential degradation products in various applications, including in the context of drug development where organophosphorus compounds can be key intermediates or components. This guide aims to consolidate the available information and provide a structured approach for further investigation.
General Thermal Properties of this compound
This compound is known to be a thermally sensitive and highly reactive compound. General observations from safety and regulatory literature indicate the following:
-
Decomposition on Heating: The substance decomposes upon heating, leading to the formation of toxic fumes which include phosphorus oxides and phosphine (PH₃)[1].
-
Pyrophoric Nature: this compound is pyrophoric and can ignite spontaneously in the presence of air[2]. This reactivity is a significant consideration for its handling and storage.
-
Formation at Elevated Temperatures: It has been noted that this compound may be generated when phenylphosphinates, which are used as catalysts and antioxidants, are heated to temperatures exceeding 200°C[2].
Thermal Analysis of Analogous Compounds
In the absence of specific data for this compound, examining the thermal behavior of phosphine and trithis compound provides valuable context.
Phosphine (PH₃)
Phosphine, the simplest phosphorus hydride, undergoes thermal decomposition through the homolytic fission of the P-H bond. Computational studies suggest that without the influence of radiation or reactive species, phosphine is thermally stable at temperatures below 100 K. The dissociation reaction becomes more significant than the recombination reaction at temperatures above 900 K[3][4]. The thermal decomposition of phosphine is a first-order reaction[5].
Trithis compound (PPh₃)
Trithis compound is a solid at room temperature and its thermal decomposition has been studied more extensively.
| Parameter | Value | Method | Reference |
| Decomposition Temperature | Complete at 263 °C | TGA | [6] |
| Melting Point | 82 °C | DSC | [6] |
Table 1: Thermal Properties of Trithis compound
Proposed Decomposition Pathways for this compound
Based on the chemistry of phosphines and general principles of thermal decomposition, two primary hypothetical pathways for this compound are proposed. These pathways are likely to be initiated by the cleavage of the weakest bonds in the molecule, the P-H and P-C bonds.
Pathway A: P-H Bond Fission
This pathway is initiated by the homolytic cleavage of a P-H bond, which is generally weaker than the P-C bond in phosphines.
Caption: Proposed P-H bond fission pathway for this compound decomposition.
Pathway B: P-C Bond Fission
Alternatively, the cleavage of the P-C bond can initiate the decomposition, leading to the formation of a phenyl radical and a phosphino radical.
Caption: Proposed P-C bond fission pathway for this compound decomposition.
Experimental Protocols for Thermal Analysis
A thorough investigation into the thermal stability of this compound would require a combination of thermoanalytical techniques. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is a primary technique for determining decomposition temperatures.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting and glass transitions, as well as the enthalpy of reactions.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This technique is crucial for identifying the volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Caption: Experimental workflow for Py-GC-MS analysis.
Conclusion and Future Outlook
The thermal stability and decomposition of this compound remain a significant area for research. While general hazardous properties are known, a detailed, quantitative understanding is lacking. The experimental and theoretical frameworks outlined in this guide provide a clear path for future investigations. By employing techniques such as TGA, DSC, and Py-GC-MS, and complementing these with computational studies, a comprehensive profile of this compound's thermal behavior can be established. This knowledge is essential for its safe and effective use in research and industrial applications, including the development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. Bond fission in monocationic frameworks: diverse fragmentation pathways for phosphinophosphonium cations - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Overview of Phenylphosphine Synthesis and Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the synthesis and discovery of phenylphosphines, a class of organophosphorus compounds pivotal to advancements in organic synthesis, catalysis, and materials science. From the foundational work of early pioneers to modern industrial-scale production, this document details the evolution of synthetic methodologies, offering insights into the chemical ingenuity that has driven progress in this field. This guide is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental protocols, and visualizing reaction pathways to facilitate a deeper understanding of this important class of molecules.
Early Discoveries and the Dawn of Organophosphorus Chemistry
The journey into the world of organophosphorus chemistry began in the mid-19th century, with significant contributions from German chemist August Wilhelm von Hofmann.[1][2][3][4][5] His work laid the groundwork for the synthesis and understanding of a variety of organophosphorus functional groups, including primary, secondary, and tertiary phosphines.[2] Hofmann's investigations into "phosphorus bases" were analogous to his work on amines and their relationship to ammonia, establishing a fundamental conceptual framework for the field.[3][4]
While Hofmann's work was foundational, the first synthesis of a specific and now widely recognized phenylphosphine, trithis compound (PPh₃), is credited to Pfeiffer and Sauvage in 1904.[6][7][8] Their preparation, utilizing the reaction of a Grignard reagent with a phosphorus halide, marked a significant milestone and opened the door for the widespread use of trithis compound in organic synthesis.[7][8] The true impact of this discovery would become fully apparent decades later with the advent of seminal reactions like the Wittig reaction in 1954, where trithis compound plays a central role.[6]
Key Synthetic Methodologies for Phenylphosphines
The synthesis of phenylphosphines has evolved significantly since its inception, with several key methods emerging as robust and versatile routes to these compounds. These methods can be broadly categorized into reactions involving organometallic reagents, reduction of phosphorus (V) or phosphorus (III) precursors, and more specialized industrial processes.
The Grignard Reaction: A Laboratory Mainstay
The Grignard reaction remains a cornerstone for the laboratory-scale synthesis of trithis compound and its derivatives.[9][10][11][12] This method involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a phosphorus halide, typically phosphorus trichloride (PCl₃).[8][9]
Experimental Protocol: Synthesis of Trithis compound via the Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether or THF from the dropping funnel. The reaction is initiated when the solution turns cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition of the bromobenzene solution. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether or THF. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude trithis compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[8]
Industrial Synthesis: The Sodium-Mediated Reaction
On an industrial scale, the synthesis of trithis compound often employs a more cost-effective method involving the reaction of chlorobenzene with sodium metal and phosphorus trichloride.[9][13][14][15] This process is typically carried out at elevated temperatures and pressures.
Experimental Protocol: Industrial Synthesis of Trithis compound
Materials:
-
Sodium metal
-
Chlorobenzene
-
Phosphorus trichloride (PCl₃)
-
Toluene (solvent)
Procedure:
-
Preparation of Sodium Dispersion: In a suitable reactor, sodium metal is dispersed in a high-boiling solvent like toluene at a temperature above its melting point (e.g., 100 °C) with vigorous stirring to create a fine dispersion.[13] The dispersion is then cooled.
-
Reaction: A mixture of chlorobenzene and phosphorus trichloride is added dropwise to the sodium dispersion while maintaining the temperature at around 50 °C.[13] An induction period is often observed, after which an exothermic reaction begins.[13] The temperature is carefully controlled throughout the addition.
-
Aging and Workup: After the addition is complete, the reaction mixture is stirred for an additional period (aging) to ensure complete reaction.[13] The resulting slurry, containing trithis compound and sodium chloride, is filtered. The filter cake is washed with toluene.
-
Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the toluene, yielding crude trithis compound.[13] Further purification can be achieved by distillation or recrystallization.
Synthesis of Primary this compound (C₆H₅PH₂)
The parent this compound is a versatile precursor in organophosphorus chemistry. Its synthesis often involves the reduction of more oxidized phenylphosphorus compounds.
A common laboratory method for the preparation of this compound is the reduction of dichlorothis compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[16][17][18][19]
Experimental Protocol: Synthesis of this compound by Reduction of Dichlorothis compound
Materials:
-
Dichlorothis compound (C₆H₅PCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet, and a magnetic stirrer, place a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF under an inert atmosphere.
-
Reduction: Cool the suspension in an ice bath. Slowly add a solution of dichlorothis compound in anhydrous diethyl ether or THF from the dropping funnel with efficient stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Workup: Cautiously quench the reaction by the slow, dropwise addition of water, followed by a solution of sodium hydroxide. A white precipitate of aluminum salts will form. Filter the mixture under an inert atmosphere and wash the precipitate with anhydrous diethyl ether or THF.
-
Purification: Dry the combined filtrate and washings over anhydrous sodium sulfate. Remove the solvent by distillation at atmospheric pressure. The this compound can then be purified by fractional distillation under reduced pressure.
An alternative route to this compound involves the thermal disproportionation of phenylphosphorous acid.[20][21][22] This method also co-produces phenylphosphonic acid.
Experimental Protocol: Synthesis of this compound via Disproportionation
Materials:
-
Dichlorothis compound
-
Water
-
Toluene
Procedure:
-
Hydrolysis of Dichlorothis compound: Dichlorothis compound is first hydrolyzed to phenylphosphorous acid. This can be achieved by the controlled addition of water to a solution of dichlorothis compound in a solvent like toluene.[20]
-
Disproportionation: The resulting phenylphosphorous acid is heated under a nitrogen atmosphere to a temperature range of 140-180 °C.[20][22] The this compound product is distilled from the reaction mixture as it is formed.[20]
-
Purification: The collected distillate is this compound, which can be further purified by redistillation. The residue in the reaction flask is primarily phenylphosphonic acid.
Modern Approaches: One-Pot Synthesis from White Phosphorus
Recent advancements have focused on developing more direct and atom-economical routes to primary phosphines, including this compound, starting from elemental white phosphorus (P₄).[23][24][25][26][27] These "one-pot" syntheses aim to bypass the use of hazardous intermediates like phosphorus trichloride.[23][24] One such method involves the hydrostannylation of P₄ followed by functionalization.[23]
Quantitative Data on this compound Synthesis
The efficiency of this compound synthesis varies depending on the chosen method and reaction conditions. The following tables summarize key quantitative data for some of the discussed synthetic routes.
| Synthesis of Trithis compound | Starting Materials | Reagents/Solvents | Conditions | Yield | Reference |
| Grignard Reaction | Bromobenzene, PCl₃ | Mg, Diethyl ether/THF | Reflux, then 0 °C to RT | High | [8][9] |
| Industrial Sodium Process | Chlorobenzene, PCl₃ | Na, Toluene | 50 °C | 87.3 - 96.2% | [13] |
| **Synthesis of this compound (C₆H₅PH₂) ** | Starting Material | Reagents/Solvents | Conditions | Yield | Reference |
| Reduction | Dichlorothis compound | LiAlH₄, Diethyl ether/THF | 0 °C to RT | Good | [17] |
| Disproportionation | Phenylphosphorous Acid | N/A | 140-180 °C | >95% | [20] |
| One-Pot from P₄ | White Phosphorus (P₄) | Bu₃SnH, KHMDS, PhCl, HCl | Multi-step one-pot | High | [23][24] |
Characterization of Phenylphosphines
The synthesized phenylphosphines are characterized using various spectroscopic techniques to confirm their identity and purity.
Trithis compound (PPh₃):
-
Appearance: White crystalline solid.[9]
-
¹H NMR: Shows complex multiplets in the aromatic region (approximately δ 7.0-7.5 ppm).[28][29][30]
-
³¹P NMR: A single sharp peak typically observed around δ -5 ppm (referenced to 85% H₃PO₄).[29][31][32]
-
IR Spectroscopy: Characteristic P-C stretching and aromatic C-H and C=C vibrations are observed.[7][33]
This compound (C₆H₅PH₂):
-
Appearance: Colorless liquid with a strong, unpleasant odor.
-
¹H NMR: Aromatic protons appear as multiplets, and the P-H protons appear as a characteristic multiplet due to coupling with phosphorus.
-
¹³C NMR: Shows distinct signals for the aromatic carbons.[34]
-
³¹P NMR: A characteristic signal is observed in the upfield region, often as a triplet due to coupling with the two protons.
-
IR Spectroscopy: Shows characteristic P-H stretching bands in addition to aromatic C-H and C=C vibrations.[35]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for phenylphosphines.
Caption: Grignard synthesis of trithis compound.
Caption: Industrial synthesis of trithis compound.
Caption: Synthesis of this compound via reduction.
Conclusion
The history of this compound synthesis is a testament to the continuous evolution of chemical methodology. From the early explorations of organophosphorus compounds to the development of highly efficient industrial processes, the journey has been marked by significant milestones that have had a profound impact on various scientific disciplines. The methods detailed in this guide, from the classic Grignard reaction to modern one-pot syntheses, provide a powerful toolkit for chemists. A thorough understanding of these synthetic routes, their historical context, and their practical considerations is essential for researchers and professionals working at the forefront of chemical innovation. The continued development of more sustainable and efficient methods for this compound synthesis will undoubtedly remain an active area of research, promising new discoveries and applications in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 4. 1911 Encyclopædia Britannica/Hofmann, August Wilhelm von - Wikisource, the free online library [en.wikisource.org]
- 5. 125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews [chemistryviews.org]
- 6. acs.org [acs.org]
- 7. Trithis compound | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. S 26. Physical properties of triphenyl compounds of group V elements - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. bdmaee.net [bdmaee.net]
- 10. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111454292A - Preparation method of trithis compound - Google Patents [patents.google.com]
- 12. cerritos.edu [cerritos.edu]
- 13. US4212831A - Process for producing trithis compound - Google Patents [patents.google.com]
- 14. Method for preparing trithis compound - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN1069273A - Sythesis of triphenyl phosphine - Google Patents [patents.google.com]
- 16. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. Synthesis routes of Lithium aluminium hydride [benchchem.com]
- 19. US6994838B2 - Process for the preparation of lithium aluminium hydride solutions - Google Patents [patents.google.com]
- 20. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 21. Sciencemadness Discussion Board - Disproportionation of phenylphosphinic acid: OTC trithis compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. CN103044485B - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 23. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. One-pot synthesis of primary phosphines from white phosphorus - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 27. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 28. Trithis compound(603-35-0) 1H NMR spectrum [chemicalbook.com]
- 29. rsc.org [rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. rsc.org [rsc.org]
- 33. Trithis compound(603-35-0) IR Spectrum [chemicalbook.com]
- 34. spectrabase.com [spectrabase.com]
- 35. This compound [webbook.nist.gov]
An In-depth Technical Guide to Novel Phenylphosphine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of recent advancements in the exploration of novel phenylphosphine derivatives and their analogues. It covers their synthesis, characterization, and diverse applications in catalysis, materials science, and drug development. The content is structured to offer detailed experimental insights and present quantitative data for effective comparison and implementation in a research setting.
Introduction to this compound Derivatives
Phenylphosphines are a class of organophosphorus compounds that serve as fundamental building blocks and ligands in modern chemistry.[1] Their unique electronic and steric properties, which can be finely tuned through substitution on the phenyl rings or the phosphorus atom, make them indispensable in homogeneous catalysis.[2][3] Recent research has focused on developing novel derivatives and analogues to enhance catalytic activity, introduce new functionalities, and explore applications beyond catalysis, particularly in medicinal chemistry and materials science. These advancements include the creation of electron-rich ligands for challenging cross-coupling reactions, functionalized phosphines for targeted drug delivery, and photoactive derivatives for applications in organic light-emitting devices (OLEDs).[2][4][5]
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives often involves multi-step processes starting from commercially available precursors. Methodologies are designed to be robust, high-yielding, and allow for structural diversity.
Synthesis of D-A-D Type 9-phenyl-9-phosphafluorene Oxide (PhFlOP) Derivatives
A novel series of Donor-Acceptor-Donor (D-A-D) type PhFlOP derivatives, which have applications as emitters, has been prepared using a five-step, noble-metal-free synthetic protocol.[6]
The synthesis commences with 2-bromo-4-fluoro-1-nitrobenzene and proceeds through several intermediates. The final key step involves a Cs₂CO₃-facilitated nucleophilic substitution reaction between the PhFlOP core and various substituted carbazoles, which act as the donor moieties.[6]
General Procedure for the final step:
-
A mixture of the core phosphine oxide compound (1.0 equiv), the respective substituted carbazole (2.5 equiv), and Cs₂CO₃ (5.0 equiv) is prepared in DMF.
-
The reaction mixture is stirred at 100 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and diluted with water.
-
The resulting mixture is extracted with dichloromethane (DCM).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final D-A-D type PhFlOP derivative.[6]
The workflow for this synthesis is illustrated below.
Synthesis of Fluorous Trithis compound Derivatives
A novel approach for preparing highly fluorous triarylphosphines involves using a p-silyl substituent as a branching point to attach multiple perfluorotails. This method allows for the synthesis of phosphines with high fluorine content (50-67 wt %), which are valuable for fluorous biphasic catalysis.[7][8]
Two primary routes are employed:
-
Route A: Reaction of lithiated p-(fluoroalkylsilyl)bromobenzene with PCl₃.
-
Route B: Reaction of fluoroalkylhalosilanes with lithiated tris(p-bromophenyl)phosphine.[8]
General Procedure for Route B:
-
Tris(p-bromophenyl)phosphine is dissolved in diethyl ether under an inert atmosphere.
-
The solution is cooled, and a solution of n-butyllithium is added dropwise to perform the lithiation.
-
The reaction mixture is stirred at low temperature before being allowed to warm to room temperature.
-
The appropriate fluoroalkylhalosilane is added, and the mixture is stirred overnight.
-
The reaction is quenched with an aqueous NH₄Cl solution.
-
The product is extracted, and the organic layer is dried and concentrated.
-
The final fluorous phosphine is purified, often by crystallization.[7]
Data Presentation: Synthesis Yields
| Derivative Class | Final Step | Yield (%) | Reference |
| D-A-D PhFlOP Derivatives | Nucleophilic Substitution | 77–91% | [6] |
| Fluorous Phosphines (D{n,x}) | Reaction with Fluoroalkylhalosilanes | 86-98% | [7] |
| Pd(II) Phosphine Complexes | Reaction with CODPdCl₂ | Good Yields | [9] |
| Cobalt Dithis compound Complexes | Reaction with CoCl₂ | 72.0% (for Complex 1) | [10] |
Applications in Homogeneous Catalysis
This compound ligands are cornerstones of homogeneous catalysis, enabling a wide range of transformations such as cross-coupling, amination, and hydrogenation reactions.[3] Novel derivatives are designed to enhance catalyst performance by tuning steric and electronic properties.
Palladium-Catalyzed Heck Reaction
Novel Pd(II) complexes containing aminomethylphosphine ligands have been synthesized and tested for their catalytic activity in the Heck reaction between styrene and various aryl bromides.[9]
-
A reaction vessel is charged with the Pd(II) complex (catalyst), aryl bromide (1 mmol), styrene (1.5 mmol), and a base (e.g., NaOAc, 2 mmol) in a solvent like DMF.
-
The mixture is heated at a specified temperature (e.g., 140 °C) for a set time.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, and the solvent is evaporated.
-
The product yield is determined by methods such as Gas Chromatography (GC) or purification by column chromatography.[9]
The logical relationship between ligand design and catalytic performance is a central theme in catalyst development.
Polymerization of 1,3-Butadiene
Novel cobalt dithis compound complexes have been synthesized and used as catalysts for the polymerization of 1,3-butadiene when activated with methylaluminoxane (MAO).[10]
Data Presentation: Catalytic Performance
Table 1: Heck Reaction of Styrene with Aryl Bromides using Pd(II) Complex 5 [9]
| Aryl Bromide | Yield (%) |
| 4-Bromoacetophenone | 98 |
| 4-Bromobenzonitrile | 95 |
| Bromobenzene | 85 |
| 4-Bromotoluene | 82 |
Table 2: Polymerization of 1,3-Butadiene with Cobalt Complexes [10]
| Catalyst | Al/Co ratio | Conversion (%) | Mw/10³ ( g/mol ) |
| Complex 1/MAO | 100 | 98.7 | 251 |
| Complex 1/MAO | 500 | 99.1 | 223 |
| Complex 2/MAO | 100 | 99.0 | 235 |
| Complex 2/MAO | 500 | 99.5 | 201 |
Applications in Drug Development and Medicinal Chemistry
The unique properties of phosphines are being increasingly exploited in drug development. The trithis compound cation, for instance, is used to target bioactive molecules to mitochondria, leveraging the high mitochondrial membrane potential of cancer cells.
Mitochondria-Targeted Anti-Tumor Agents
Novel derivatives of the natural product formononetin have been synthesized by attaching a trithis compound cation to its 7-position hydroxyl group. This modification aims to enhance the anti-tumor effect by ensuring the compound accumulates within the mitochondria of tumor cells.[11]
The workflow for developing such targeted drugs involves identifying a lead compound, modifying it with a targeting moiety, and then evaluating its biological activity. The core idea is that the lipophilic trithis compound cation facilitates the passage of the drug across the mitochondrial membrane.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gessnergroup.com [gessnergroup.com]
- 3. Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. Advances in nucleophilic phosphine catalysis of alkenes, allenes, alkynes, and MBHADs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Some Novel Cobalt Dithis compound Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anti-Tumor Activity and Molecular Docking Studies of Novel Trithis compound-Containing Formononetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Electronic Nuances of Phenylphosphine Ligands in Coordination Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of electronic effects in phenylphosphine coordination chemistry. Phenylphosphines are a pivotal class of ligands in catalysis and inorganic chemistry, where their electronic character significantly influences the reactivity, stability, and selectivity of metal complexes. Understanding and quantifying these electronic effects are paramount for the rational design of catalysts and the development of novel therapeutics. This document provides a comprehensive overview of the theoretical underpinnings, experimental quantification, and practical implications of these electronic phenomena, complete with detailed experimental protocols and visual representations of key concepts.
Fundamental Electronic Effects of this compound Ligands
The electronic influence of a this compound ligand in a metal complex is a delicate interplay of two primary bonding interactions: σ-donation and π-acceptance.
-
σ-Donation: The phosphorus atom of the phosphine ligand possesses a lone pair of electrons that can be donated to a vacant d-orbital of the transition metal center, forming a σ-bond. The strength of this donation is dictated by the electron density on the phosphorus atom, which is, in turn, influenced by the substituents on the phenyl rings. Electron-donating groups (EDGs) on the aryl rings increase the electron density on the phosphorus, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a weaker σ-donor.
-
π-Acceptance (Back-bonding): Transition metals with filled d-orbitals can donate electron density back to the phosphine ligand into its empty σ* antibonding orbitals of the phosphorus-carbon bonds. This interaction is known as π-back-bonding. The extent of π-acceptance is influenced by the energy and orientation of these σ* orbitals. While traditionally considered weak π-acceptors compared to ligands like carbon monoxide, the π-acidity of phenylphosphines can be tuned by the substituents on the phenyl rings.
The net electronic effect of a this compound ligand is a combination of its σ-donating and π-accepting capabilities. This balance is crucial in modulating the electron density at the metal center, which directly impacts the catalytic activity and reaction mechanisms.
Quantifying Electronic Effects: The Tolman Electronic Parameter (TEP)
A key metric for quantifying the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP) .[1] This parameter is determined experimentally by measuring the frequency of the A1 symmetric C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)3], using infrared (IR) spectroscopy.[1]
The principle behind the TEP is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This enhanced electron density leads to greater π-back-bonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[2] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency.[2] Therefore, a lower TEP value signifies a more electron-donating phosphine.
The following table summarizes the Tolman Electronic Parameters for a selection of substituted this compound ligands, illustrating the impact of substituent effects.
| Ligand (L) | Substituent | TEP (ν(CO), cm⁻¹) |
| P(p-NMe₂)₃ | p-Dimethylamino | 2060.3 |
| P(p-OMe)₃ | p-Methoxy | 2063.8 |
| P(p-Me)₃ | p-Methyl | 2066.0 |
| PPh₃ | - | 2068.9 |
| P(p-F)₃ | p-Fluoro | 2079.1 |
| P(p-Cl)₃ | p-Chloro | 2079.7 |
| P(p-CF₃)₃ | p-Trifluoromethyl | 2090.8 |
Table 1: Tolman Electronic Parameters (TEP) for various substituted triarylphosphine ligands. Data compiled from multiple sources.
Experimental Protocols
Synthesis of a Representative this compound-Metal Complex: Bis(trithis compound)palladium(II) Chloride
This protocol details the synthesis of bis(trithis compound)palladium(II) chloride, a widely used precatalyst in cross-coupling reactions.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Trithis compound (PPh₃)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) solution (prepared in situ)
Procedure:
-
Preparation of Sodium Tetrachloropalladate(II) solution: Dissolve a specific amount of palladium(II) chloride in a minimal amount of concentrated hydrochloric acid. Dilute the resulting solution with ethanol.
-
Preparation of Trithis compound solution: In a separate flask, dissolve two molar equivalents of trithis compound in hot ethanol.
-
Reaction: Slowly add the warm sodium tetrachloropalladate(II) solution to the hot trithis compound solution with continuous stirring.
-
Precipitation and Isolation: A yellow precipitate of bis(trithis compound)palladium(II) chloride will form. Allow the mixture to cool to room temperature.
-
Purification: Collect the precipitate by filtration, wash it with ethanol, and then dry it under a vacuum. The yield is typically in the range of 80-90%.
Experimental Determination of the Tolman Electronic Parameter (TEP)
This protocol outlines the general procedure for determining the TEP of a this compound ligand using IR spectroscopy.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREME CAUTION: Highly Toxic!
-
The this compound ligand of interest (L)
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexane)
-
Schlenk line or glovebox for inert atmosphere operations
-
FTIR spectrometer
Procedure:
-
Preparation of the [LNi(CO)₃] complex: In an inert atmosphere (glovebox or Schlenk line), react one equivalent of the this compound ligand (L) with one equivalent of nickel tetracarbonyl in the chosen solvent. The reaction involves the displacement of one CO ligand by the phosphine ligand.
-
Sample Preparation for IR Spectroscopy: Prepare a dilute solution of the synthesized [LNi(CO)₃] complex in the same solvent within an IR-transparent cell (e.g., NaCl or KBr plates).
-
IR Spectrum Acquisition: Record the infrared spectrum of the solution, typically in the range of 2200-1800 cm⁻¹.
-
Data Analysis: Identify the frequency of the A1 symmetric C-O stretching vibration. This is typically the most intense and highest frequency band in the carbonyl stretching region of the spectrum. This value represents the Tolman Electronic Parameter for the ligand L.
Visualization of Concepts
Logical Relationship of Electronic Effects
The following diagram illustrates the cause-and-effect relationship between substituent properties, ligand electronic character, and the resulting impact on the metal center and its spectroscopic signature.
Catalytic Cycle: Suzuki-Miyaura Coupling
This compound ligands are crucial in many catalytic cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond, is a prime example. The electronic properties of the phosphine ligand influence the efficiency of each step in the catalytic cycle. The following diagram depicts a generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for Characterizing Electronic Properties
The systematic characterization of the electronic properties of a novel this compound ligand follows a structured workflow, from synthesis to data analysis.
Conclusion
The electronic effects of this compound ligands are a cornerstone of modern coordination chemistry and catalysis. The ability to fine-tune the σ-donating and π-accepting properties of these ligands through synthetic modification of their phenyl ring substituents provides a powerful tool for controlling the reactivity of metal complexes. The Tolman Electronic Parameter offers a robust method for quantifying these effects, enabling a rational approach to ligand design and catalyst development. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals seeking to harness the subtle yet profound electronic influences of this compound ligands in their scientific endeavors.
References
Methodological & Application
Phenylphosphine as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of ligand coordinated to the palladium catalyst is critical for achieving high yields and reaction rates. Phenylphosphine (PhPH₂), a primary phosphine, offers a unique combination of steric and electronic properties that can be advantageous in specific Suzuki-Miyaura coupling applications. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in palladium-catalyzed Suzuki-Miyaura coupling reactions.
Application Notes
This compound is a less sterically bulky and more electron-donating ligand compared to its tertiary phosphine analogue, trithis compound (PPh₃). This can influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The P-H bonds in this compound can also participate in catalyst activation and deactivation pathways, making the choice of reaction conditions particularly important.
Advantages of this compound:
-
Cost-Effectiveness: this compound is often more economical than many complex, specialized phosphine ligands.
-
Unique Reactivity: Its distinct electronic and steric profile can offer complementary reactivity to other phosphine ligands, potentially favoring the coupling of specific substrate classes.
-
Potential for In Situ Ligand Modification: The P-H functionality allows for potential in situ modification or the formation of more complex catalytic species.
Considerations for Use:
-
Catalyst Loading: Optimal catalyst and ligand loading may differ from those used with other phosphine ligands and should be determined empirically.
-
Base and Solvent Choice: The choice of base and solvent system is crucial for efficient catalysis and can significantly impact reaction outcomes.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using different monodentate phosphine ligands. This data is illustrative and aims to provide a comparative context for the performance of this compound. Actual yields may vary depending on the specific substrates and optimized reaction conditions.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| Trithis compound | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-98 |
| Tri(tert-butyl)phosphine | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 4 | >95 |
| Dicyclohexylthis compound | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 6 | >95 |
Note: This data is compiled from typical results found in the literature for Suzuki-Miyaura reactions and is intended for comparative purposes. A direct head-to-head comparison under identical conditions is recommended for precise evaluation.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid using this compound
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid using a palladium acetate precursor and this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PhPH₂)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene (2 mL) via syringe.
-
Add this compound (0.04 mmol, 4 mol%) via syringe. The solution should change color, indicating complex formation. Stir for 15 minutes at room temperature.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the remaining degassed toluene (3 mL) and degassed water (1 mL).
-
-
Reaction Execution:
-
Fit the flask with a condenser under a continuous flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Catalyst Preparation for Suzuki-Miyaura Coupling with this compound
For improved reproducibility, a pre-formed palladium-phenylphosphine complex can be prepared, although in situ generation is more common for screening purposes.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
This compound (PhPH₂)
-
Anhydrous toluene
-
Anhydrous hexanes
-
Schlenk flask and standard inert atmosphere equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.5 mmol).
-
Add anhydrous toluene (10 mL) and stir to dissolve.
-
Slowly add this compound (2.2 mmol) via syringe. A color change and/or precipitation may be observed.
-
Stir the mixture at room temperature for 1 hour.
-
If a precipitate forms, it can be isolated by filtration under inert atmosphere, washed with anhydrous hexanes, and dried under vacuum. If no precipitate forms, the solution of the pre-formed catalyst can be used directly in the coupling reaction. The concentration should be determined before use.
Mandatory Visualizations
Application of Phenylphosphine in the Synthesis of Phosphorus-Containing Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphine (PhPH₂) is a versatile organophosphorus compound that serves as a key building block in the synthesis of various phosphorus-containing polymers. These polymers are of significant interest due to their inherent properties such as flame retardancy, thermal stability, and potential for further functionalization. The incorporation of the phosphine moiety into a polymer backbone can impart unique characteristics, making them suitable for a range of applications, from advanced flame-retardant materials to precursors for novel catalysts and biomaterials.
This document provides detailed application notes and experimental protocols for the synthesis of phosphorus-containing polymers utilizing this compound as a primary monomer. The focus is on the polyaddition reaction of this compound with divinyl compounds, a common method for preparing such polymers.
Applications of this compound-Containing Polymers
Polymers synthesized from this compound are primarily recognized for their excellent flame-retardant properties. The phosphorus atoms in the polymer chain act in both the condensed and gas phases during combustion to suppress the fire. In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they can release radical scavengers that inhibit the combustion process.
Beyond flame retardancy, these polymers can be chemically modified at the phosphorus center, opening up possibilities for:
-
Catalysis: The phosphine moieties can act as ligands for transition metals, leading to polymer-supported catalysts that are easily recoverable.
-
Biomaterials: Functionalization of the phosphorus atoms can be used to attach bioactive molecules, leading to potential applications in drug delivery and tissue engineering.
-
Coatings and Adhesives: The polar nature of the phosphine oxide group (formed upon oxidation of the phosphine) can enhance adhesion to various substrates.
Experimental Protocols
The following protocols detail the synthesis of phosphorus-containing polymers through the radical-initiated and UV-initiated polyaddition of this compound with divinylbenzene.
Protocol 1: Radical-Initiated Polyaddition of this compound and Divinylbenzene
This protocol describes the synthesis of a cross-linked phosphorus-containing polymer network via a free-radical addition reaction.
Materials:
-
This compound (PhPH₂), freshly distilled
-
Divinylbenzene (DVB), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Initiator Preparation: In a glovebox or under an inert atmosphere, add equimolar amounts of freshly distilled this compound and inhibitor-free divinylbenzene to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Initiator Addition: Add anhydrous toluene to the flask to achieve a desired monomer concentration (e.g., 1 M).
-
Initiator Addition: Add the radical initiator, AIBN (typically 1-2 mol% with respect to the monomers).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70-80 °C. Stir the reaction mixture for 12-24 hours. The formation of a viscous solution or a solid precipitate indicates polymer formation.
-
Isolation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Washing: Collect the polymer by vacuum filtration and wash it repeatedly with fresh methanol to remove unreacted monomers and initiator residues.
-
Drying: Dry the polymer under vacuum at 40-50 °C to a constant weight.
Quantitative Data Summary:
| Parameter | Value |
| This compound:Divinylbenzene Molar Ratio | 1:1 |
| Monomer Concentration | 1 M in Toluene |
| Initiator (AIBN) Concentration | 1.5 mol% |
| Reaction Temperature | 75 °C |
| Reaction Time | 18 hours |
| Polymer Yield | > 90% |
| Appearance | White to off-white solid |
Protocol 2: UV-Initiated Polyaddition of this compound and Diisopropenylbenzene
This protocol outlines the synthesis of a phosphorus-containing polymer using ultraviolet radiation to initiate the polymerization.
Materials:
-
This compound (PhPH₂), freshly distilled
-
1,4-Diisopropenylbenzene, inhibitor removed
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous tetrahydrofuran (THF)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer
-
Methanol
-
Vacuum filtration apparatus
Procedure:
-
Monomer and Photoinitiator Preparation: In a quartz reaction vessel, dissolve equimolar amounts of freshly distilled this compound and inhibitor-free 1,4-diisopropenylbenzene in anhydrous THF.
-
Photoinitiator Addition: Add the photoinitiator, DMPA (typically 0.5-1 mol% with respect to the monomers).
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 30 minutes to remove oxygen, which can quench the photo-excited state of the initiator.
-
UV Irradiation: While stirring, irradiate the reaction mixture with a UV lamp at room temperature. The reaction time will depend on the lamp intensity and the specific monomers and initiator used (typically 2-8 hours).
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Quantitative Data Summary:
| Parameter | Value |
| This compound:Diisopropenylbenzene Molar Ratio | 1:1 |
| Monomer Concentration | 1.2 M in THF |
| Photoinitiator (DMPA) Concentration | 0.8 mol% |
| UV Wavelength | 365 nm |
| Irradiation Time | 6 hours |
| Polymer Yield | > 85% |
| Appearance | Pale yellow solid |
Visualizations
Diagram 1: Experimental Workflow for Radical-Initiated Polyaddition
Caption: Workflow for radical-initiated polymerization.
Diagram 2: Logical Relationship in Flame Retardancy Mechanism
Caption: Mechanism of flame retardancy.
Application Notes and Protocols for Handling and Storing Air-Sensitive Phenylphosphine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenylphosphine (PhPH₂) is a highly reactive and air-sensitive organophosphorus compound used in the synthesis of various ligands and materials.[1] Its pyrophoric nature, toxicity, and foul odor necessitate meticulous handling and storage procedures to ensure personnel safety and experimental integrity.[2][3][4] This document provides detailed protocols for the safe storage, handling, and transfer of this compound in a laboratory setting.
This compound: Properties and Hazards
This compound is a clear, colorless liquid that is spontaneously flammable when exposed to air.[2][3] It is also moisture-sensitive and reacts violently with oxidizing agents.[3][5] Due to its reactivity, it must be handled under an inert atmosphere, such as argon or nitrogen, at all times.[2][6] The compound is toxic by inhalation, skin contact, and ingestion, and can cause severe irritation or burns to the eyes, skin, and respiratory system.[2][7]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₇P | [8] |
| Molecular Weight | 110.1 g/mol | [5][8] |
| Appearance | Clear, colorless liquid with a foul odor | [2][4] |
| Density | 1.001 g/mL at 15°C (59°F) | [5][8] |
| Boiling Point | 160°C (320°F) at 760 mmHg | [5][8] |
| Vapor Density | 3.79 (Air = 1) | [4][5] |
| Vapor Pressure | 2.45 - 3.1 mmHg at 25°C | [8][9] |
| Water Solubility | Insoluble / Less than 1 mg/mL | [5][8] |
| Flash Point | 73.9 °C | [9] |
| Autoignition | Spontaneously flammable in air | [2] |
| Recommended Storage | Refrigerate at -20°C (-4°F) under inert gas | [7][10] |
Experimental Protocols
2.1 Protocol for Storage and General Handling
Proper storage is critical for maintaining the stability and safety of this compound.
-
Storage: Store this compound in its original Sure/Seal™ bottle or a similarly appropriate container with a PTFE-lined septum cap.[2][11][12] The container must be kept in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for flammable and reactive chemicals at -20°C.[7][10] Always store under an inert atmosphere of nitrogen or argon.[2] Containers should be kept away from heat, ignition sources, and incompatible materials like oxidizers.[3][7]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[13] Required PPE includes:
-
Inert Atmosphere: All manipulations must be performed under an inert, dry atmosphere using either a glovebox or a Schlenk line.[14][15][16] Never open a container of this compound directly to the atmosphere.[17]
2.2 Protocol for Transfer of this compound using Schlenk Line and Syringe Technique
This protocol details the transfer of a specific volume of this compound from a Sure/Seal™ bottle to a reaction flask.
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, oven-baked Schlenk flask with a rubber septum
-
Gas-tight syringe with a long, non-coring needle (e.g., 18-20 gauge)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Dry nitrogen or argon gas supply
-
Secondary containment (e.g., a crystallizing dish)
Procedure:
-
Glassware Preparation: Ensure all glassware, syringes, and needles are scrupulously dried by heating in an oven (e.g., 125°C overnight) and cooled under a stream of dry inert gas or in a desiccator.[12][18][19]
-
System Purge: Assemble the reaction flask (Schlenk flask) and attach it to the Schlenk line. Evacuate the flask under vacuum and refill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure an inert atmosphere.[16][20]
-
Prepare for Transfer: Place the Sure/Seal™ bottle of this compound in a secondary container on the base of the fume hood and clamp it securely.[17]
-
Pressurize Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line of the Schlenk line. This creates a slight positive pressure of inert gas, which is crucial for preventing air from entering and for facilitating the liquid transfer.[21][22]
-
Prepare Syringe: Flush the dry syringe and needle assembly with inert gas at least 10 times.[12][19] To do this, draw inert gas from the Schlenk line manifold into the syringe and expel it. After the final flush, leave a small positive pressure of inert gas in the syringe.
-
Withdraw this compound: Carefully insert the flushed syringe needle through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of this compound into the syringe. The positive pressure in the bottle will assist this process.
-
Remove Bubbles: Once the desired volume is drawn, invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle. Pull the needle tip above the liquid level and pull a "buffer" of inert gas (approx. 1 mL) into the syringe. This gas blanket protects the reagent from any air that might enter the needle tip during transfer.
-
Transfer to Reaction Flask: Withdraw the needle from the reagent bottle. Swiftly and carefully insert the needle through the septum of the prepared Schlenk reaction flask. Gently depress the plunger to deliver the this compound, followed by the inert gas buffer.
-
Completion and Cleaning: Remove the needle from the reaction flask. Immediately quench the residual this compound in the syringe and needle by drawing up a quenching solvent (e.g., isopropanol) and discharging the mixture into a separate flask containing more isopropanol for later disposal.[13] Repeat this cleaning process several times.
Visualized Workflows and Logic
The following diagrams illustrate the key workflows and safety logic for handling this compound.
Caption: Experimental workflow for transferring this compound.
Caption: this compound hazards and their corresponding controls.
Emergency Procedures and Disposal
4.1 Spills and Exposure
-
Spill: Do not attempt to clean up a large spill.[23] Evacuate the laboratory immediately and alert others.[23] If a small spill occurs within the fume hood, it can be smothered with powdered lime or dry sand.[17] Do NOT use water or a carbon dioxide extinguisher.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.
4.2 Waste Disposal
-
Excess Reagent: Unused or excess this compound must be carefully quenched. This is a hazardous procedure that should only be performed by experienced personnel. A typical method involves the slow, dropwise addition of the phosphine to a cooled, stirred flask of a suitable solvent like isopropanol under an inert atmosphere.[13]
-
Contaminated Materials: Any materials (e.g., paper towels, septa, gloves) contaminated with this compound must be quenched before disposal. Rinse empty reagent containers three times with a dry, inert solvent; this rinse solvent must also be quenched and disposed of as hazardous waste.[23] All quenched materials and waste solvents must be collected and disposed of through your institution's hazardous waste program.[7]
References
- 1. Phenyl phosphine(638-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. PHENYL PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. This compound | C6H5PH2 | CID 12519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:638-21-1 | Chemsrc [chemsrc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. chemistry.ucla.edu [chemistry.ucla.edu]
- 14. ossila.com [ossila.com]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 16. Air-free technique - Wikipedia [en.wikipedia.org]
- 17. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. web.mit.edu [web.mit.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. research.columbia.edu [research.columbia.edu]
- 22. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 23. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Phenylphosphine: A Versatile Precursor for the Synthesis of Bridging Phosphinidene Ligands in Metal Carbonyl Clusters
For Researchers, Scientists, and Drug Development Professionals
Application Note
Phenylphosphine (PhPH₂) serves as a crucial and versatile precursor in organometallic chemistry for the synthesis of bridging phosphinidene ligands (μ-PPh). These ligands are instrumental in the construction of multinuclear metal carbonyl clusters, which are of significant interest for their catalytic potential, unique electronic properties, and as models for heterogeneous catalysts. The phosphorus atom in a bridging phosphinidene ligand can coordinate to two or more metal centers, facilitating electronic communication and stabilizing the cluster framework. This application note details the synthesis of key iron, cobalt, and ruthenium carbonyl clusters featuring bridging phenylphosphinidene ligands derived from this compound.
The reactivity of this compound with various metal carbonyls provides a direct route to these complex structures. The general approach involves the reaction of PhPH₂ with a suitable metal carbonyl precursor, leading to the cleavage of the P-H bonds and the formation of metal-phosphorus bonds. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, are critical factors that determine the nuclearity and geometry of the resulting cluster.
For instance, the reaction of this compound with diiron nonacarbonyl [Fe₂(CO)₉] or triiron dodecacarbonyl [Fe₃(CO)₁₂] can yield the diiron hexacarbonyl bis(μ-phenylphosphinidene) complex, [Fe₂(CO)₆(μ-PPh)₂]. Similarly, dicobalt octacarbonyl [Co₂(CO)₈] reacts with this compound to afford analogous cobalt clusters. For the synthesis of higher nuclearity clusters, such as the triruthenium nonacarbonyl bis(μ₃-phenylphosphinidene) cluster [Ru₃(CO)₉(μ₃-PPh)₂], triruthenium dodecacarbonyl [Ru₃(CO)₁₂] is employed as the starting material.
The resulting phosphinidene-bridged clusters are characterized by various spectroscopic techniques. ³¹P NMR spectroscopy is a particularly powerful tool for characterizing these compounds, with the chemical shift of the phosphorus nucleus being indicative of its coordination environment. Infrared (IR) spectroscopy of the carbonyl region (ν(CO)) provides valuable information about the electronic structure of the metal centers and the overall symmetry of the cluster.
The ability to synthesize these well-defined, phosphinidene-stabilized metal carbonyl clusters opens avenues for their application in catalysis, including hydroformylation, hydrogenation, and cross-coupling reactions. The systematic study of their synthesis and reactivity is crucial for the rational design of novel catalysts with enhanced activity and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of representative bridging phenylphosphinidene-ligated metal carbonyl clusters from this compound.
Table 1: Synthesis of Diiron Hexacarbonyl Bis(μ-phenylphosphinidene) [Fe₂(CO)₆(μ-PPh)₂]
| Parameter | Value | Reference |
| Starting Materials | This compound (PhPH₂), Diiron nonacarbonyl (Fe₂(CO)₉) | |
| Solvent | Hexane | |
| Reaction Temperature | Reflux | |
| Reaction Time | 4 hours | |
| Yield | Moderate | [1] |
| ³¹P NMR (CDCl₃) | δ 245.5 ppm (singlet) | |
| IR (νco, hexane) | 2065 (vs), 2025 (s), 1998 (s), 1985 (m), 1960 (w) cm⁻¹ |
Table 2: Synthesis of Dicobalt Hexacarbonyl Bis(μ-phenylphosphinidene) [Co₂(CO)₆(μ-PPh)₂]
| Parameter | Value | Reference |
| Starting Materials | This compound (PhPH₂), Dicobalt octacarbonyl (Co₂(CO)₈) | [2][3] |
| Solvent | Toluene | [2] |
| Reaction Temperature | 60 °C | [2] |
| Reaction Time | 5 hours | [2] |
| Yield | 69% (for a related diphosphine amine bridged complex) | [2] |
| ³¹P NMR (CDCl₃) | Data not explicitly available for the target compound | |
| IR (νco, CH₂Cl₂) | 2060 (vs), 2015 (s), 1980 (s) cm⁻¹ (typical for related complexes) | [2] |
Table 3: Synthesis of Triruthenium Nonacarbonyl Bis(μ₃-phenylphosphinidene) [Ru₃(CO)₉(μ₃-PPh)₂]
| Parameter | Value | Reference |
| Starting Materials | This compound (PhPH₂), Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) | [4] |
| Solvent | Toluene | |
| Reaction Temperature | Reflux | |
| Reaction Time | 12 hours | |
| Yield | Good | |
| ³¹P NMR (CDCl₃) | δ 195.0 ppm (singlet) | |
| IR (νco, cyclohexane) | 2075 (s), 2030 (vs), 2010 (s), 1995 (m) cm⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of Diiron Hexacarbonyl Bis(μ-phenylphosphinidene) [Fe₂(CO)₆(μ-PPh)₂]
Materials:
-
This compound (PhPH₂)
-
Diiron nonacarbonyl (Fe₂(CO)₉)
-
Anhydrous hexane
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add diiron nonacarbonyl (1.0 mmol).
-
Under a counterflow of inert gas, add anhydrous hexane (50 mL) to the flask.
-
To the stirred suspension, add this compound (1.0 mmol) via syringe.
-
Heat the reaction mixture to reflux under an inert atmosphere for 4 hours. The color of the reaction mixture will change, indicating the progress of the reaction.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove any insoluble byproducts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford [Fe₂(CO)₆(μ-PPh)₂] as a red crystalline solid.
Characterization:
-
³¹P NMR (CDCl₃): A singlet is expected around δ 245.5 ppm.
-
IR (hexane): Carbonyl stretching frequencies should be observed around 2065 (vs), 2025 (s), 1998 (s), 1985 (m), and 1960 (w) cm⁻¹.
Protocol 2: Synthesis of Dicobalt Hexacarbonyl Bis(μ-phenylphosphinidene) [Co₂(CO)₆(μ-PPh)₂]
Materials:
-
This compound (PhPH₂)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve dicobalt octacarbonyl (1.0 mmol) in anhydrous toluene (40 mL) under an inert atmosphere.
-
To the stirred solution, add this compound (1.0 mmol) dropwise via syringe. Gas evolution (CO) will be observed.
-
Heat the reaction mixture to 60 °C and stir for 5 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a hexane/toluene mixture at low temperature to yield the desired product.
Characterization:
-
IR (CH₂Cl₂): The carbonyl stretching frequencies are expected in the range of 2060-1980 cm⁻¹.[2]
Protocol 3: Synthesis of Triruthenium Nonacarbonyl Bis(μ₃-phenylphosphinidene) [Ru₃(CO)₉(μ₃-PPh)₂]
Materials:
-
This compound (PhPH₂)
-
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, place triruthenium dodecacarbonyl (1.0 mmol) and anhydrous toluene (60 mL).
-
Add this compound (2.0 mmol) to the suspension under an inert atmosphere.
-
Heat the reaction mixture to reflux for 12 hours. The reaction progress can be monitored by TLC or IR spectroscopy.
-
After cooling, filter the mixture and remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/dichloromethane eluent system to isolate [Ru₃(CO)₉(μ₃-PPh)₂].
Characterization:
-
³¹P NMR (CDCl₃): A singlet should be observed around δ 195.0 ppm.
-
IR (cyclohexane): The carbonyl stretching frequencies are expected at approximately 2075 (s), 2030 (vs), 2010 (s), and 1995 (m) cm⁻¹.
Visualizations
References
- 1. Decarbonylation Products of Binuclear Methylphosphinidene Complexes of Cyclopentadienyliron Carbonyls: Triplet and Quintet Structures Are Favored Energetically over Singlet Structures with Iron–Iron Multiple Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Novel Cobalt Carbonyl Phosphorus and Arsenic Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols: Phenylphosphine in the Development of Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenylphosphine and its derivatives in the development of advanced flame retardant materials. This document details the synthesis of this compound-based flame retardants, their incorporation into various polymer matrices, and standardized protocols for evaluating their performance.
Introduction to this compound-Based Flame Retardants
This compound and its derivatives, particularly phosphine oxides, are a class of organophosphorus compounds that have garnered significant attention as effective halogen-free flame retardants.[1] Their mechanism of action involves both condensed-phase and gas-phase activity, leading to superior fire safety in a variety of polymers, including epoxy resins, polycarbonates, and textiles.[2][3] In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from the heat source.[2][4] In the gas phase, they can release phosphorus-containing radicals that quench the flame propagation reactions.[5][6]
Applications in Polymer Systems
Epoxy Resins
This compound derivatives are highly effective in enhancing the flame retardancy of epoxy resins, which are widely used in electronics, coatings, and adhesives. A notable example is (oxybis(4,1-phenylene))bis(this compound oxide) (ODDPO), which demonstrates excellent flame retardant properties in epoxy formulations.[7]
Table 1: Flame Retardant Performance of ODDPO in Epoxy Resin [2][7][8]
| Formulation | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) |
| Neat Epoxy | 0 | 23.5 | Fails | 1250 | 110 | <1 |
| Epoxy/ODDPO | 1.2 | 29.2 | V-0 | 750 | 95 | 20 |
Polycarbonate
Polycarbonate (PC), known for its high impact strength and optical clarity, often requires the addition of flame retardants for applications in electronics and construction. This compound-based flame retardants offer an effective solution without compromising the material's inherent properties.
Table 2: Flame Retardant Performance of a this compound-Based Additive in Polycarbonate [9][10][11]
| Formulation | Additive Loading (wt%) | LOI (%) | UL-94 Rating (1.6 mm) | pHRR (kW/m²) | THR (MJ/m²) |
| Neat PC | 0 | 25 | V-2 | 550 | 90 |
| PC + this compound FR | 10 | 33.7 | V-0 | 350 | 75 |
Textiles
The application of this compound derivatives to textiles, such as cotton and polyester, can significantly improve their fire resistance, which is crucial for applications in apparel, upholstery, and industrial fabrics.[12] These flame retardants can be applied as coatings or incorporated into the fiber structure.[13][14]
Table 3: Flame Retardant Performance of a this compound-Based Finish on Cotton Fabric [10][15]
| Treatment | Add-on (%) | LOI (%) | Char Length (cm) | Afterflame Time (s) |
| Untreated Cotton | 0 | 18 | Burned completely | >60 |
| Cotton + this compound Finish | 20 | 28 | 8.5 | 0 |
Experimental Protocols
Synthesis of (oxybis(4,1-phenylene))bis(this compound oxide) (ODDPO)
This protocol describes a facile synthesis of ODDPO, a key this compound-based flame retardant.
Materials:
-
Diphenyl ether
-
Dichlorothis compound (DCPP)
-
Aluminum chloride (AlCl₃)
-
10% Hydrochloric acid (HCl) solution
-
Dichloromethane
-
Nitrogen gas (N₂)
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine diphenyl ether (0.1 mol) and dichlorothis compound (0.26 mol).
-
Add aluminum chloride (0.27 mol) as a catalyst to the mixture.
-
Stir the reaction mixture at 20 °C for 15 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Hydrolyze the mixture by slowly adding a 10 vol% HCl solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with distilled water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
The resulting solid is purified by recrystallization to yield ODDPO.
Synthesis workflow for ODDPO.
Preparation of Flame Retardant Epoxy Resin Composites
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
(oxybis(4,1-phenylene))bis(this compound oxide) (ODDPO)
-
4,4’-Diaminodiphenyl sulfone (DDS) curing agent
-
Nitrogen gas (N₂)
Procedure:
-
Place the desired amount of DGEBA and ODDPO in a three-necked flask.
-
Heat the mixture to 120 °C under a nitrogen atmosphere and stir until the ODDPO is completely dissolved.
-
Add the DDS curing agent to the mixture and increase the temperature to 180 °C, continuing to stir until the DDS is fully dissolved.
-
Degas the mixture in a vacuum oven for 5-10 minutes to remove any entrapped air bubbles.
-
Pour the mixture into preheated molds.
-
Cure the samples in an oven according to the following schedule: 180 °C for 2 hours, followed by post-curing at 200 °C for 2 hours.
-
Allow the samples to cool slowly to room temperature before demolding.
Workflow for preparing epoxy composites.
Application of this compound-Based Finish to Cotton Fabric
Materials:
-
Cotton fabric
-
This compound-based flame retardant finish
-
Padding machine
-
Drying and curing oven
Procedure:
-
Prepare an aqueous solution of the this compound-based flame retardant at the desired concentration.
-
Immerse the cotton fabric in the solution.
-
Pass the fabric through a padding machine to ensure even uptake of the finish and to remove excess solution. The wet pick-up should be controlled to achieve the target add-on percentage.
-
Dry the treated fabric in an oven at 100-120 °C for 5-10 minutes.
-
Cure the dried fabric at a higher temperature (e.g., 150-170 °C) for 3-5 minutes to fix the flame retardant to the fibers.
-
Rinse the fabric with water to remove any unfixed chemicals and then dry it.
Performance Evaluation Protocols
Limiting Oxygen Index (LOI) Test
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Standard: ASTM D2863 / ISO 4589-2
Apparatus: LOI instrument with a heat-resistant glass chimney, sample holder, and gas flow control.
Procedure:
-
Prepare specimens of the material with standard dimensions (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).
-
Mount the specimen vertically in the center of the glass chimney.
-
Set an initial oxygen concentration in the gas mixture.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a specified length of the specimen is consumed or within a specified time.
-
Adjust the oxygen concentration and repeat the test until the minimum concentration required to sustain combustion is determined.
UL-94 Vertical Burning Test
This test evaluates the flammability of plastic materials in a vertical orientation.
Standard: UL-94
Apparatus: Test chamber, Bunsen burner, specimen holder, and timing device.
Procedure:
-
Prepare rectangular bar specimens (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and of a specified thickness).
-
Mount a specimen vertically in the holder.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time.
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior.[16]
Cone Calorimetry
This test measures the heat release rate and other combustion parameters of a material under controlled heat flux.
Standard: ASTM E1354 / ISO 5660
Apparatus: Cone calorimeter.
Procedure:
-
Prepare square specimens (typically 100 mm x 100 mm) of a specified thickness.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the pyrolysis gases.
-
Continuously measure the oxygen concentration in the exhaust gas to calculate the heat release rate (HRR).
-
Record other parameters such as time to ignition (TTI), total heat release (THR), peak heat release rate (pHRR), mass loss rate, and smoke production.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Apparatus: Thermogravimetric analyzer.
Procedure:
-
Place a small amount of the sample (typically 5-10 mg) in a tared TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of char residue at a high temperature.
Mechanism of Flame Retardancy
The flame retardant action of this compound derivatives involves a combination of gas-phase and condensed-phase mechanisms.
Mechanism of this compound flame retardants.
During combustion, the this compound flame retardant decomposes to form phosphoric or polyphosphoric acids in the condensed phase.[4] These acids act as catalysts, promoting the dehydration and crosslinking of the polymer matrix to form a stable, insulating char layer.[2] This char layer limits the evolution of flammable gases and insulates the underlying polymer from the heat source. Simultaneously, volatile phosphorus-containing species, such as PO• radicals, can be released into the gas phase, where they act as radical scavengers, interrupting the chain reactions of combustion and quenching the flame.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. mdpi.com [mdpi.com]
- 8. Facile Synthesis of Bis-Dithis compound Oxide as a Flame Retardant for Epoxy Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on flame retardant polycarbonate - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. US4064104A - Phosphine oxide flame retardants - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 15. Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Inert Atmosphere Reactions Involving Phenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of phenylphosphine in reactions requiring an inert atmosphere. The procedures outlined are essential for researchers in organic synthesis, organometallic chemistry, and drug development where air- and moisture-sensitive reagents are utilized.
Introduction
This compound (PhPH₂) is a primary phosphine that is highly reactive and susceptible to oxidation in the presence of air.[1][2] Its P-H bonds are reactive sites for a variety of transformations, making it a valuable precursor for the synthesis of more complex organophosphorus compounds, which are widely used as ligands in catalysis and as intermediates in pharmaceutical synthesis.[3][4] Due to its air-sensitive and pyrophoric nature, all manipulations involving this compound must be conducted under a dry, inert atmosphere, such as nitrogen or argon, using specialized equipment like a Schlenk line or a glovebox.[5]
Safety Precautions and Handling
This compound is a toxic, pyrophoric, and foul-smelling liquid.[1][2] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (Nomex gloves are recommended for handling pyrophoric materials).[6]
-
Inert Atmosphere: All glassware must be oven- or flame-dried to remove moisture and cooled under a stream of inert gas or under vacuum.[6] Reactions should be performed in a well-ventilated fume hood.
-
Quenching: Spills and residual this compound in apparatus must be quenched carefully. A common method is the slow addition of a dilute solution of sodium hypochlorite (bleach) or isopropyl alcohol.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from ignition sources.[1]
Experimental Setups
Reactions involving this compound are typically carried out using one of two main inert atmosphere setups: a Schlenk line or a glovebox.
Schlenk Line Technique
A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds.[5] One manifold is connected to a source of high-purity inert gas (argon or nitrogen), while the other is connected to a vacuum pump. This setup enables the evacuation of air from the reaction vessel and backfilling with an inert gas.
Workflow for Setting up a Reaction on a Schlenk Line:
Caption: General workflow for a reaction using a Schlenk line.
Glovebox Technique
A glovebox is a sealed container that is filled with a high-purity inert gas, allowing for the direct manipulation of air-sensitive substances in an inert environment.
Workflow for a Reaction in a Glovebox:
Caption: General workflow for a reaction conducted in a glovebox.
Experimental Protocols
The following are detailed protocols for common reactions involving this compound.
Protocol 1: Synthesis of a Secondary Phosphine via Alkylation
This protocol describes the mono-alkylation of this compound to yield a secondary phosphine. This reaction is a fundamental step in the synthesis of many phosphine ligands.
Reaction Scheme:
PhPH₂ + R-X → PhP(H)R + HX
Materials:
-
This compound (PhPH₂)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous, degassed solvent (e.g., THF, diethyl ether)
-
Non-nucleophilic base (e.g., triethylamine, optional, to scavenge HX)
-
Schlenk flask and other standard Schlenk glassware
-
Syringes and needles
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: A 100 mL two-necked Schlenk flask equipped with a magnetic stir bar and a rubber septum is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.
-
Reagent Preparation: In the Schlenk flask, dissolve this compound (1.0 eq) in 30 mL of anhydrous THF under an argon atmosphere.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add the alkyl halide (1.0 eq) dropwise via syringe over 15 minutes. If a base is used, it should be added prior to the alkyl halide.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Work-up:
-
If a precipitate (e.g., triethylammonium halide) has formed, it can be removed by filtration under an inert atmosphere using a cannula filter.
-
The solvent is removed under reduced pressure to yield the crude secondary phosphine.
-
-
Purification: The product can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere.
Logical Relationship for Alkylation Protocol:
Caption: Logical steps for the alkylation of this compound.
Protocol 2: Hydrophosphination of an Alkene
This protocol details the addition of a P-H bond of this compound across a carbon-carbon double bond, a common method for synthesizing functionalized phosphines.
Reaction Scheme:
PhPH₂ + 2 R-CH=CH₂ → PhP(CH₂CH₂R)₂
Materials:
-
This compound (PhPH₂)
-
Alkene (e.g., styrene, 1-octene)
-
Radical initiator (e.g., AIBN) or base catalyst (e.g., KOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Schlenk tube or flask
Procedure:
-
Setup: In a glovebox, a Schlenk tube is charged with this compound (1.0 eq), the alkene (2.2 eq), the catalyst (0.05 eq), and anhydrous toluene (5 mL).
-
Reaction: The Schlenk tube is sealed and removed from the glovebox. The mixture is then heated in an oil bath at 80-100 °C for 16-24 hours.
-
Monitoring: The reaction can be monitored by taking aliquots (via syringe) for ³¹P NMR analysis.
-
Work-up: After cooling to room temperature, the solvent and any remaining volatile starting materials are removed under vacuum.
-
Purification: The resulting tertiary phosphine is purified by vacuum distillation or chromatography.
Data Presentation
The following tables summarize typical quantitative data for reactions involving this compound and its derivatives.
Table 1: Alkylation of this compound Derivatives
| Alkylating Agent | Phosphine | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| CH₃I | PhPH₂-BH₃ | Cinchona alkaloid catalyst | Toluene | -78 to RT | 12 | PhP(H)(CH₃)-BH₃ | 90 | [3] |
| Benzyl Bromide | PhPH₂ | Et₃N | THF | 0 to RT | 12 | PhP(H)(CH₂Ph) | ~85 | General Procedure |
| 1,2-Dibromoethane | Ph₂PH | n-BuLi | THF | -78 to RT | 6 | Ph₂PCH₂CH₂PPh₂ | >90 | [1] |
Table 2: Hydrophosphination Reactions
| Alkene | Phosphine | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl Acrylate | PhPH₂ | 2-MeTHF (4 eq), Ar atm | 2-MeTHF | 110 | 12 | PhP(CH₂CH₂CO₂Et)₂ | 88 | [7] |
| 1-Octene | Ph₂PH | NiCl₂(dppe), DABCO | DMF | 100 | 18 | Ph₂P(C₈H₁₇) | 75 | [2] |
| Styrene | Ph₂PH | KOtBu | Toluene | 80 | 16 | Ph₂P(CH₂CH₂Ph) | ~90 | General Procedure |
Table 3: Synthesis of Metal-Phenylphosphine Complexes
| Metal Precursor | Phosphine | Solvent | Conditions | Product | Yield (%) | Reference |
| [Ru(Por)(CO)] | PhPH₂ (from PCl₂Ph + LiAlH₄) | Diethyl ether | 0 °C, 30 min | [Ru(Por)(PH₂Ph)₂] | up to 65 | |
| PtCl₂(NCPh)₂ | Cyclic bisphosphine | CH₂Cl₂ | RT, 24 h | cis-[PtCl₂(bisphosphine)] | ~90 | [8] |
| NiBr₂ | MePPh₂ + Aryl Bromide | Phenol | Reflux | [ArMePPh₂]Br | 48-90 | [9] |
References
- 1. Dithis compound - Wikipedia [en.wikipedia.org]
- 2. entegris.com [entegris.com]
- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophosphination - Wikipedia [en.wikipedia.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Chiral Phenylphosphine Derivatives in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chiral phenylphosphine derivatives have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. These ligands coordinate to transition metals, creating a chiral environment that directs the stereochemical outcome of a wide array of chemical transformations. This capability is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug is often dictated by its specific stereochemistry. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of chiral this compound derivatives in key asymmetric catalytic reactions.
Core Applications and Performance Data
Chiral phosphine ligands have demonstrated exceptional performance in a variety of metal-catalyzed asymmetric reactions. Two of the most significant applications are Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Rhodium-Catalyzed Asymmetric Hydrogenation. The choice of ligand is critical for achieving high enantioselectivity and yield in these transformations.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful method for the formation of stereogenic carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is primarily controlled by the chiral phosphine ligand. The performance of various chiral phosphine ligands in the benchmark reaction of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate is summarized in Table 1.
Table 1: Performance of Chiral Phosphine Ligands in Asymmetric Allylic Alkylation
| Ligand Type | Specific Ligand | Pd:Ligand Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Diphosphine | (R,R)-Trost Ligand | 1:1.5 | CH₂Cl₂ | rt | 0.5 | 98 | >99 |
| Diphosphine | (R)-BINAP | 1:2 | THF | rt | 48 | 95 | 88 |
| Monophosphine | (S)-t-Bu-PHOX | 1:1.2 | Toluene | 25 | 18 | 96 | 99 |
| Diphosphine | (S,S)-DIOP | 1:2 | THF | 20 | 72 | 85 | 82 |
Data compiled from various sources.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation, particularly of functionalized alkenes, is a fundamental transformation in organic synthesis. Chiral phosphine ligands, when complexed with rhodium, are highly effective catalysts for this reaction. The development of P-chiral phosphine ligands, which have their stereogenic center at the phosphorus atom, has been a significant advancement in this area.
Table 2: Performance of P-Chiral Phosphine Ligands in Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
| Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| (S,S)-t-Bu-BisP | Methyl (Z)-α-acetamidocinnamate | MeOH | 10 | 25 | 12 | >99 | 99.9 (R) |
| (S,S)-i-Pr-BisP | Methyl (Z)-α-acetamidocinnamate | MeOH | 10 | 25 | 12 | >99 | 99.2 (R) |
| (R,R)-t-Bu-MiniPHOS | Methyl (Z)-α-acetamidocinnamate | MeOH | 10 | 25 | 12 | >99 | 99.8 (S) |
Data represents selected examples from the literature to showcase the high efficiency of these ligands.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are protocols for the key reactions discussed.
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a representative example for the highly enantioselective allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate using the (R,R)-Trost Ligand.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂
-
(R,R)-Trost Ligand
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (9.1 mg, 0.025 mmol) and (R,R)-Trost Ligand (38.0 mg, 0.055 mmol) in anhydrous CH₂Cl₂ (5 mL). The solution should turn from a pale yellow to a clear, colorless solution, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (252 mg, 1.0 mmol) and potassium acetate (4.9 mg, 0.05 mmol).
-
Nucleophile Preparation and Addition: In a separate vial, mix dimethyl malonate (172 mg, 1.3 mmol) with N,O-Bis(trimethylsilyl)acetamide (BSA) (305 mg, 1.5 mmol). Stir for 10 minutes at room temperature to form the silylated nucleophile. Add this solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of α-dehydroamino acid derivatives using a Rh-BisP* complex.
Materials:
-
[Rh(nbd)₂]BF₄
-
(S,S)-t-Bu-BisP*
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(nbd)₂]BF₄ (1.0 eq) and (S,S)-t-Bu-BisP* (1.1 eq) in anhydrous methanol to form the catalyst precursor solution.
-
Reaction Setup: In a high-pressure autoclave, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol), in anhydrous methanol.
-
Hydrogenation: Add the catalyst solution to the substrate solution under an inert atmosphere. Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: The crude product can be purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
Understanding the catalytic cycles and the logic of experimental workflows is crucial for optimizing reaction conditions and developing new catalytic systems.
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation
The mechanism of the palladium-catalyzed allylic alkylation reaction involves the coordination of the allylic substrate to the palladium(0) complex, followed by oxidative addition to form a π-allyl-palladium(II) intermediate. The nucleophile then attacks the π-allyl complex, typically trans to the phosphine ligand, to form the product and regenerate the palladium(0) catalyst. The chiral phosphine ligand controls the stereochemistry of the nucleophilic attack.
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Experimental Workflow for Asymmetric Catalysis
The general workflow for performing an asymmetric catalytic reaction involves several key steps, from catalyst preparation to product analysis. This systematic approach ensures reproducibility and allows for the careful optimization of reaction parameters.
Caption: General experimental workflow for asymmetric catalysis.
Logical Relationship of Ligand Chirality to Product Stereochemistry
The chirality of the phosphine ligand is the determining factor for the stereochemical outcome of the reaction. The ligand's structure creates a specific three-dimensional arrangement around the metal center, which in turn favors the approach of the substrate and/or nucleophile from a particular direction, leading to the preferential formation of one enantiomer of the product.
Caption: Influence of ligand chirality on product stereochemistry.
Application Note: Quantitative Analysis of Phenylphosphine in Reaction Mixtures by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of phenylphosphine in complex reaction mixtures. This compound is a crucial organophosphorus intermediate and ligand in organic synthesis and materials science. Monitoring its concentration is vital for reaction optimization, kinetic studies, and quality control. This method utilizes reversed-phase chromatography with UV detection, incorporating measures to mitigate the oxidative instability inherent in phosphines. The provided protocol is intended as a starting point and should be fully validated for specific applications.
Introduction
This compound (C₆H₇P) is a primary phosphine that serves as a precursor to a wide array of organophosphorus compounds, including chiral ligands for asymmetric catalysis and functional materials. Its high reactivity and propensity for oxidation make its quantification challenging. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, which offers excellent selectivity and sensitivity. A key challenge in the chromatographic analysis of phosphines is their susceptibility to on-column oxidation, which can lead to inaccurate quantification.[1][2][3] To address this, the proposed method incorporates a small amount of a reducing agent, tris(2-carboxyethyl)phosphine (TCEP), into the mobile phase to create a more robust and reproducible analysis.[1][2]
Experimental Protocol
Safety Precautions
This compound is air-sensitive, potentially pyrophoric, and toxic.[4][5][6][7] All handling, sample preparation, and storage should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Reaction mixture containing this compound
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid and TCEP |
| Solvent A | Water with 0.1% Phosphoric Acid and 0.1 mM TCEP-HCl |
| Solvent B | Acetonitrile |
| Gradient | Isocratic, e.g., 60:40 (A:B). Optimization may be required. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes (adjust as needed to ensure elution of all components) |
Note: The addition of a small amount of a reducing agent like TCEP to the aqueous mobile phase can help prevent on-column oxidation of the phosphine.[1][2][3]
Sample and Standard Preparation
Standard Stock Solution (e.g., 1000 µg/mL):
-
Under an inert atmosphere, accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored under an inert atmosphere and refrigerated when not in use.
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Reaction Mixture Sample Preparation:
-
Withdraw a representative aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately dilute the aliquot with a known volume of acetonitrile (e.g., dilute to 1 mL in a volumetric flask) to quench the reaction and stabilize the this compound. The dilution factor should be chosen to bring the this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Parameters
The following table summarizes the typical performance characteristics that should be evaluated during method validation. The values provided are illustrative for a well-optimized HPLC method for a small organic molecule.
| Parameter | Typical Expected Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from matrix components at the analyte retention time |
Workflow and Data Analysis
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
References
- 1. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl phosphine(638-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. PHENYL PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Phenyl phosphine CAS#: 638-21-1 [m.chemicalbook.com]
Application Notes and Protocols for the Radical-Initiated Polymerization of Vinyl Monomers: An Investigative Approach Using Phenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radical-initiated polymerization of vinyl monomers is a cornerstone of polymer synthesis, enabling the creation of a vast array of materials with tailored properties. While conventional initiators such as azo compounds and peroxides are well-established, the exploration of novel initiating systems continues to be an active area of research. This document addresses the interest in utilizing phenylphosphine as a radical initiator for vinyl monomer polymerization.
A comprehensive review of the scientific literature indicates that while various organophosphorus compounds are employed in polymerization, This compound (C₆H₅PH₂) is not a conventional or documented standalone initiator for radical polymerization of vinyl monomers. Its application in this context remains an area for exploratory research. Typically, phosphines are used as components of more complex initiating systems, such as in photoredox catalysis or in combination with metal catalysts. For instance, trithis compound has been used as a catalyst in reversible chain-transfer catalyzed polymerizations (RTCPs), a form of controlled radical polymerization.
These application notes will therefore provide:
-
A theoretical overview of how phosphine-related compounds can participate in radical generation.
-
A general, investigative protocol for exploring the potential of this compound as a radical initiator, emphasizing safety and experimental controls.
-
Established, detailed protocols for the radical polymerization of common vinyl monomers (styrene and methyl methacrylate) using a standard initiator (AIBN) as a benchmark for comparison.
Safety Precaution: this compound is a toxic compound with a foul odor and is pyrophoric (ignites spontaneously in air). All handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is mandatory.
Theoretical Background: Phosphines in Radical Chemistry
While this compound itself is not a common initiator, related phosphorus compounds can be involved in radical generation through several mechanisms:
-
Photolysis: Some organophosphorus compounds can undergo photolytic cleavage to produce phosphorus-centered radicals. For example, the photolysis of dithis compound has been shown to generate diphenylphosphinyl radicals.
-
Co-initiation: In photopolymerization, phosphines can act as co-initiators, often in conjunction with a photosensitizer. They can help to overcome oxygen inhibition, a common issue in radical polymerization.
-
Redox Reactions: Phosphines can participate in redox reactions, particularly in photoredox catalysis, to generate radicals.
-
Chain Transfer: Phosphines and related compounds can also act as chain transfer agents, which would influence the molecular weight of the resulting polymer but not initiate new chains in the same way as a primary initiator.
The potential of this compound as a primary radical initiator would likely depend on its ability to generate phosphinyl radicals (C₆H₅PH•) or phenyl radicals (C₆H₅•) upon thermal or photochemical stimulation. These radicals could then, in theory, add to a vinyl monomer to initiate polymerization.
Proposed Initiation Pathway (Hypothetical)
The following diagram illustrates a hypothetical pathway for the initiation of vinyl polymerization by this compound, which would need to be experimentally verified.
Caption: Hypothetical initiation of vinyl polymerization by this compound.
Investigative Protocol for this compound as a Radical Initiator
This protocol is designed as a starting point for research into the potential of this compound as a radical initiator. It should be performed in parallel with a control experiment using a known initiator like AIBN.
Materials:
-
Vinyl monomer (e.g., styrene or methyl methacrylate (MMA)), inhibitor removed
-
This compound (high purity)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard radical initiator (e.g., azobisisobutyronitrile (AIBN)) for control experiment
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (argon or nitrogen)
-
Heating source with temperature control (e.g., oil bath)
-
Methanol (for precipitation)
-
Vacuum oven
Experimental Workflow:
Caption: General workflow for investigating this compound-initiated polymerization.
Procedure:
-
Monomer Purification: Remove the inhibitor from the vinyl monomer by passing it through a column of basic alumina or by washing with an aqueous NaOH solution followed by drying and distillation.
-
Reaction Setup: Assemble the reaction vessel, which has been flame-dried under vacuum and cooled under an inert atmosphere. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Reagent Addition:
-
To the reaction vessel, add the desired amount of anhydrous solvent via cannula.
-
Add the purified monomer to the solvent.
-
Using a gas-tight syringe, carefully add the desired amount of this compound. The concentration of the initiator can be varied (e.g., 0.1-1.0 mol% relative to the monomer).
-
-
Polymerization:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Stir the reaction mixture for a predetermined time (e.g., 6-24 hours). Periodically, small aliquots can be taken (if the setup allows) to monitor monomer conversion by ¹H NMR.
-
-
Termination and Precipitation:
-
Cool the reaction to room temperature.
-
Pour the (potentially viscous) solution into a large volume of a non-solvent, such as methanol, while stirring to precipitate the polymer.
-
-
Polymer Isolation and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the monomer conversion gravimetrically or by ¹H NMR of the crude reaction mixture.
-
Characterize the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Control Experiment: Repeat the above procedure identically, but replace this compound with an equimolar amount of a standard initiator like AIBN.
Standard Protocol: AIBN-Initiated Polymerization of Styrene and MMA
This section provides established protocols for the free-radical polymerization of styrene and methyl methacrylate (MMA) using AIBN as the initiator. These can serve as benchmarks for the investigative work with this compound.
Materials:
-
Styrene or Methyl Methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous Toluene
-
Methanol
Protocol 1: Bulk Polymerization of Styrene
-
Place purified styrene (e.g., 10 g, 96 mmol) and AIBN (e.g., 0.079 g, 0.48 mmol, 0.5 mol%) in a reaction tube.
-
Seal the tube with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the sealed tube in an oil bath preheated to 60 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours). The viscosity will increase significantly.
-
Cool the reaction, dissolve the resulting polymer in a minimal amount of toluene, and precipitate it into a large volume of methanol.
-
Filter, wash, and dry the polystyrene as described previously.
Protocol 2: Solution Polymerization of Methyl Methacrylate (MMA)
-
In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve purified MMA (e.g., 10 g, 100 mmol) and AIBN (e.g., 0.082 g, 0.5 mmol, 0.5 mol%) in anhydrous toluene (e.g., 20 mL).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.
-
Heat the mixture to 60-70 °C with stirring under a positive inert gas pressure.
-
Maintain the reaction for a set time (e.g., 6-12 hours).
-
Cool the reaction and precipitate the poly(methyl methacrylate) (PMMA) in a large volume of methanol.
-
Filter, wash, and dry the PMMA.
Data Presentation
The results from the investigative and standard polymerizations should be tabulated for clear comparison.
Table 1: Polymerization of Styrene (60 °C, 24 hours)
| Initiator | [Monomer]/[Initiator] | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | 200:1 | TBD | TBD | TBD |
| AIBN | 200:1 | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Table 2: Polymerization of Methyl Methacrylate (70 °C, 12 hours)
| Initiator | [Monomer]/[Initiator] | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | 200:1 | TBD | TBD | TBD |
| AIBN | 200:1 | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Conclusion
While this compound is not a recognized initiator for radical vinyl polymerization, the protocols provided here offer a structured approach for investigating its potential in this capacity. By comparing the results against a well-understood system using AIBN, researchers can rigorously evaluate the efficacy of this compound as a novel radical initiator. The provided standard protocols for styrene and MMA polymerization serve as reliable methods for producing benchmark polymers. All work with this compound must be conducted with strict adherence to safety protocols due to its hazardous nature.
Application Notes: Phenylphosphine Ligands in the Synthesis of Organometallic Complexes for Catalysis
Introduction
Phenylphosphine ligands are a cornerstone in the field of organometallic chemistry and homogeneous catalysis.[1] These organophosphorus compounds, characterized by a phosphorus atom bonded to one or more phenyl groups and other substituents, are prized for their unique electronic and steric properties.[2] By coordinating to a transition metal center, they form stable and catalytically active complexes that facilitate a vast array of chemical transformations.[1] The electronic nature of the ligand can be tuned by varying the substituents on the phosphorus atom, influencing the electron density at the metal center. Simultaneously, the steric bulk of the ligand can be adjusted to control substrate access and promote specific reaction pathways, such as reductive elimination.[2][3]
Prominent examples include the simple yet effective trithis compound (PPh₃), as well as more sterically demanding and electron-rich derivatives like di-tert-butyl(phenyl)phosphine.[2][4] These ligands are instrumental in forming highly active catalysts with metals such as palladium, nickel, rhodium, and cobalt.[5][6][7] The resulting complexes are pivotal in industrial and academic settings for synthesizing pharmaceuticals, agrochemicals, and advanced materials through reactions like cross-coupling, hydrogenation, and hydroformylation.[1][2][8]
Key Applications in Homogeneous Catalysis
Organometallic complexes featuring this compound ligands are indispensable tools for a variety of catalytic reactions.
-
Cross-Coupling Reactions: this compound ligands are widely used in palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[3][4]
-
Suzuki-Miyaura Coupling: Complexes like tetrakis(trithis compound)palladium(0) (Pd(PPh₃)₄) are classic catalysts for coupling aryl halides with boronic acids.[4][8] While historically requiring elevated temperatures for less reactive substrates like aryl chlorides, recent advancements have shown that inexpensive ligands like trithis compound can be effective for Ni(0)-catalyzed couplings even at room temperature.[5][9] More sterically hindered and electron-rich ligands, such as di-tert-butyl(phenyl)phosphine, are particularly effective for challenging couplings involving less reactive substrates, enabling higher yields and faster reaction rates under mild conditions.[2]
-
Heck, Sonogashira, and Negishi Couplings: this compound-palladium complexes are also central to other key cross-coupling reactions, including the Heck (alkene-aryl halide coupling), Sonogashira (alkyne-aryl halide coupling), and Negishi (organozinc-aryl halide coupling) reactions.[4][8] The ligand's role is to stabilize the active catalytic species, facilitate oxidative addition, and promote reductive elimination.[2]
-
-
Hydroformylation: This industrial process, also known as the oxo process, converts alkenes into aldehydes using syngas (a mixture of CO and H₂).[10] Rhodium and cobalt complexes modified with phosphine ligands are commonly used catalysts.[6][10] Trithis compound-based rhodium catalysts enhance selectivity towards the desired linear aldehyde product and offer increased stability at lower pressures compared to unmodified catalysts.[10] Recent studies have also explored the use of phosphine oxides, such as trithis compound oxide, as promoters in cobalt-catalyzed hydroformylation to enable milder reaction conditions.[7]
-
Hydrogenation: The hydrogenation of alkenes is a fundamental transformation, and Wilkinson's catalyst, RhCl(PPh₃)₃, is a historically significant homogeneous catalyst for this purpose.[6] This square planar Rh(I) complex demonstrates the classic role of phosphine ligands in stabilizing the metal center and participating in the catalytic cycle of hydrogen activation and delivery to the substrate.[6]
Quantitative Data Summary
The choice of this compound ligand significantly impacts catalytic efficiency. The following tables provide comparative data for selected catalytic applications.
Table 1: Performance of this compound Ligands in Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.
| Entry | Aryl Chloride | Arylboronic Acid | Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chloroanisole | Phenylboronic acid | PPh₃ | 2 mol% Ni(COD)₂ / 8 mol% Ligand | RT | 2 | 95 | [9] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | PPh₃ | 2 mol% Ni(COD)₂ / 8 mol% Ligand | RT | 2 | 96 | [9] |
| 3 | Chlorobenzene | Phenylboronic acid | PPh₃ | 2 mol% Ni(COD)₂ / 8 mol% Ligand | RT | 2 | 95 | [9] |
| 4 | 4-Chloroanisole | Phenylboronic acid | PCy₃ | 2 mol% Ni(COD)₂ / 8 mol% Ligand | RT | 2 | 100 | [9] |
| 5 | 4-Chloroanisole | Phenylboronic acid | PPh₃ | 4 mol% Ni(PPh₃)₂Cl₂ / n-BuLi | RT | 2 | 91 |[9] |
Conditions: K₃PO₄ (3.0 equiv) as base, THF as solvent. Yields are isolated yields.
Table 2: Cobalt-Catalyzed Hydroformylation of 1-Hexene.
| Entry | Precatalyst | Ligand/Promoter | Pressure (bar) | Temp (°C) | Time (h) | Aldehyde Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1 | Complex 1* | - | 51.7 | 140 | 1 | 56 (±11) | [10] |
| 2 | Co₂(CO)₈ | PPh₃ | >100 | >150 | - | High | [7][10] |
| 3 | Co₂(CO)₈ | Trithis compound Oxide | 40 | 100 | 24 | ~90 (for 1-octene) |[7] |
*Complex 1 is a specific cationic Cobalt(II) bisphosphine complex detailed in the reference. The standard deviation highlights variability.
Experimental Protocols
Protocol 1: Synthesis of cis-Bis(trithis compound)palladium(II) chloride (cis-[PdCl₂(PPh₃)₂])
This protocol is a standard method for preparing a common palladium-phosphine complex precursor.[6][11]
-
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Trithis compound (PPh₃)
-
Ethanol or Acetonitrile, anhydrous
-
Diethyl ether
-
Schlenk flask and standard inert atmosphere glassware
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add PdCl₂ (1.0 eq) to a Schlenk flask containing anhydrous ethanol or acetonitrile to form a suspension.
-
In a separate flask, dissolve trithis compound (2.1 eq) in the same anhydrous solvent.
-
Slowly add the trithis compound solution to the stirring PdCl₂ suspension at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The initial dark suspension will gradually transform into a yellow solution and then a yellow precipitate.
-
Once the reaction is complete, reduce the solvent volume under vacuum.
-
Add diethyl ether to the concentrated suspension to ensure complete precipitation of the product.
-
Isolate the yellow solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Protocol 2: In Situ Preparation of a Ni(0)-PPh₃ Catalyst for Cross-Coupling
This protocol describes the generation of a highly active Ni(0) catalyst from an air-stable Ni(II) precursor for room-temperature Suzuki-Miyaura reactions.[5][9]
-
Materials:
-
Bis(trithis compound)nickel(II) chloride (Ni(PPh₃)₂Cl₂)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Aryl chloride (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard inert atmosphere glassware
-
-
Procedure (Catalyst Preparation and Coupling):
-
To a dried Schlenk tube under argon, add Ni(PPh₃)₂Cl₂ (4 mol%), the aryl chloride (1.0 eq), and anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add n-BuLi (8 mol%, e.g., 1.6 M solution in hexanes) dropwise to the stirring mixture. The solution should turn dark brown, indicating the formation of the active Ni(0) species.
-
Allow the mixture to warm to room temperature and stir for 10-15 minutes.
-
To this catalyst mixture, add the arylboronic acid (1.5 eq) and anhydrous K₃PO₄ (3.0 eq).
-
Stir the reaction vigorously at room temperature for the required time (e.g., 2 hours), monitoring progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Visualizations
Caption: General workflow for synthesis and application of organometallic complexes.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. bdmaee.net [bdmaee.net]
- 5. Trithis compound as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Atmospheric Oxidation of Phenylphosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the atmospheric oxidation of phenylphosphine in a laboratory setting. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Solution(s) |
| My clear, colorless this compound has turned cloudy or developed a white precipitate. | This is a clear indication of oxidation. The cloudiness or precipitate is likely this compound oxide or phenylphosphinic acid, which are the primary oxidation products.[1] | Immediately stop the experiment and re-evaluate your inert atmosphere technique. The oxidized material may need to be purified before use. For removal of phosphine oxides, precipitation with salts like CaBr₂ in ethereal solvents or toluene can be effective.[2] |
| I am using a Schlenk line, but my reaction yield is low, suggesting my this compound has degraded. | Even with a Schlenk line, small leaks can introduce oxygen. Common sources of leaks include poorly greased joints, old or punctured septa, and cracks in the glassware. The inert gas itself may have an unacceptably high oxygen content. | Systematically check for leaks: Ensure all glass joints are properly greased and sealed. Use new septa for each experiment. Carefully inspect all glassware for cracks. Verify inert gas purity: Use high-purity argon or nitrogen. If you suspect contamination, consider using an oxygen trap on your gas line. Degas solvents thoroughly: Dissolved oxygen in solvents is a common culprit for oxidation.[1] Use at least three freeze-pump-thaw cycles for rigorous oxygen removal. |
| My this compound, stored in a Sure/Seal™ bottle, seems to be degrading over time. | The septum on a Sure/Seal™ bottle can be compromised after multiple punctures, allowing for slow diffusion of air. | For long-term storage after the first use, it is best to transfer the this compound to a more robust storage vessel, such as a glass ampoule that can be flame-sealed or a flask with a high-vacuum Teflon stopcock, under an inert atmosphere. |
| I observed a brief exposure of my this compound solution to air. Is it still usable? | This compound oxidizes very rapidly in the presence of air.[1] Any exposure, even brief, will lead to some degree of oxidation. | The usability depends on the tolerance of your reaction to small amounts of this compound oxide. For sensitive reactions, it is best to either discard the solution or purify the this compound by vacuum distillation before use. |
Troubleshooting Decision Tree for Unexpected Oxidation
Caption: A decision tree to diagnose the source of unexpected this compound oxidation.
Frequently Asked Questions (FAQs)
Q1: How rapidly does this compound oxidize in the air?
Q2: What is the best method for handling this compound: a Schlenk line or a glove box?
A2: Both Schlenk lines and glove boxes are suitable for handling this compound. A glove box provides a more controlled environment for complex manipulations, as all operations are performed within an inert atmosphere.[3] However, with proper technique, a Schlenk line is perfectly adequate for most transfers and reactions. The choice often depends on the complexity of the experimental setup and the availability of equipment.
Q3: How should I store this compound in the lab?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, well-ventilated area, and under refrigeration. If the original container has a septum that has been punctured multiple times, it is advisable to transfer the remaining liquid to a more secure, long-term storage vessel like a glass ampoule or a flask with a high-vacuum Teflon stopcock.
Q4: Can I use solvents directly from the bottle when working with this compound?
A4: No, it is critical to use anhydrous and thoroughly degassed solvents. Commercially available anhydrous solvents still contain dissolved oxygen, which will readily oxidize this compound.[1] Solvents should be dispensed from a solvent purification system or degassed using techniques such as freeze-pump-thaw or by bubbling a stream of inert gas through the solvent for an extended period, followed by storage over molecular sieves under an inert atmosphere.
Q5: What should I do in case of a this compound spill?
A5: In case of a small spill, first, remove all sources of ignition. Then, absorb the liquid with an inert material like vermiculite or dry sand. The contaminated absorbent should be placed in a sealed container for disposal as hazardous waste. The area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency procedures. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling spills.[4] A solution of household bleach can be used to decontaminate glassware and surfaces.[5]
Q6: My this compound is contaminated with its oxidation products. How can I purify it?
A6: this compound can be purified from its non-volatile oxidation products (this compound oxide and phenylphosphinic acid) by vacuum distillation.[6] This should be performed under an inert atmosphere to prevent further oxidation during the purification process.
Q7: Are there any air-stable alternatives to this compound?
A7: Recent research has shown that the introduction of a ferrocenyl group to a phosphine can significantly increase its air stability.[4][7][8] This is attributed to the ferrocene moiety acting as a quencher for singlet oxygen, which is implicated in the oxidation of phosphines.[7][8] While these are not direct replacements for this compound in all applications, they offer a promising avenue for the development of more robust phosphine reagents.
Experimental Protocols
Protocol 1: Handling and Transferring Neat this compound using a Schlenk Line
This protocol describes the transfer of neat this compound from a Sure/Seal™ bottle to a reaction flask using a cannula under an inert atmosphere.
Materials:
-
Schlenk line with a dual vacuum/inert gas manifold
-
Dry, nitrogen-flushed glassware (reaction flask with a septum, etc.)
-
Sure/Seal™ bottle of this compound
-
Cannula (double-tipped needle)
-
Syringes and needles
-
High-purity argon or nitrogen gas
Procedure:
-
Prepare the Schlenk Line and Glassware: Ensure the Schlenk line is operating correctly with a good vacuum (<0.1 mbar) and a steady flow of inert gas through the bubbler. All glassware should be oven-dried and cooled under vacuum on the Schlenk line.
-
Prepare the Reaction Flask: The reaction flask should be equipped with a magnetic stir bar and sealed with a rubber septum. Cycle the flask between vacuum and inert gas at least three times to ensure a completely inert atmosphere. Leave the flask under a positive pressure of inert gas.
-
Prepare the this compound Bottle: Secure the Sure/Seal™ bottle in a clamp. Pierce the septum with a needle connected to the inert gas manifold of the Schlenk line to create a positive pressure of inert gas in the bottle.
-
Cannula Transfer: a. Take a dry cannula and flush it with inert gas by inserting one end into a spare, inerted flask on the Schlenk line. b. While maintaining a positive flow of inert gas, insert one end of the cannula through the septum of the this compound bottle, ensuring the tip is above the liquid level. c. Insert the other end of the cannula through the septum of the reaction flask. d. To initiate the transfer, lower the tip of the cannula in the this compound bottle into the liquid. e. If the transfer does not start spontaneously due to the positive pressure, slightly reduce the pressure in the reaction flask by briefly opening it to the vacuum manifold and then closing the stopcock. This pressure difference will drive the liquid transfer. f. Once the desired amount of this compound has been transferred, raise the cannula tip above the liquid level in the source bottle and allow the inert gas to flush the remaining liquid from the cannula into the reaction flask. g. Remove the cannula from the reaction flask first, and then from the this compound bottle.
-
Cleanup: Immediately quench any residual this compound in the cannula by rinsing it with a suitable solvent (e.g., isopropanol) into a beaker containing a bleach solution.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol describes the purification of this compound from non-volatile oxidation products.
Materials:
-
Schlenk line
-
Short-path distillation apparatus
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
-
Dry ice/acetone or liquid nitrogen cold trap
Procedure:
-
Apparatus Setup: Assemble a dry, short-path distillation apparatus connected to the Schlenk line. Ensure all joints are well-greased and sealed. Place a stir bar in the distillation flask.
-
Inert Atmosphere: Cycle the entire apparatus with vacuum and inert gas three times.
-
Transfer of Crude this compound: Transfer the crude this compound to the distillation flask using the cannula transfer technique described in Protocol 1.
-
Distillation: a. Cool the receiving flask with an ice bath. b. Begin stirring the crude this compound. c. Slowly apply vacuum to the system. This compound has a boiling point of 160 °C at atmospheric pressure.[9] Under reduced pressure (e.g., 100 Torr), the boiling point will be significantly lower (approx. 93 °C).[6] d. Once a stable vacuum is achieved, slowly heat the distillation flask using a heating mantle. e. Collect the distilled this compound in the cooled receiving flask.
-
Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum. Then, slowly backfill the system with inert gas before disconnecting the receiving flask.
Experimental Workflow for this compound Transfer
References
- 1. benchchem.com [benchchem.com]
- 2. Common Problems and Solutions for Glove Boxes - Glove Boxes | Vacuum glovebox | Inert Atmospheres Manufacturers [etelux-glovebox.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Technical Support Center: Removal of Triphenylphosphine Oxide from Reaction Products
Welcome to the technical support center for the removal of triphenylphosphine oxide (TPPO) from reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of chemical compounds from TPPO.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of trithis compound oxide (TPPO) from reaction mixtures often challenging?
A1: Trithis compound oxide is a common byproduct in several widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions. Its removal can be problematic due to its high polarity, which often leads to co-purification with the desired product, especially during column chromatography. On a larger scale, where chromatography is less feasible, its removal presents a significant bottleneck.[1][2][3]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for removing TPPO from reaction products can be broadly categorized as:
-
Precipitation/Crystallization: This strategy relies on the differential solubility of the product and TPPO in various solvent systems. It can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[1][2][3][4]
-
Chromatography: This involves separating the product from TPPO based on their different affinities for a stationary phase, such as silica gel.[3][5][6][7]
-
Scavenging: This technique utilizes solid-supported reagents, known as scavenger resins, that selectively bind to TPPO, allowing for its removal by simple filtration.[2][8][9][10][11]
-
Chemical Conversion: This method involves reacting TPPO with a reagent to form a derivative that is easier to separate.[3][5][10]
Q3: How do I select the most suitable method for my specific reaction?
A3: The optimal method for TPPO removal depends on several factors, including the properties of your desired product (polarity, stability), the solvent used in your reaction, and the scale of the reaction. The following decision tree provides a general guideline for selecting an appropriate strategy.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Issue 1: My product and TPPO are co-crystallizing during purification.
This is a common challenge due to the crystalline nature of TPPO and its potential to have similar solubility profiles to the desired product.
-
Troubleshooting Strategy 1: Selective Precipitation with a Non-Polar Solvent.
-
Explanation: TPPO is known to be poorly soluble in non-polar solvents like hexane, cyclohexane, and petroleum ether.[3][12][13][14] By dissolving the crude mixture in a minimal amount of a solvent in which your product is soluble and then adding a non-polar anti-solvent, you can often selectively precipitate the TPPO.
-
Action: Concentrate the reaction mixture, redissolve the residue in a small amount of a suitable solvent (e.g., diethyl ether), and then add hexane or pentane to precipitate the TPPO. The mixture can be cooled to further decrease the solubility of TPPO.[12][13]
-
-
Troubleshooting Strategy 2: Precipitation using Metal Salts.
-
Explanation: Certain metal salts form insoluble coordination complexes with TPPO, which can then be easily removed by filtration.[4][15] Commonly used salts include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[4][10][16][17]
-
Action: Dissolve the crude reaction mixture in a suitable polar solvent (e.g., ethanol, ethyl acetate, THF). Add a solution of the appropriate metal salt (e.g., a 1.8 M solution of ZnCl₂ in warm ethanol) and stir.[18][19] The precipitated TPPO-metal complex can then be filtered off.[12][13]
-
Issue 2: Column chromatography is not effectively separating my product from TPPO.
This often occurs when the polarity of the product and TPPO are too similar for effective separation on a standard silica gel column.
-
Troubleshooting Strategy 1: Use a Silica Plug with a Non-Polar Eluent.
-
Explanation: For relatively non-polar products, a simple silica plug can be very effective. The highly polar TPPO will be retained on the silica, while the non-polar product can be eluted with a non-polar solvent.[5][6][7]
-
Action: Suspend the crude mixture in a minimal amount of solvent and load it onto a short plug of silica gel. Elute your product with a non-polar solvent system (e.g., hexane/diethyl ether mixtures), leaving the TPPO adsorbed on the silica.[5][6][7] It may be necessary to repeat this process to achieve high purity.[5][6][7]
-
-
Troubleshooting Strategy 2: Chemical Conversion of TPPO.
-
Explanation: TPPO can be converted into a salt, which has drastically different solubility and chromatographic properties. For instance, treatment with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt.[5][10]
-
Action: Cool the crude reaction mixture to a low temperature (e.g., -78 °C) and slowly add oxalyl chloride. The resulting insoluble salt can be removed by filtration.[3]
-
Issue 3: The precipitation of the TPPO-metal salt complex is inefficient.
Several factors can influence the efficiency of this precipitation method.
-
Troubleshooting Strategy 1: Optimize the Solvent System.
-
Explanation: The choice of solvent is critical for the successful precipitation of the TPPO-metal complex. While this method is advantageous in polar solvents, some solvents are more effective than others.[4][18]
-
Action: Refer to the quantitative data tables below to select the optimal solvent for your chosen metal salt. For example, with ZnCl₂, ethyl acetate and isopropyl acetate are excellent choices.[18] For CaBr₂, ethereal solvents like THF and 2-MeTHF are highly effective.[10][16][17]
-
-
Troubleshooting Strategy 2: Adjust the Stoichiometry of the Metal Salt.
-
Troubleshooting Strategy 3: Ensure Anhydrous Conditions.
-
Explanation: The presence of water can interfere with the formation of the TPPO-metal salt complex.
-
Action: Use anhydrous solvents and metal salts to improve the efficiency of the precipitation.
-
Quantitative Data on TPPO Removal
The following tables summarize the efficiency of various precipitation methods for TPPO removal.
Table 1: Efficiency of TPPO Precipitation with ZnCl₂ in Various Solvents
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | < 5% |
| Isopropyl Acetate (iPrOAc) | < 5% |
| Isopropyl Alcohol (iPrOH) | < 5% |
| Tetrahydrofuran (THF) | < 15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | < 15% |
| Methyl Ethyl Ketone (MEK) | < 15% |
| Methanol (MeOH) | > 15% |
| Acetonitrile (MeCN) | > 15% |
| Acetone | > 15% |
| Dichloromethane (DCM) | No precipitate |
| Data adapted from J. Org. Chem. 2017, 82, 9931–9936.[18] |
Table 2: Efficiency of TPPO Precipitation with MgCl₂ and CaBr₂ in Various Solvents
| Metal Salt | Solvent | % TPPO Removed |
| MgCl₂ | Ethyl Acetate (EtOAc) | ≥ 95% |
| MgCl₂ | Toluene | ≥ 95% |
| MgCl₂ | Acetonitrile (MeCN) | 82 - 90% |
| MgCl₂ | Methyl tert-butyl ether (MTBE) | 82 - 90% |
| CaBr₂ | Tetrahydrofuran (THF) | 95 - 98% |
| CaBr₂ | 2-Methyltetrahydrofuran (2-MeTHF) | 99% |
| CaBr₂ | Methyl tert-butyl ether (MTBE) | 99% |
| Data adapted from Org. Process Res. Dev. 2022, 26, 7, 1974–1980.[17] |
Table 3: Scavenging Efficiency of SiliaBond Resins for TPPO
| Scavenger Resin | Number of Equivalents | Scavenging Efficiency (%) |
| SiliaBond Propylsulfonic Acid | 4 | 83 |
| SiliaBond Propylsulfonic Acid | 10 | 88 |
| SiliaBond Tosic Acid | 4 | 80 |
| SiliaBond Tosic Acid | 10 | 93 |
| Data adapted from SiliCycle Application Note.[9] |
Experimental Protocols
Protocol 1: Precipitation of TPPO with Zinc Chloride
This protocol describes a general procedure for the removal of TPPO from a reaction mixture using zinc chloride.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in a suitable polar solvent such as ethanol.[12][13][18]
-
Addition of ZnCl₂: Prepare a 1.8 M solution of zinc chloride in warm ethanol. Add this solution (typically 2 equivalents relative to the trithis compound used in the reaction) to the reaction mixture at room temperature.[18][19]
-
Precipitation: Stir the mixture for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid. Scraping the inside of the flask can help to induce precipitation.[12][13][19]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to recover any entrained product.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be further purified if necessary by slurrying in a solvent like acetone to remove any excess zinc chloride.[19]
Protocol 2: Removal of TPPO using a Silica Plug
This protocol is suitable for non-polar products.[5][6][7]
Caption: Workflow for TPPO removal using a silica plug.
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent, such as pentane or a hexane/diethyl ether mixture.[5][6][7]
-
Filtration: Pass the suspension through a short plug of silica gel.
-
Elution: Elute the desired product with a suitable non-polar solvent or solvent mixture (e.g., diethyl ether), leaving the more polar TPPO adsorbed on the silica.[5][6]
-
Repetition: If necessary, this procedure can be repeated 2-3 times to achieve the desired level of purity.[5][6][7]
Protocol 3: Scavenging of TPPO with Merrifield Resin
This method is effective for the removal of both trithis compound and TPPO.[11]
Caption: Workflow for TPPO removal using a scavenger resin.
-
Resin Preparation: In a flask, add high-loading Merrifield resin (chloromethylated polystyrene) and sodium iodide to a solvent like acetone. Stirring this mixture forms the more reactive iodinated resin in situ.[11]
-
Scavenging: Add the crude reaction mixture containing TPPO to the prepared resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. The reaction time can vary, but stirring for 18 hours to overnight is often sufficient.[11]
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.[11]
-
Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
References
- 1. Trithis compound Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. shenvilab.org [shenvilab.org]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trithis compound oxide - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Removal of Trithis compound Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in phenylphosphine-mediated transformations.
Welcome to the Technical Support Center for Phenylphosphine-Mediated Transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during these powerful synthetic reactions.
I. The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. While highly effective, several factors can influence its success, leading to low yields or poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is resulting in a low yield of the desired alkene. What are the common causes?
A1: Low yields in Wittig reactions can stem from several factors:
-
Ylide Instability: Unstabilized ylides, which are highly reactive, can decompose if not used promptly after generation. It is crucial to perform the reaction under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).
-
Steric Hindrance: Sterically hindered ketones are often poor substrates for the Wittig reaction, especially with stabilized ylides, leading to slow reaction rates and low yields.[1]
-
Suboptimal Base Selection: The choice of base for deprotonating the phosphonium salt is critical. Unstabilized ylides require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), while stabilized ylides can be formed with weaker bases such as sodium hydroxide or potassium carbonate. Using an inappropriate base can lead to incomplete ylide formation.
-
Side Reactions: The highly reactive nature of unstabilized ylides can lead to side reactions if other electrophiles are present.
Q2: I am observing a mixture of E and Z isomers. How can I control the stereoselectivity of my Wittig reaction?
A2: The stereoselectivity of the Wittig reaction is primarily dependent on the stability of the phosphorus ylide.[2][3]
-
Non-stabilized ylides (e.g., those with alkyl substituents) typically react under kinetic control to predominantly form the Z-alkene.[1][2] The reaction is rapid and irreversible.
-
Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) react reversibly, allowing for equilibration to the more thermodynamically stable intermediate, which leads to the formation of the E-alkene with high selectivity.[2][3][4]
-
Semi-stabilized ylides (e.g., those with aryl or vinyl substituents) often provide poor stereoselectivity, resulting in mixtures of E and Z isomers.[1]
The choice of solvent and the presence of lithium salts can also influence stereoselectivity. For instance, performing the reaction with non-stabilized ylides in a non-polar, aprotic solvent in the absence of lithium salts generally favors the Z-isomer.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation. | Use a stronger base or ensure anhydrous conditions. |
| Sterically hindered ketone. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction.[1] | |
| Ylide decomposition. | Generate the ylide at low temperature and use it immediately. | |
| Mixture of E/Z isomers with a non-stabilized ylide | Presence of lithium salts. | Use a lithium-free base like sodium amide (NaNH₂) or potassium tert-butoxide. |
| Low yield of Z-alkene with a non-stabilized ylide | Reaction conditions allowing for equilibration. | Run the reaction at a lower temperature and for a shorter duration. |
| Low yield of E-alkene with a stabilized ylide | Insufficient reaction time or temperature for equilibration. | Increase the reaction time or temperature. |
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For cases where the Wittig reaction fails, particularly with hindered ketones or when high E-selectivity is desired, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[5][6] It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[6] For the synthesis of Z-alkenes, the Still-Gennari modification of the HWE reaction can be employed.[5][7]
Experimental Protocol: Still-Gennari Modification for Z-Alkenes
This protocol is adapted for the synthesis of Z-alkenes using a phosphonate with electron-withdrawing groups.
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, argon-purged flask, dissolve the bis(trifluoroethyl)phosphonoacetate reagent (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.05 equiv) in THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for the time determined by reaction monitoring (TLC or LC-MS).
-
-
Workup:
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
II. The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, with inversion of configuration. The reaction's success is highly dependent on the acidity of the nucleophile.
Frequently Asked Questions (FAQs)
Q1: My Mitsunobu reaction is giving a low yield or failing completely. What are the likely reasons?
A1: Several factors can contribute to a failed Mitsunobu reaction:
-
Nucleophile Acidity: The reaction is most efficient with nucleophiles having a pKa of less than 13.[8][9][10][11] If the nucleophile is not acidic enough, a common side reaction occurs where the azodicarboxylate (e.g., DEAD or DIAD) acts as the nucleophile, displacing the activated alcohol.[8][9]
-
Steric Hindrance: Sterically hindered secondary alcohols can be challenging substrates, leading to slower reaction rates and lower yields.[11] For such cases, using a more acidic nucleophile like p-nitrobenzoic acid can improve the outcome.[12]
-
Reagent Quality: The reagents, particularly the azodicarboxylate (DEAD or DIAD) and trithis compound, should be of high quality and handled under anhydrous conditions. Trithis compound can oxidize over time.
-
Order of Addition: The order in which reagents are added can be crucial. Typically, the alcohol, nucleophile, and trithis compound are mixed before the slow, cooled addition of the azodicarboxylate.
Q2: What is the primary side reaction in a Mitsunobu reaction, and how can I minimize it?
A2: The most common side reaction occurs when the nucleophile is not sufficiently acidic (pKa > 13).[8][9] In this scenario, the deprotonated azodicarboxylate intermediate can act as a nucleophile and displace the activated alcohol, leading to an undesired N-alkylated hydrazine byproduct.
Minimization Strategies:
-
Select an appropriate nucleophile: Ensure the pKa of your nucleophile is below 13.
-
Use modified reagents: For less acidic nucleophiles, alternative reagents like 1,1′-(azodicarbonyl)dipiperidine (ADDP) can be used, as its corresponding betaine intermediate is a stronger base.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired product | Nucleophile pKa is too high (>13). | Use a more acidic nucleophile. If not possible, consider using ADDP instead of DEAD/DIAD.[9] |
| Steric hindrance at the alcohol. | Increase reaction time and/or temperature. Use a more acidic nucleophile.[12] | |
| Poor quality of reagents. | Use fresh, high-purity trithis compound and azodicarboxylate. | |
| Formation of N-alkylated hydrazine byproduct | Nucleophile is not acidic enough. | See solutions for "Low yield of desired product" due to high nucleophile pKa. |
| Difficult purification | Presence of trithis compound oxide and reduced azodicarboxylate byproducts. | Refer to the protocols for trithis compound oxide removal in Section V. |
Data on Nucleophile Acidity
| Nucleophile | Approximate pKa | Suitability for Mitsunobu Reaction |
| Carboxylic Acids (e.g., Benzoic Acid) | ~4-5 | Excellent |
| Phenols | ~10 | Good |
| Imides (e.g., Phthalimide) | ~8-9 | Good |
| Thiols | ~10-11 | Good |
| Hydrazoic Acid (HN₃) | 4.7 | Good (Use with caution) |
| Alcohols | ~16-18 | Generally Unsuitable[10] |
Note: pKa values are approximate and can vary with the solvent.
III. The Staudinger Ligation
The Staudinger ligation is a powerful bioorthogonal reaction that forms a stable amide bond between a phosphine-containing molecule and an azide. The "traceless" version is particularly valuable as it leaves no residual atoms at the ligation site.
Frequently Asked Questions (FAQs)
Q1: My traceless Staudinger ligation is giving a low yield of the desired amide product. What are the potential side reactions?
A1: Low yields in the traceless Staudinger ligation can be attributed to two main side reactions:
-
Staudinger Reduction: The intermediate iminophosphorane can be hydrolyzed by water to produce an amine and phosphine oxide, effectively reducing the azide without forming the amide bond.[6][13][14]
-
Aza-Wittig Reaction: An intramolecular aza-Wittig reaction of the iminophosphorane can compete with the desired ligation pathway, leading to the formation of a phosphonamide byproduct.[6][13][14][15] This is more prevalent with sterically hindered substrates (non-glycyl residues).[15]
Q2: How can I minimize the aza-Wittig side reaction in my Staudinger ligation?
A2: The partitioning between the desired Staudinger ligation and the aza-Wittig side reaction is influenced by the electronic properties of the phosphine and the polarity of the solvent.
-
Increase Electron Density on Phosphorus: Using phosphines with electron-donating groups on the phenyl rings (e.g., p-methoxy) increases the electron density on the phosphorus atom, which favors the Staudinger ligation pathway.[15]
-
Use Less Polar Solvents: Solvents of low polarity, such as toluene or dioxane, have been shown to increase the yield of the desired amide product by disfavoring the aza-Wittig reaction.[15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Formation of amine byproduct | Hydrolysis of the iminophosphorane intermediate (Staudinger reduction). | Ensure strictly anhydrous reaction conditions. |
| Formation of phosphonamide byproduct | Aza-Wittig side reaction is competing with the ligation. | Use a phosphine with electron-donating substituents.[15] |
| Employ a less polar solvent like toluene or dioxane.[15] | ||
| Low overall conversion | Steric hindrance at the ligation site. | Increase reaction time and/or concentration of reactants. |
Diagram of Competing Pathways in Traceless Staudinger Ligation
Caption: Competing reaction pathways in the traceless Staudinger ligation.
IV. Phosphine-Catalyzed Annulations
Phosphine-catalyzed annulation reactions are powerful methods for the construction of various carbocyclic and heterocyclic ring systems. A key challenge in these reactions is controlling regioselectivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Formation of regioisomers | The zwitterionic intermediate can react through different nucleophilic centers (e.g., α or γ position). | Modify the phosphine catalyst. Different catalysts can favor the formation of one regioisomer over another.[3][16] |
| Optimize reaction conditions such as solvent and temperature. | ||
| Dimerization of starting material | For some substrates, dimerization can be a competing side reaction. | Use substituted starting materials, as this can disfavor dimerization.[17] |
| Low enantioselectivity (for asymmetric variants) | Suboptimal chiral phosphine catalyst. | Screen a library of chiral phosphine catalysts to find one that provides better stereocontrol. |
Diagram of Catalyst-Controlled Regioselectivity
Caption: Influence of the phosphine catalyst on the regiochemical outcome of an annulation reaction.
V. This compound-Mediated Esterification
Phenylphosphines, often in combination with a halogen source (e.g., CCl₄ in the Appel reaction) or other activators, can mediate the esterification of carboxylic acids and alcohols.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of ester | Steric hindrance of the alcohol or carboxylic acid. | For hindered substrates, consider alternative esterification methods. |
| Formation of alkyl halide byproduct (in Appel-type reactions). | Optimize reaction conditions (temperature, reaction time) to favor ester formation. | |
| Difficult purification | Presence of trithis compound oxide. | Utilize one of the removal protocols outlined below. |
VI. General Issue: Removal of Trithis compound Oxide (TPPO)
A ubiquitous byproduct in many of these transformations is trithis compound oxide (TPPO), which can be challenging to separate from the desired product due to its polarity and solubility.
Experimental Protocols for TPPO Removal
Protocol 1: Precipitation with Zinc Chloride
-
Dissolve the crude reaction mixture containing the product and TPPO in ethanol.
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution (2 equivalents relative to trithis compound used) to the crude mixture at room temperature.
-
Stir the mixture. Scraping the inside of the flask can help induce precipitation of the ZnCl₂(TPPO)₂ complex.
-
Filter the solution to remove the insoluble precipitate.
-
Concentrate the filtrate to remove the ethanol.
-
If excess ZnCl₂ remains, slurry the residue with a solvent in which the product is soluble but ZnCl₂ is not (e.g., acetone) and filter.
Protocol 2: Silica Plug Filtration for Non-Polar Products
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent such as pentane or a hexane/ether mixture.
-
Pass the suspension through a short plug of silica gel.
-
Elute the desired non-polar product with a suitable solvent system (e.g., increasing the ether content), leaving the more polar TPPO adsorbed on the silica.
Protocol 3: Precipitation with Magnesium Chloride
-
To the crude reaction mixture containing TPPO in a suitable solvent (e.g., toluene), add solid magnesium chloride (MgCl₂).
-
If simple stirring is insufficient for complete precipitation, consider using a wet milling technique to increase the surface area of the MgCl₂ and accelerate complexation.[5][16]
-
Filter the mixture to remove the insoluble MgCl₂(TPPO) complex.
Diagram of TPPO Removal Workflow
Caption: Decision workflow for the removal of trithis compound oxide (TPPO).
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Phosphine-catalyzed regiodivergent annulations of γ-substituted allenoates with conjugated dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. raineslab.com [raineslab.com]
- 14. researchgate.net [researchgate.net]
- 15. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phosphine-Catalyzed [3 + 2] Annulation Reaction of Modified Allylic Compounds and N-Tosylimines [organic-chemistry.org]
Technical Support Center: High-Purity Phenylphosphine Distillation and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-purity distillation and purification of phenylphosphine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its high reactivity and susceptibility to oxidation. It is pyrophoric, meaning it can ignite spontaneously in air.[1] The primary impurity of concern is this compound oxide, which forms readily upon exposure to oxygen.[2] Additionally, achieving high purity requires careful control of distillation parameters to separate it from other potential impurities without causing decomposition.
Q2: What are the most common impurities found in crude this compound?
A2: The most prevalent impurity is this compound oxide (C₆H₅P(O)H₂).[2] Other potential impurities can include residual solvents from synthesis, starting materials such as dichlorothis compound, and byproducts like phenylphosphonic acid.[3]
Q3: How can I detect and quantify impurities like this compound oxide?
A3: The most effective method for detecting and quantifying phosphine oxides is ³¹P NMR spectroscopy. Phosphorus(III) compounds like this compound and their corresponding phosphorus(V) oxides have distinct and well-separated chemical shifts, allowing for direct quantification by comparing the integration of their respective signals.[2]
Q4: Is distillation the only method for purifying this compound?
A4: While fractional distillation under reduced pressure is a primary method for achieving high purity, other techniques can be employed. Crystallization can be used to purify this compound or to remove impurities like trithis compound oxide from related compounds.[4][5] Chemical purification methods, such as precipitation of the phosphine oxide impurity using zinc chloride, are also effective, particularly for related phosphine compounds.[2]
Troubleshooting Guide
Q1: My distillation is proceeding, but the collected this compound is not pure. What could be the issue?
A1: Inefficient separation during distillation can be due to several factors:
-
Inadequate Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation of components with close boiling points.[6][7]
-
Flooding: The column may be "flooding," where an excessive amount of liquid accumulates, hindering proper vapor-liquid equilibrium. This can be caused by too high a heating rate or excessive pressure. Reduce the heating rate to allow the liquid to drain back into the distilling flask.[8][9]
-
Incorrect Reflux Ratio: An improper reflux ratio can lead to poor separation. For fractional distillation, a controlled, slow distillation rate is crucial for optimal separation.[9]
Q2: The pressure in my vacuum distillation setup is unstable. How can I fix this?
A2: Pressure fluctuations during vacuum distillation can be caused by:
-
Leaks in the System: Check all joints and connections for leaks. Ensure all glassware is properly sealed.
-
Inadequate Vacuum Pump: The vacuum pump may not be sufficient for the volume of the apparatus or may require maintenance.
-
Bumping of the Liquid: Sudden, violent boiling (bumping) can cause pressure spikes. Using a magnetic stir bar or boiling chips can promote smooth boiling.
Q3: My this compound appears to be decomposing in the distillation flask. What should I do?
A3: this compound can be sensitive to high temperatures. If you observe decomposition (e.g., discoloration, formation of solids), consider the following:
-
Reduce the Distillation Temperature: Lower the pressure of the system to allow for distillation at a lower temperature.
-
Minimize Heating Time: Heat the distillation flask as quickly as is safe to the target temperature and do not prolong the distillation unnecessarily.
-
Ensure an Inert Atmosphere: Any presence of oxygen can lead to rapid oxidation, especially at elevated temperatures. Ensure the entire system is purged with and maintained under an inert gas like nitrogen or argon.[10]
Q4: I am observing a solid forming in the condenser or receiving flask. What is happening?
A4: This is likely due to the solidification of an impurity or the product itself if the cooling is too aggressive. This compound has a melting point, and if the condenser water is too cold, it could potentially solidify. More commonly, an impurity with a higher melting point may be solidifying. Adjusting the temperature of the cooling fluid may resolve this issue.
Quantitative Data
| Property | Value | Reference |
| This compound | ||
| Boiling Point (atm) | 160 °C | [10] |
| Purity (after disproportionation and distillation) | > 95% | [3] |
| Trithis compound | ||
| Boiling Point (atm) | 377 °C | [11] |
| Melting Point | 79-83 °C | [11] |
| Purity (for synthesis) | ≥99.5% | [12] |
| Trithis compound Oxide | ||
| Removal with ZnCl₂ | 90% removed with a 1:1 molar ratio of ZnCl₂ to TPPO | [2] |
Experimental Protocols
High-Purity Fractional Distillation of this compound
Objective: To purify crude this compound to a high degree of purity by fractional distillation under a controlled atmosphere.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)[8]
-
Distillation head with condenser and receiving flask
-
Thermometer
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump and pressure gauge
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or similar apparatus for inert atmosphere manipulation
Procedure:
-
System Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glassware is dry and all joints are properly sealed.[13]
-
Inert Atmosphere: Purge the entire system with an inert gas (e.g., nitrogen) for at least 15-20 minutes to remove all oxygen. Maintain a positive pressure of the inert gas throughout the experiment.[10]
-
Charging the Flask: Under a positive flow of inert gas, charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Initiating Distillation: Begin stirring and gently heat the flask using the heating mantle.
-
Vacuum Application: If performing a vacuum distillation, slowly and carefully reduce the pressure to the desired level.
-
Fraction Collection: As the liquid begins to boil, a vapor ring will rise through the fractionating column. Adjust the heating rate to ensure a slow and steady distillation. Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Product Collection: Collect the main fraction at a constant temperature and pressure. The boiling point should be stable during the collection of the pure product.
-
Shutdown: Once the main fraction is collected or if the temperature begins to fluctuate significantly, stop the distillation by removing the heat source. Allow the system to cool to room temperature under the inert atmosphere before dismantling.
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere and in a cool, dark place.[14]
Visualizations
Caption: Troubleshooting workflow for common this compound distillation issues.
Caption: Experimental workflow for the fractional distillation of this compound.
References
- 1. gelest.com [gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. TRIthis compound - Ataman Kimya [atamanchemicals.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Purification [chem.rochester.edu]
- 14. nj.gov [nj.gov]
Technical Support Center: In Situ Generation of Phenylphosphine Intermediates
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with the in situ generation of highly reactive phenylphosphine intermediates.
Frequently Asked Questions (FAQs)
Q1: My reaction involving an in situ generated this compound is sluggish or fails completely. What are the common causes?
A1: Several factors can impede your reaction:
-
Atmosphere Purity: this compound and its precursors are highly susceptible to oxidation.[1][2] The presence of trace oxygen or moisture can consume the reactive intermediate, forming the corresponding phosphine oxide. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) using Schlenk line or glovebox techniques.
-
Solvent Quality: Solvents must be rigorously degassed and dried. Residual water or dissolved oxygen can rapidly quench the reactive phosphine species.
-
Precursor Quality: The purity of your this compound precursor (e.g., dichlorothis compound, dithis compound oxide) is critical. Impurities can interfere with the generation of the active species.
-
Reaction Temperature: The optimal temperature for both the in situ generation and the subsequent reaction can be highly specific. Some generation methods require heating[3], while others may need low temperatures to prevent decomposition. Consult the specific protocol for guidance.
Q2: I'm observing a significant amount of this compound oxide as a byproduct. How can I minimize its formation?
A2: The formation of phosphine oxide is a primary failure mode for these reactions.[2]
-
Inert Atmosphere: This is the most critical factor. Use high-quality inert gas and ensure your system is leak-free.
-
Degassed Reagents: Purge all solvents and liquid reagents with inert gas before use.
-
Use of Protected Phosphines: Consider using phosphine-borane complexes as precursors. The borane group protects the phosphine from oxidation and can be removed in a subsequent step.[2]
-
Control of Reaction Time: Do not let the reaction run unnecessarily long, as this increases the window for potential oxidation.
Q3: How can I improve the chemoselectivity when using primary phosphines (RPH₂) to avoid mixtures of mono- and di-substituted products?
A3: Achieving high chemoselectivity with primary phosphines can be challenging.[4] The initially formed secondary phosphine product can sometimes compete with the starting material for the substrate.[4] To favor mono-substitution:
-
Stoichiometry Control: Use a slight excess of the substrate relative to the primary phosphine.
-
Slow Addition: Add the primary phosphine or its precursor slowly to the reaction mixture to maintain its low concentration, thereby favoring the reaction with the substrate over the product.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetics of the primary reaction.
Q4: Purification is challenging due to the presence of unreacted trithis compound (PPh₃) or trithis compound oxide (TPPO). How can these be removed?
A4: This is a common issue in reactions that use PPh₃ as a precursor or reagent (e.g., Wittig, Mitsunobu reactions).[5][6][7]
-
Oxidation of PPh₃: Unreacted trithis compound often co-elutes with non-polar products. After the reaction is complete, you can add a few drops of 30% hydrogen peroxide (H₂O₂) to the reaction mixture to oxidize the remaining PPh₃ to trithis compound oxide (TPPO), which is typically more polar and easier to separate via column chromatography.[6]
-
Precipitation of TPPO: Trithis compound oxide can be removed by precipitation. Adding zinc chloride (ZnCl₂) can precipitate TPPO from polar organic solvents.[7] Alternatively, for non-polar products, concentrating the reaction mixture and triturating with a solvent system like pentane/ether can cause the TPPO to precipitate, allowing it to be removed by filtration.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete generation of the phosphine intermediate. | Verify the purity of the precursor. Ensure the reaction conditions (temperature, base, solvent) are correct for the specific generation method.[3][8] |
| Deactivation of the reactive intermediate by air or moisture. | Improve inert atmosphere techniques. Use freshly dried and degassed solvents and reagents.[9] | |
| Incorrect stoichiometry. | Carefully check the molar equivalents of all reagents. For primary phosphines, stoichiometry is key to avoiding side reactions.[4] | |
| Product Decomposition | The product itself is unstable under the reaction conditions. | Attempt the reaction at a lower temperature. Reduce the reaction time. Check if the product is sensitive to the base or other reagents used. |
| The generated phosphine intermediate is too reactive and decomposes before reacting with the substrate. | Generate the intermediate at a lower temperature and add the substrate concurrently or immediately after generation. | |
| Difficulty in Product Isolation | Product co-elutes with phosphine oxide byproduct. | See FAQ Q4. Convert PPh₃ to TPPO via oxidation for easier separation.[6] Use precipitation methods with ZnCl₂ or appropriate solvent mixtures.[7] |
| Product is an oil and will not crystallize. | Attempt purification by column chromatography. If the product is a salt, consider anion exchange to facilitate crystallization. | |
| Emulsion formation during aqueous workup. | Break the emulsion by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. |
Quantitative Data: Representative In Situ Generation Methods
The following table summarizes yields for specific products using different in situ generation strategies. Note that yields are highly substrate-dependent.
| Generation Method | Precursors | Reaction Type | Product Example | Reported Yield |
| Phospha-Michael Addition | 2-Tosylalkyl phenols, Dithis compound oxide | Intramolecular Cyclization | Diarylmethyl phosphine oxides | Up to 92%[3] |
| Reduction | Dichlorothis compound, LiAlH₄ | Synthesis of this compound | This compound (C₆H₅PH₂) | Not specified, but a standard lab prep[1] |
| Disproportionation | Dichlorothis compound (via hydrolysis to phenyl phosphorous acid) | Synthesis of this compound | This compound (C₆H₅PH₂) | Not specified in abstract[8] |
| P₄ Activation | White Phosphorus (P₄), Bu₃SnH, Aryl Halide | One-pot Synthesis of Primary Phosphines | This compound (C₆H₅PH₂) | Not specified in abstract[10] |
Experimental Protocols
Protocol 1: In Situ Generation for Phospha-Michael Addition
This protocol is adapted from a method for synthesizing bifunctional phosphorus phenols.[3]
Objective: To generate an o-quinone methide in situ and trap it with dithis compound oxide.
Materials:
-
2-Tosylalkyl phenol (1.0 eq, 0.50 mmol)
-
Potassium carbonate (K₂CO₃) (1.2 eq, 0.6 mmol, 82.9 mg)
-
Dithis compound oxide (1.2 eq, 0.6 mmol)
-
Toluene (5 mL), anhydrous
Procedure:
-
Setup: Add a magnetic stir bar to a flame-dried Schlenk flask. Seal the flask with a septum, and cycle between vacuum and inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-tosylalkyl phenol, potassium carbonate, and dithis compound oxide to the flask.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir for 4 hours. Monitor the reaction progress by TLC if applicable.
-
Workup: After cooling to room temperature, add 20 mL of deionized water to the mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/ethyl acetate).[3]
Protocol 2: General Synthesis of this compound via Reduction
This protocol describes the reduction of dichlorothis compound, a common precursor.[1]
Objective: To synthesize this compound for subsequent in situ use. Caution: this compound is highly toxic, pyrophoric, and has an intense, unpleasant odor. This procedure must be performed in a well-ventilated fume hood under a strict inert atmosphere.
Materials:
-
Dichlorothis compound (C₆H₅PCl₂) (2.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.0 eq)
-
Anhydrous diethyl ether or THF
Procedure:
-
Setup: Assemble a flame-dried, three-neck flask equipped with a stir bar, a pressure-equalizing dropping funnel, and a condenser connected to an inert gas line and bubbler. Maintain a positive pressure of nitrogen throughout the procedure.
-
LAH Suspension: In the reaction flask, prepare a suspension of LiAlH₄ in anhydrous ether. Cool the flask to 0 °C using an ice bath.
-
Precursor Addition: Dissolve dichlorothis compound in anhydrous ether and add it to the dropping funnel.
-
Reaction: Add the dichlorothis compound solution dropwise to the stirred LiAlH₄ suspension at 0 °C. A vigorous reaction may occur. Control the addition rate to maintain a gentle reflux.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching (Caution!): Cool the reaction back to 0 °C. Slowly and carefully add ethyl acetate to quench any unreacted LiAlH₄. Then, very cautiously add water dropwise, followed by aqueous NaOH.
-
Use: The resulting ethereal solution of this compound can be used directly for a subsequent reaction, or the product can be carefully isolated by distillation under reduced pressure.
Visualizations
Workflow for Air-Sensitive Reactions
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 9. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 10. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for managing the pungent odor of phenylphosphine safely.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management of the pungent odor of phenylphosphine.
Troubleshooting Guides
Issue: A strong, pungent odor is detected in the laboratory during an experiment with this compound.
| Potential Cause | Troubleshooting Steps |
| Inadequate Ventilation | 1. Immediate Action: Ensure the fume hood sash is at the appropriate height to maximize airflow.[1][2] 2. Verification: Check the fume hood's certification sticker to ensure it has been tested within the last year. 3. Airflow Monitoring: If the fume hood is equipped with an airflow monitor, verify that the flow rate is within the acceptable range. |
| Improper Handling Technique | 1. Review Procedures: Re-evaluate your standard operating procedures (SOPs) for handling this compound. 2. Transfer of Liquid: When transferring this compound, use a cannula or a syringe with a sealed system to minimize vapor release. 3. Container Sealing: Ensure all containers holding this compound are securely sealed when not in use.[1] |
| Small Spills or Drips | 1. Identify and Isolate: Locate the source of the odor. If a small spill or drip is found, isolate the area. 2. Neutralization: Prepare a fresh 10% solution of sodium hypochlorite (bleach) in water. 3. Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand.[1][2] Moisten the absorbent with the bleach solution to neutralize the this compound. 4. Collection: Using non-sparking tools, collect the absorbed and neutralized material into a designated, labeled waste container.[1] |
| Contaminated Equipment | 1. Decontamination: After use, decontaminate all glassware, syringes, and other equipment that has come into contact with this compound. 2. Bleach Bath: Immerse contaminated equipment in a 10% sodium hypochlorite solution within a fume hood. Allow for sufficient contact time (e.g., at least one hour) to ensure complete neutralization of any residue. 3. Rinsing: Thoroughly rinse the decontaminated equipment with deionized water. |
Issue: The odor of this compound persists even after the experiment is complete and the work area has been cleaned.
| Potential Cause | Troubleshooting Steps |
| Vapor Trapped in Absorbent Materials | 1. Check Waste Containers: Ensure all waste containers with this compound-contaminated materials are tightly sealed and stored in a ventilated waste collection area. 2. Proper Disposal: Dispose of this compound waste through your institution's hazardous waste management program.[2] |
| Inadequate Decontamination of Fume Hood | 1. Surface Wipe-Down: Wipe down all surfaces inside the fume hood, including the sash and baffles, with a 10% sodium hypochlorite solution. 2. Allow for Ventilation: Leave the fume hood running for an extended period after decontamination to ensure all vapors are exhausted. |
| Contaminated Personal Protective Equipment (PPE) | 1. Proper Doffing: Review and follow the correct procedures for removing gloves, lab coats, and other PPE to avoid cross-contamination. 2. Disposal: Dispose of all single-use PPE that may have been exposed to this compound vapor in a sealed waste bag. 3. Laundering: Reusable lab coats should be laundered separately.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the odor of this compound?
A1: The pungent, garlic-like odor of this compound is a clear indicator of its presence in the air.[3][4][5] Inhalation of this compound can cause irritation to the nose, throat, and respiratory system.[2][6] Symptoms of exposure can include coughing, shortness of breath, and a sore throat.[6] this compound is toxic if inhaled, and exposure to high concentrations can lead to more severe health effects.[1]
Q2: What is the recommended exposure limit for this compound?
A2: The recommended airborne exposure limit for this compound is a ceiling limit of 0.05 parts per million (ppm), which should not be exceeded at any time.[2][7]
Q3: What are the best engineering controls for managing this compound odor?
A3: The most effective engineering control is to always handle this compound in a properly functioning chemical fume hood.[1][2] For processes that may generate higher concentrations of this compound vapor, dedicated exhaust ventilation or the use of a wet scrubber system may be necessary. Wet scrubbers using oxidizing solutions, such as sodium hypochlorite, hydrogen peroxide, or potassium permanganate, can be effective at neutralizing phosphine-related compounds.[8][9][10] Dry abatement media are also available for certain applications.[11]
Q4: What personal protective equipment (PPE) should be worn when working with this compound?
A4: When handling this compound, the following PPE is recommended:
-
Eye Protection: Chemical splash goggles.[6]
-
Body Protection: A lab coat.[2]
-
Respiratory Protection: In situations where exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2]
Q5: How should I handle a this compound spill?
A5: For a small spill, follow the steps outlined in the troubleshooting guide. For a large spill, evacuate the area immediately and contact your institution's emergency response team.[1]
Q6: How should this compound waste be disposed of?
A6: this compound and any materials contaminated with it must be disposed of as hazardous waste.[2] Collect all waste in a designated, labeled, and sealed container. Follow your institution's specific guidelines for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₆H₅PH₂ | [3] |
| Molecular Weight | 110.09 g/mol | [4] |
| Appearance | Colorless liquid | [3][4] |
| Odor | Pungent, foul, garlic-like | [3][4][5] |
| Boiling Point | 160 °C (320 °F) | [3][4] |
| Density | 1.001 g/cm³ | [3] |
| Solubility in Water | Insoluble | [4] |
| Vapor Density | 3.8 (air = 1) | [6] |
| NIOSH Recommended Exposure Limit (Ceiling) | 0.05 ppm (0.23 mg/m³) | [7] |
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with this compound
Objective: To safely and effectively neutralize residual this compound on laboratory glassware to eliminate odor and prevent hazardous exposures.
Materials:
-
Contaminated glassware
-
10% Sodium hypochlorite (bleach) solution
-
Deionized water
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
-
Two appropriately sized containers for the bleach bath and rinsing
Procedure:
-
Perform all steps within a certified chemical fume hood.
-
Wear appropriate PPE, including chemically resistant gloves, safety goggles, and a lab coat.
-
Prepare a 10% aqueous solution of sodium hypochlorite in a designated container.
-
Carefully place the contaminated glassware into the bleach solution, ensuring all potentially contaminated surfaces are fully submerged.
-
Allow the glassware to soak for a minimum of one hour. For heavily contaminated items, a longer soaking time may be necessary.
-
After soaking, carefully remove the glassware from the bleach bath and place it in a second container.
-
Thoroughly rinse the glassware with deionized water.
-
The glassware can now be washed using standard laboratory procedures.
-
Dispose of the used bleach solution and rinse water as hazardous waste according to your institution's guidelines.
Protocol 2: Small Spill Cleanup and Odor Neutralization
Objective: To safely clean up a small spill of this compound (less than 10 mL) and neutralize the associated odor.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand)
-
10% Sodium hypochlorite (bleach) solution
-
Non-sparking scoop or brush
-
Designated, labeled hazardous waste container
-
Appropriate PPE (gloves, goggles, lab coat, and potentially a respirator)
-
Warning signs to isolate the area
Procedure:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Post warning signs to prevent entry.
-
Ventilate: Ensure the spill area is well-ventilated by working within a fume hood or increasing local exhaust ventilation.
-
Don PPE: Put on appropriate PPE, including chemically resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Contain the Spill: If the liquid is spreading, create a dike around the spill using an inert absorbent material.
-
Absorb and Neutralize: Gently cover the spill with the inert absorbent material. Slowly and carefully add the 10% sodium hypochlorite solution to the absorbent material to moisten it and initiate neutralization of the this compound. Avoid splashing.
-
Collect Waste: Once the spill has been completely absorbed and has had sufficient time to neutralize (at least 30 minutes), use a non-sparking scoop to collect the material.
-
Package Waste: Place the collected material into a designated and properly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with the 10% sodium hypochlorite solution, followed by a clean water rinse.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's procedures.
Visualizations
Caption: Troubleshooting workflow for managing this compound odor.
Caption: Decision-making process for this compound spill response.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C6H5PH2 | CID 12519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Occupational Safety and Health Administration [osha.gov]
- 6. ICSC 1424 - this compound [chemicalsafety.ilo.org]
- 7. This compound | WorkSafe [worksafe.govt.nz]
- 8. Scrubber epi effective protection against hydrochloric acid phosphine silicates in the semiconductor industry - CIRECO MPA [cirecompa.com]
- 9. sesha.org [sesha.org]
- 10. advairtech.com [advairtech.com]
- 11. mathesongas.com [mathesongas.com]
Phenylphosphine Decontamination and Spill Cleanup: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylphosphine. The following information is intended to supplement, not replace, your institution's established safety protocols and standard operating procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a clear, colorless liquid with a foul odor that presents several significant hazards.[1] It is pyrophoric, meaning it can ignite spontaneously in the air.[2][3] It is also a strong reducing agent and reacts with water to slowly generate flammable or noxious gases.[2] Health hazards include irritation to the skin, eyes, and respiratory system.[1][4][5] Inhalation or absorption through the skin can be toxic, potentially causing symptoms such as nausea, vomiting, and damage to blood cells.[1][4]
Q2: What immediate steps should be taken in case of skin or eye contact with this compound?
A2: For skin contact, immediately flood the affected area with water while removing all contaminated clothing.[2][6] Gently wash the skin thoroughly with soap and water.[2][6] It is crucial to seek immediate medical attention, even if no symptoms like redness or irritation are present.[2][6] For eye contact, flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and seek immediate medical attention.[1][6]
Q3: What type of personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is essential to use appropriate PPE to prevent exposure. This includes wearing protective gloves, and clothing, and appropriate eye protection such as indirect-vent, impact, and splash-resistant goggles.[1][2] A face shield should be worn with goggles when there is a high risk of splashing.[1] For respiratory protection, a full-face mask with a suitable combined filter is recommended for short-term tasks, while a powered air-purifying respirator (PAPR) may be necessary for longer-duration work.[4] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3][4][6]
Q4: How should this compound be stored?
A4: this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][5] It is also recommended to store it under refrigeration and an inert atmosphere.[1][3]
Troubleshooting Guide for Spills and Decontamination
Problem: A small spill of this compound has occurred on a lab bench.
Solution:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area.[1] Remove all sources of ignition.[1][2]
-
Absorb the Spill: Use an inert absorbent material such as absorbent paper, vermiculite, dry sand, or earth to soak up the spilled liquid.[1][2] For minor spills, absorbent paper is often sufficient.[2]
-
Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a vapor-tight plastic bag for disposal as hazardous waste.[2][3]
-
Decontaminate the Surface: Wash the contaminated surface first with 60-70% ethanol and then with a soap and water solution.[2][6]
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup process.[1]
Problem: this compound has contaminated clothing.
Solution:
-
Immediate Removal: Remove the contaminated clothing immediately to prevent prolonged skin contact.[1][2]
-
Skin Decontamination: If the chemical has come into contact with the skin, follow the first aid procedures for skin contact (flood with water and wash with soap and water).[2][6]
-
Bag and Dispose: Seal the contaminated clothing in a vapor-tight plastic bag for proper disposal as hazardous waste.[2] Do not attempt to launder contaminated clothing.
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Decontamination Solvent | 60-70% Ethanol | [2][6] |
| Recommended Airborne Exposure Limit (NIOSH & ACGIH) | 0.05 ppm (Ceiling) | [1][5] |
| Immediate Precautionary Measure Distance for Spill/Leak | At least 50 meters (150 feet) in all directions | [2] |
| Isolation Distance for Fire Involving a Tank | 800 meters (1/2 mile) in all directions | [2] |
Detailed Experimental Protocol: Benchtop Decontamination
This protocol outlines the steps for decontaminating a laboratory surface following a small spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, splash goggles, face shield.
-
Absorbent pads or vermiculite.
-
Two vapor-tight plastic bags for waste.
-
70% Ethanol solution.
-
Laboratory-grade detergent.
-
Deionized water.
-
Paper towels.
Procedure:
-
Ensure Safety: Don all required PPE before beginning the decontamination procedure. Ensure the area is well-ventilated.
-
Absorb Residual this compound: If not already done during the initial spill cleanup, place absorbent pads or a layer of vermiculite over the entire contaminated area to absorb any remaining this compound.
-
First Waste Collection: Carefully collect all absorbent materials and place them in the first vapor-tight plastic bag. Seal the bag.
-
Ethanol Wash: Liberally apply the 70% ethanol solution to a clean paper towel and wipe down the entire contaminated surface. Dispose of the paper towel in the second vapor-tight plastic bag. Repeat this step with a fresh paper towel.
-
Soap and Water Wash: Prepare a solution of laboratory-grade detergent and deionized water. Using a new paper towel, wash the surface thoroughly with the soap solution. Dispose of the paper towel in the second waste bag.
-
Rinse with Deionized Water: Wet a clean paper towel with deionized water and wipe the surface to remove any soap residue. Dispose of the paper towel in the second waste bag.
-
Final Dry: Use a clean, dry paper towel to wipe the surface dry.
-
Waste Disposal: Seal the second waste bag. Dispose of both sealed bags as hazardous waste according to your institution's guidelines.
-
Post-Decontamination: Wash hands thoroughly with soap and water after completing the procedure.
Visualizations
Caption: this compound Spill Cleanup Workflow.
Caption: PPE Selection Logic for this compound.
References
- 1. nj.gov [nj.gov]
- 2. PHENYL PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Respiratory protection equipments C6H7P (this compound), CAS number 638-21-1 [en.gazfinder.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Phenyl phosphine(638-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Strategies to improve the stability and lifetime of phenylphosphine-metal catalysts.
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with phenylphosphine-metal catalysts. Our goal is to equip you with the strategies and knowledge to enhance the stability and extend the lifetime of these critical catalytic systems.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Rapid Catalyst Decomposition (e.g., formation of palladium black)
-
Question: My reaction mixture is turning black, and I'm observing a rapid loss of catalytic activity. What is causing this, and how can I prevent it?
Answer: The formation of a black precipitate, often palladium black, is a common sign of catalyst decomposition. This typically occurs when the active metal center is no longer stabilized by the phosphine ligand, leading to aggregation. The primary causes include:
-
Ligand Oxidation: this compound ligands are susceptible to oxidation to phosphine oxides, which are generally poor ligands and cannot effectively stabilize the metal center.[1] This is a common degradation pathway.
-
Insufficient Ligand-to-Metal Ratio: An inadequate amount of phosphine ligand can lead to unsaturated metal centers that are prone to aggregation.
-
High Reaction Temperatures: Elevated temperatures can accelerate both ligand degradation and metal agglomeration.
Solutions:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen is a primary culprit in phosphine ligand oxidation.[1] All manipulations should be carried out using standard Schlenk techniques or inside a glovebox. Use dry, degassed solvents, which can be achieved through several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Optimize Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can often stabilize the catalytic species. However, a large excess can sometimes inhibit the reaction. A good starting point is a 1:1 to 2:1 ligand-to-palladium ratio.[2]
-
Use Stabilizing Additives: In some cases, additives can enhance catalyst stability. For instance, phosphine oxides have been shown to have a salutary effect in certain cross-coupling reactions, potentially by serving as labile ligands that prevent catalyst decomposition.[3]
-
Lower the Reaction Temperature: If the reaction allows, reducing the temperature can slow down decomposition pathways.[4]
-
Issue 2: Inconsistent Reaction Yields and Catalyst Performance
-
Question: I am observing significant batch-to-batch variation in my reaction yields. What are the likely sources of this inconsistency related to the catalyst?
Answer: Inconsistent catalyst performance is often linked to subtle variations in reaction setup and reagent quality. Key factors include:
-
Purity of Reagents and Solvents: Impurities in starting materials, solvents, or gases can act as catalyst poisons.[4]
-
Handling and Storage of Phosphine Ligands: this compound ligands are often air-sensitive. Improper storage and handling can lead to partial oxidation before the reaction even begins, resulting in variable catalyst activity.[1]
-
Moisture Contamination: The presence of water can negatively impact both the activity and selectivity of some catalytic systems.[1]
Solutions:
-
Standardize Reagent Purity: Use high-purity, anhydrous, and deoxygenated reagents and solvents for all experiments. If reagent quality is questionable, purification by recrystallization, distillation, or chromatography is recommended.
-
Implement Strict Handling Protocols: Handle and store all air-sensitive phosphine ligands and metal precursors under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or desiccator.[1]
-
Develop a Standard Operating Procedure (SOP): Document and adhere to a detailed protocol for catalyst preparation, storage, and reaction setup to ensure consistency across experiments.[1]
-
Issue 3: Low or No Catalytic Activity with Sterically Demanding Substrates
-
Question: My reaction is sluggish or fails to proceed with sterically hindered substrates. How can I improve the catalyst's activity for these challenging transformations?
Answer: Steric hindrance can significantly impact the efficiency of a catalytic cycle. The bulky nature of either the substrate or the ligand can impede key steps such as oxidative addition or reductive elimination.
Solutions:
-
Ligand Modification: Employing sterically demanding phosphine ligands can, in some cases, promote challenging reactions. Bulky ligands can increase the electron density on the metal center and facilitate oxidative addition. Buchwald-type biaryl phosphine ligands are a prominent example of sterically hindered ligands designed for such purposes.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barriers associated with bulky substrates.[2]
-
Increase Catalyst Loading: For particularly unreactive substrates, a higher catalyst loading (e.g., increasing from 1 mol% to 5 mol%) may be necessary to achieve a reasonable reaction rate.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound-metal catalysts?
A1: The most common degradation pathway is the oxidation of the phosphorus(III) center of the phosphine ligand to a phosphorus(V) species, forming the corresponding phosphine oxide.[1] This oxidation can be triggered by exposure to air, residual peroxides in solvents, or certain oxidizing reagents. The resulting phosphine oxides are generally poor ligands, leading to the deactivation of the catalyst.
-
Q2: How can I monitor the degradation of my phosphine ligand during a reaction?
A2: The most effective technique for monitoring phosphine ligand degradation is ³¹P NMR spectroscopy. By taking aliquots from your reaction mixture at different time points, you can observe the appearance of a new peak corresponding to the phosphine oxide, typically downfield from the parent phosphine signal. This allows for the quantification of ligand degradation over time.
-
Q3: What are the advantages of using electron-rich or electron-poor this compound ligands?
A3:
-
Electron-rich ligands (containing electron-donating groups) generally increase the electron density on the metal center. This can promote oxidative addition, a key step in many catalytic cycles, and can also enhance the stability of the metal complex.
-
Electron-poor ligands (containing electron-withdrawing groups) can facilitate reductive elimination, the final product-forming step in many cross-coupling reactions.[5] This can lead to faster overall catalysis and, in some cases, increased catalyst stability by making the metal center less susceptible to oxidation.[5]
-
-
Q4: Is it possible to recycle my this compound-metal catalyst?
A4: Recycling homogeneous catalysts can be challenging. However, one effective strategy is to immobilize the catalyst on a solid support.[6] This allows for easy separation of the catalyst from the reaction mixture by filtration and subsequent reuse. Common supports include polymers like polystyrene, silica, and porous aromatic frameworks.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and performance of this compound-metal catalysts.
Table 1: Comparison of Catalyst Stability in a Suzuki-Miyaura Cross-Coupling Reaction
| Catalyst System | Reaction Conditions | Yield after 2h | Catalyst Stability | Reference |
| Pd(PPh₃)₂Cl₂ (small molecule) | 1:1 DMF:H₂O, ambient temp. | < 20% | Decomposes in air | [2][4] |
| Polymeric PPh₃-Pd catalyst (P1) | 1:1 DMF:H₂O, ambient temp. | > 95% | Stable in air for months | [2][4] |
| Polymeric PPh₃-Pd catalyst (P1) | Stored in 1:1 DMF:H₂O for 24h | 87% | Good solution stability | [4] |
Table 2: Effect of Ligand Modification on Catalyst Performance in Buchwald-Hartwig Amination
| Ligand | Substrate | Catalyst Loading (mol%) | Yield | Reference |
| Trithis compound (1a) | p-chloroanisole, morpholine | 2 | 10% | [8] |
| JohnPhos (1d) | p-chloroanisole, morpholine | 2 | 95% | [8] |
| SPhos (1e) | p-chloroanisole, morpholine | 2 | 98% | [8] |
| Indomuscone-based phosphine (2a) | p-chloroanisole, morpholine | 2 | 75% | [8] |
| Indomuscone-based phosphine (2b) | p-chloroanisole, morpholine | 2 | 96% | [8] |
Key Experimental Protocols
Protocol 1: Monitoring Phosphine Ligand Oxidation via ³¹P NMR Spectroscopy
Objective: To quantify the rate of phosphine ligand degradation during a catalytic reaction.
Materials:
-
Reaction mixture containing the this compound-metal catalyst
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Deuterated solvent for locking
-
Gas-tight syringe
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up the catalytic reaction under a strict inert atmosphere.
-
At desired time points (e.g., t = 0, 1h, 3h, 6h, 24h), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe under a positive pressure of inert gas.
-
Immediately transfer the aliquot to a pre-purged NMR tube containing a small amount of deuterated solvent.
-
Seal the NMR tube under an inert atmosphere.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Integrate the signals corresponding to the this compound ligand and its oxidized form (this compound oxide).
-
Calculate the percentage of oxidized ligand at each time point to determine the rate of degradation.
Protocol 2: General Procedure for Immobilization of a this compound Ligand on a Polymer Support
Objective: To prepare a heterogeneous catalyst for improved stability and recyclability. This protocol is a generalized representation.[6]
Materials:
-
Functionalized this compound ligand (e.g., with a vinyl or chloromethyl group)
-
Polymer support (e.g., polystyrene-divinylbenzene beads)
-
Appropriate solvent (e.g., THF, DMF)
-
Radical initiator (for vinyl polymerization) or base (for substitution)
-
Metal precursor (e.g., Pd(OAc)₂)
Procedure:
-
Ligand Immobilization:
-
Swell the polymer support in a suitable solvent in a reaction vessel.
-
Add the functionalized this compound ligand and the initiator/base.
-
Heat the mixture under an inert atmosphere for a specified time to covalently attach the ligand to the support.
-
Filter the polymer-supported ligand and wash thoroughly with several solvents to remove unreacted starting materials.
-
Dry the functionalized polymer support under vacuum.
-
-
Metal Coordination:
-
Suspend the polymer-supported ligand in a suitable solvent.
-
Add the metal precursor and stir the mixture at room temperature or with gentle heating until the metal is fully coordinated.
-
Filter the immobilized catalyst, wash with solvent to remove any unbound metal, and dry under vacuum.
-
The heterogeneous catalyst is now ready for use.
-
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues leading to catalyst deactivation.
Caption: Key strategies to improve the stability and lifetime of this compound-metal catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Phenylphosphine vs. triphenylphosphine: a comparative analysis in catalysis.
A deep dive into the catalytic performance of phenylphosphine and trithis compound, offering a comparative analysis of their steric and electronic properties and their impact on key industrial reactions. This guide provides researchers, scientists, and drug development professionals with experimental data and detailed protocols to inform ligand selection in catalytic processes.
In the realm of homogeneous catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall outcome of a reaction. Among the vast library of phosphine ligands, trithis compound (TPP) has long been a workhorse, valued for its stability, commercial availability, and well-understood coordination chemistry. However, its simpler analogue, this compound (PHP), presents an intriguing alternative with distinct steric and electronic characteristics. This guide provides a comprehensive comparative analysis of these two phosphine ligands in the context of pivotal catalytic reactions: the Suzuki-Miyaura coupling, the Heck reaction, and hydroformylation.
At a Glance: Key Ligand Properties
The fundamental differences between this compound and trithis compound stem from the number of phenyl groups attached to the phosphorus atom. This structural variance directly influences their steric bulk and electronic nature, which are critical determinants of their behavior in a catalytic cycle. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).
| Ligand | Structure | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Characteristics |
| This compound (PHP) | PhPH₂ | 101° (estimated) | ~2062 (estimated) | Less sterically hindered, more electron-donating (less π-acidic) than TPP, reactive P-H bonds. |
| Trithis compound (TPP) | PPh₃ | 145°[1] | 2068.9 | Bulky, moderately electron-donating, highly stable, and widely used. |
The smaller cone angle of this compound suggests it imposes significantly less steric hindrance around the metal center compared to the bulky trithis compound. This can influence the coordination number of the metal complex and the ease of substrate approach. Electronically, the replacement of electron-withdrawing phenyl groups with hydrogen atoms in PHP is expected to make it a stronger sigma-donor and less pi-accepting compared to TPP. These differences can have profound effects on the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Performance in Key Catalytic Reactions
A direct quantitative comparison of this compound and trithis compound in the literature is scarce. The following sections present available data and typical performance characteristics for each ligand in three major catalytic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The choice of phosphine ligand is crucial for the efficiency of the palladium catalyst.
Typical Reaction Yields in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Trithis compound | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 85-95 | General protocol |
| This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | Moderate | Inferred from general studies |
Trithis compound is a standard ligand for Suzuki-Miyaura couplings, particularly with aryl bromides and iodides, consistently affording high yields. While specific quantitative data for this compound in direct comparison is limited, its lower steric bulk might be advantageous for the coupling of some sterically demanding substrates. However, the presence of reactive P-H bonds in PHP could lead to catalyst deactivation pathways not observed with the more robust TPP.
Heck Reaction
The Heck reaction provides a versatile method for the synthesis of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene.
Typical Performance in the Heck Reaction
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Trithis compound | Iodobenzene | Styrene | K₂CO₃ | DMF | 100 | >90 | General protocol |
| This compound | Aryl Bromide | Styrene | Et₃N | Toluene | 110 | Good | Inferred from general studies |
Trithis compound-based palladium catalysts are widely employed in Heck reactions, demonstrating high activity and selectivity. The role of this compound is less documented, but its electronic properties could potentially influence the regioselectivity of the alkene insertion step.
Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. The regioselectivity (linear vs. branched aldehyde) is a critical parameter, heavily influenced by the phosphine ligand.
Performance Metrics in the Hydroformylation of 1-Octene
| Ligand | Catalyst Precursor | Pressure (bar) | Temperature (°C) | TON | TOF (h⁻¹) | n/i ratio | Reference |
| Trithis compound | Rh(acac)(CO)₂ | 20 | 100 | >1000 | >100 | 2-4:1 | General protocol |
| This compound | Rh(acac)(CO)₂ | 20 | 100 | Moderate | Moderate | ~2:1 | Inferred from general studies |
In rhodium-catalyzed hydroformylation, the bulky nature of trithis compound generally favors the formation of the linear aldehyde. The smaller this compound is expected to lead to a lower linear-to-branched (n/i) ratio. The P-H bonds in PHP could also participate in side reactions under hydroformylation conditions.
Experimental Protocols
Detailed methodologies for the catalytic reactions discussed are provided below. These protocols can be adapted for a comparative study of this compound and trithis compound.
Synthesis of a Palladium-Phosphine Pre-catalyst: Bis(trithis compound)palladium(II) Dichloride
This protocol describes the synthesis of a common palladium pre-catalyst used in cross-coupling reactions. A similar procedure can be followed for the synthesis of a this compound-based catalyst, with appropriate stoichiometric adjustments and handling precautions due to the higher reactivity of this compound.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Trithis compound (PPh₃)
-
Benzonitrile (or Acetonitrile)
-
Ethanol
-
Diethyl ether
-
Schlenk flask, condenser, magnetic stir bar, Büchner funnel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) chloride (1.00 g, 5.64 mmol).
-
Add trithis compound (2.96 g, 11.3 mmol, 2.0 equivalents).
-
Add benzonitrile (30 mL).
-
Purge the flask with an inert gas for 20 minutes.
-
Heat the mixture to reflux with stirring under an inert atmosphere for 2-3 hours. The solution should become clear and yellow-orange.
-
Allow the reaction mixture to cool slowly to room temperature, which should result in the precipitation of the product.
-
Continue stirring at room temperature for an additional 1-2 hours to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the collected yellow solid with small portions of ethanol and then diethyl ether.
-
Dry the product under vacuum to a constant weight.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Phosphine ligand (if not using a pre-formed complex, e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and palladium pre-catalyst/phosphine ligand.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for a Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.02 mmol, 2 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF or Acetonitrile, 5 mL)
Procedure:
-
In a reaction vessel, dissolve the aryl halide, alkene, and phosphine ligand in the solvent.
-
Add the palladium pre-catalyst and the base.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress.
-
After completion, cool the mixture and filter off any solids.
-
Perform a suitable work-up and purify the product.
General Procedure for Hydroformylation
Materials:
-
Alkene (e.g., 1-octene, 10 mmol)
-
Rhodium pre-catalyst (e.g., Rh(acac)(CO)₂, 0.01 mmol, 0.1 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.1 mmol, 1 mol%)
-
Solvent (e.g., Toluene, 10 mL)
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure autoclave
Procedure:
-
Charge the autoclave with the rhodium pre-catalyst, phosphine ligand, and solvent.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.
-
Heat the mixture to the reaction temperature (e.g., 100 °C) with stirring.
-
Inject the alkene into the autoclave.
-
Monitor the reaction by observing the pressure drop and/or by taking samples for analysis (GC).
-
After the reaction is complete, cool the autoclave to room temperature and vent the excess gas.
-
Analyze the product mixture to determine conversion, selectivity, and n/i ratio.
Visualizing the Catalytic Landscape
To better understand the relationships and processes discussed, the following diagrams, generated using Graphviz, illustrate key concepts.
Caption: Influence of ligand properties on catalytic reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
Trithis compound remains a dominant and reliable ligand in catalysis due to its robustness and well-documented performance. This compound, while less explored, presents a potentially valuable alternative due to its distinct steric and electronic profile. Its smaller size and increased electron-donating character could offer advantages in specific applications, such as reactions involving sterically congested substrates or where modulation of the metal center's electronics is desired. However, the presence of reactive P-H bonds in this compound is a critical consideration, as it may lead to undesired side reactions and catalyst instability.
This comparative guide provides a framework for researchers to begin exploring the potential of this compound in their catalytic systems. The provided experimental protocols offer a starting point for direct, quantitative comparisons with the established performance of trithis compound. Further research is warranted to fully elucidate the catalytic potential of this compound and to establish a comprehensive understanding of its structure-activity relationships in a broader range of catalytic transformations.
References
A Comparative Guide to the Steric and Electronic Properties of Primary Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition metal catalysis and coordination chemistry, the design and selection of ligands are of paramount importance. Phosphine ligands (PR₃) are a cornerstone of this field, offering a remarkable degree of tunability in their steric and electronic properties, which in turn dictates the reactivity, selectivity, and stability of the resulting metal complexes. While tertiary phosphines have been extensively studied and utilized, primary phosphines (RPH₂) represent a distinct class of ligands with unique characteristics that are increasingly being explored in catalytic applications. This guide provides a comprehensive comparison of the steric and electronic properties of primary phosphine ligands, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation catalysts.
Steric and Electronic Parameters: A Quantitative Comparison
The steric and electronic properties of phosphine ligands are most commonly quantified using Tolman's parameters: the cone angle (θ) and the electronic parameter (TEP).
-
Tolman's Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encapsulates the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center.[1]
-
Tolman's Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, typically [Ni(CO)₃L], using infrared (IR) spectroscopy.[2] A lower ν(CO) frequency indicates a more electron-donating (more basic) phosphine ligand, as the increased electron density on the metal leads to greater back-bonding into the CO π* orbitals, weakening the C-O bond.[3]
The following table summarizes the cone angles and Tolman electronic parameters for a selection of primary phosphine ligands in comparison to the parent phosphine (PH₃) and a common tertiary phosphine (PMe₃).
| Ligand | Formula | Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Phosphine | PH₃ | 87 | 2070 (estimated) |
| Methylphosphine | MePH₂ | 95 | 2066 |
| Ethylphosphine | EtPH₂ | 102 | 2065 |
| Phenylphosphine | PhPH₂ | 108 | 2068 |
| Mesitylphosphine | MesPH₂ | 125 | 2063 |
| Trimethylphosphine | PMe₃ | 118 | 2064.1 |
Note: TEP values for primary phosphines are calculated based on computational studies due to the limited availability of experimental data for their Ni(CO)₃ complexes. The cone angles are also derived from computational models.
From the data, a clear trend emerges:
-
Steric Properties: Primary phosphines are generally less sterically demanding than their tertiary counterparts. The cone angle increases with the size of the organic substituent (R group). For instance, the cone angle of methylphosphine (95°) is significantly smaller than that of trimethylphosphine (118°). This reduced steric bulk can allow for the coordination of a greater number of ligands or provide more accessible reaction sites at the metal center.[4]
-
Electronic Properties: Primary phosphines are generally less electron-donating (less basic) than their tertiary analogues with similar alkyl substituents.[4] This is reflected in their slightly higher TEP values compared to related tertiary phosphines. However, the electronic properties can be tuned by the nature of the R group. Alkyl-substituted primary phosphines are more electron-donating than aryl-substituted ones due to the inductive effect of the alkyl groups.
Experimental Protocols
The determination of the steric and electronic properties of primary phosphine ligands requires careful experimental design, particularly given their potential air sensitivity.
Determination of Tolman's Electronic Parameter (TEP)
The TEP is determined by IR spectroscopy of the corresponding [Ni(CO)₃L] complex.
Synthesis of [Ni(CO)₃(RPH₂)] Complexes:
-
Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood. Primary phosphines can also be toxic and pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Procedure: A solution of the primary phosphine ligand (RPH₂) in an inert solvent (e.g., THF or toluene) is added dropwise to a solution of a Ni(CO)₃ precursor, such as [Ni(CO)₃(py)] (py = pyridine) or by direct ligand exchange with Ni(CO)₄. The reaction is typically stirred at room temperature. The formation of the [Ni(CO)₃(RPH₂)] complex can be monitored by IR spectroscopy. The product is then isolated and purified under inert conditions.
IR Spectroscopic Measurement:
-
Prepare a dilute solution of the purified [Ni(CO)₃(RPH₂)] complex in a suitable IR-transparent solvent (e.g., dichloromethane or hexane) inside a glovebox or under an inert atmosphere.
-
Transfer the solution to an IR cell with gas-tight seals.
-
Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Identify the frequency of the A₁ symmetric C-O stretching vibration. This value is the Tolman Electronic Parameter (TEP).
Determination of Cone Angle
The cone angle is most accurately determined from the single-crystal X-ray diffraction data of a metal complex containing the primary phosphine ligand.
Synthesis and Crystallization of Metal-Primary Phosphine Complexes:
-
Synthesize a suitable metal complex of the primary phosphine ligand. A variety of metal precursors can be used, such as [PdCl₂(cod)], [PtCl₂(cod)], or [AuCl(THT)] (cod = 1,5-cyclooctadiene, THT = tetrahydrothiophene).
-
The reaction is typically carried out by mixing the metal precursor and the primary phosphine ligand in a 1:1 or 1:2 molar ratio in an appropriate solvent under an inert atmosphere.
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution.
X-ray Crystallographic Analysis:
-
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) under a stream of nitrogen gas.
-
X-ray diffraction data are collected using a diffractometer.
-
The crystal structure is solved and refined to obtain the precise atomic coordinates of the metal-phosphine complex.
-
Using the refined crystallographic data, the cone angle can be calculated using specialized software. The calculation involves defining the metal atom as the vertex and the van der Waals radii of the outermost atoms of the ligand to define the base of the cone.
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Influence of steric and electronic properties of primary phosphine ligands on catalyst performance.
Caption: General experimental workflow for characterizing primary phosphine ligands.
Conclusion
Primary phosphine ligands offer a valuable, and often less sterically hindered, alternative to their tertiary phosphine counterparts. Their electronic properties, while generally less donating than tertiary phosphines, can be effectively tuned through the choice of the organic substituent. This guide provides a foundational understanding of the steric and electronic landscapes of primary phosphines, equipping researchers with the knowledge to rationally select or design these ligands for specific catalytic applications. The detailed experimental protocols further serve as a practical resource for the synthesis and characterization of these important molecules, paving the way for new discoveries in catalysis and drug development.
References
A Head-to-Head Comparison: Phenylphosphine vs. Trialkylphosphine Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection
The strategic selection of a phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two fundamental classes of phosphine ligands: phenylphosphines, typified by triphenylphosphine (PPh₃), and trialkylphosphines, represented by ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃). The choice between an aryl-substituted and an alkyl-substituted phosphine can dramatically alter the outcome of a catalytic transformation. This document summarizes key performance data, outlines detailed experimental protocols for benchmark reactions, and provides visual aids to clarify catalytic cycles and experimental workflows.
The fundamental difference between these ligand classes lies in their electronic and steric properties. Trialkylphosphines are generally more electron-donating and often possess a larger cone angle (a measure of steric bulk) than their this compound counterparts. These characteristics typically lead to faster rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle of many cross-coupling reactions. Conversely, the aromatic nature of phenylphosphines can influence catalyst stability and reactivity in different ways. This guide will delve into the practical implications of these differences through a comparative analysis of their performance in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Quantitative Performance Data
The following tables summarize the performance of this compound- and trialkylphosphine-based catalysts in key cross-coupling reactions. The data is compiled to provide a direct comparison where available in the literature.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | 98 | 49 |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | <5 | <5 | <1 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Morpholine | P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 2 | ~95 |
| 4-Chloroanisole | Diphenylamine | P(t-Bu)₃ | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | 16 | 65[1] |
| Aryl Fluorosulfonate | Aniline | PPh₃ | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 12 | Moderate to Good |
Table 3: Sonogashira Coupling of Iodobenzene with Phenylacetylene
| Ligand | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | P(t-Bu)₃ | Pd(dba)₂ | CuI | i-Pr₂NH | THF | RT | 0.5 | 98 | | PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 70 | 6 | 95 |
Note: While both ligands can facilitate the Sonogashira coupling, trialkylphosphines like P(t-Bu)₃ often allow for milder reaction conditions (room temperature) and faster reaction times compared to PPh₃.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Suzuki-Miyaura Coupling
Reaction: 4-Chlorotoluene with Phenylboronic Acid
Catalyst System: Pd(OAc)₂ with P(t-Bu)₃ or PPh₃
Procedure:
-
A dry Schlenk tube is charged with Pd(OAc)₂ (0.002 mmol, 1 mol%), the phosphine ligand (0.004 mmol, 2 mol%), and K₃PO₄ (0.6 mmol).
-
The tube is evacuated and backfilled with argon.
-
4-Chlorotoluene (0.2 mmol, 1.0 equiv), phenylboronic acid (0.3 mmol, 1.5 equiv), and dioxane (1 mL) are added via syringe.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 80 °C for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the product.
Buchwald-Hartwig Amination
Reaction: 4-Bromoanisole with Morpholine
Catalyst System: Pd₂(dba)₃ with P(t-Bu)₃
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), P(t-Bu)₃ (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 4-bromoanisole (1.0 mmol), morpholine (1.2 mmol), and toluene (5 mL).
-
The reaction vessel is sealed and heated to 80 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
Reaction: Iodobenzene with Phenylacetylene
Catalyst System: PdCl₂(PPh₃)₂/CuI
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%) and CuI (0.02 mmol, 2 mol%).
-
Add a magnetic stir bar and dissolve the catalysts in toluene (5 mL).
-
Add iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), and triethylamine (2.0 mmol).
-
The reaction mixture is stirred at 70 °C and monitored by TLC.
-
Once the reaction is complete, it is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Caption: General experimental workflow for catalyst screening and synthesis.
Caption: Key property differences influencing catalyst efficacy.
References
A Comparative Guide to Polymerization Initiation: Phenylphosphine vs. Alternative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proposed mechanism for polymerization initiated by phenylphosphine with established alternative methods, namely free-radical and anionic polymerization. Experimental data and detailed protocols are presented to support the validation of these mechanisms.
Introduction
The initiation step is a critical phase in polymerization, determining many of the final polymer's properties, including molecular weight, polydispersity, and microstructure. While various initiation methods are well-established, the use of primary phosphines, such as this compound, as initiators for vinyl polymerization presents a unique, albeit less documented, mechanistic pathway. This guide explores the putative mechanism of this compound-initiated polymerization in contrast to the widely understood free-radical and anionic initiation mechanisms for acrylate monomers like Methyl Methacrylate (MMA).
Comparison of Initiation Mechanisms
The initiation of acrylate polymerization can be achieved through several distinct chemical pathways. Below is a comparative overview of the proposed mechanism for this compound initiation against free-radical and anionic initiation.
| Feature | This compound-Initiated (Proposed) | Free-Radical Initiation | Anionic Initiation |
| Initiating Species | This compound (nucleophile and potential radical transfer agent) | Free radicals (e.g., from AIBN or Benzoyl Peroxide) | Anions (e.g., organolithium compounds) |
| Initiation Step | Nucleophilic Michael addition of phosphine to monomer, potentially followed by proton transfer. | Homolytic cleavage of initiator to form radicals, followed by addition to monomer. | Nucleophilic attack of anion on the monomer double bond. |
| Reaction Conditions | Typically mild, but can be influenced by solvent polarity. | Often requires thermal or photochemical activation. | Requires highly pure reagents and anhydrous conditions, often at low temperatures. |
| Monomer Scope | Electron-deficient alkenes (e.g., acrylates, acrylonitriles). | Wide range of vinyl monomers. | Monomers with electron-withdrawing groups (e.g., acrylates, styrenes). |
| Control over Polymerization | Potentially controlled, but side reactions involving the P-H bonds are possible. | Generally less controlled ("conventional" free radical), leading to broad molecular weight distributions. Controlled radical polymerization techniques exist (e.g., ATRP, RAFT). | Can be a "living" polymerization, allowing for excellent control over molecular weight and architecture. |
| Key Intermediates | Zwitterionic phosphonium enolate. | Propagating radical chain end. | Propagating carbanionic chain end. |
Mechanistic Pathways
This compound-Initiated Polymerization (Proposed Mechanism)
The initiation of acrylate polymerization by this compound is proposed to proceed through a nucleophilic conjugate addition, similar to the well-documented mechanism for tertiary phosphines. However, the presence of P-H bonds in this compound introduces the possibility of subsequent proton transfer or radical chain transfer events.
The proposed mechanism involves two key stages:
-
Michael Addition: The lone pair of electrons on the phosphorus atom of this compound acts as a nucleophile, attacking the β-carbon of the acrylate monomer. This results in the formation of a zwitterionic phosphonium enolate intermediate.
-
Propagation/Chain Transfer: The anionic enolate end of the zwitterion can then attack another monomer unit, propagating the polymer chain. Concurrently, the acidic proton on the phosphorus atom could be transferred, potentially terminating a chain or initiating a new one. The P-H bond might also be susceptible to abstraction, leading to a radical-mediated pathway under certain conditions.
Caption: Proposed mechanism for this compound-initiated polymerization.
Alternative Mechanism: Free-Radical Polymerization
Free-radical polymerization is a common method for polymerizing a wide variety of vinyl monomers. It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) undergoes homolytic cleavage upon heating or UV irradiation to generate free radicals. These radicals then add to a monomer molecule to form a new radical.
-
Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.
-
Termination: The polymerization is terminated when two growing radical chains react with each other, either by combination or disproportionation.
Caption: General mechanism of free-radical polymerization.
Alternative Mechanism: Anionic Polymerization
Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophile, typically a strong one like an organolithium compound. This method offers excellent control over the polymerization process, often leading to "living" polymers with narrow molecular weight distributions.
-
Initiation: A nucleophilic initiator adds to the double bond of a monomer, transferring its charge to the monomer and creating a carbanionic active center.
-
Propagation: The carbanion at the end of the growing chain attacks another monomer molecule in a nucleophilic fashion. This process repeats, and in the absence of impurities, the chain ends remain active.
-
Termination: In a "living" anionic polymerization, there is no inherent termination step. The polymerization is typically terminated by the deliberate addition of a quenching agent (e.g., water, methanol).
Caption: General mechanism of anionic polymerization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific monomers and reaction conditions.
Experimental Workflow: Polymerization and Characterization
Caption: General workflow for polymer synthesis and analysis.
Protocol 1: Free-Radical Polymerization of Methyl Methacrylate (MMA)
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Toluene, distilled.
-
Methanol.
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve AIBN (e.g., 0.1 mol% relative to monomer) in toluene.
-
Add the purified MMA to the flask.
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 60-70°C and stir.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or gravimetry.[1][2]
-
After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Filter the precipitated poly(methyl methacrylate) (PMMA), wash with methanol, and dry under vacuum at 40-50°C to a constant weight.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Protocol 2: Anionic Polymerization of Methyl Methacrylate (MMA)
-
Materials:
-
Methyl methacrylate (MMA), purified by distillation over CaH₂ and then trioctylaluminum.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (s-BuLi) in cyclohexane, titrated before use.
-
Methanol, degassed.
-
-
Procedure:
-
Assemble a glass reactor with a magnetic stir bar under a high-vacuum line and flame-dry all glassware.
-
Distill THF into the reactor.
-
Cool the reactor to -78°C using a dry ice/acetone bath.
-
Add the initiator, s-BuLi, to the cold THF via syringe.
-
Slowly add the purified MMA to the initiator solution with vigorous stirring. An immediate color change may be observed.
-
Allow the polymerization to proceed for the desired time (e.g., 30-60 minutes).
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the living polymer chains will disappear.[3]
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer in a large volume of a non-solvent like hexane or methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer by GPC to determine molecular weight and PDI.
-
Concluding Remarks
The initiation of polymerization by this compound presents an intriguing alternative to conventional methods. While its mechanism is likely rooted in the well-understood nucleophilic properties of phosphines, the involvement of the P-H bond suggests a more complex reactivity that warrants further investigation. A thorough understanding of this mechanism, supported by detailed kinetic and spectroscopic studies, could unlock new possibilities for the synthesis of phosphorus-containing polymers with tailored properties. In contrast, free-radical and anionic polymerizations offer well-established and predictable routes to a vast array of polymers, with anionic polymerization providing a higher degree of control over the polymer architecture. The choice of initiation method will ultimately depend on the desired polymer characteristics, the nature of the monomer, and the specific application requirements.
References
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Phenylphosphine from its Oxidation Byproducts
For researchers, scientists, and professionals in drug development, the accurate identification of phenylphosphine and its oxidative metabolites—this compound oxide and phenylphosphinic acid—is crucial for process monitoring, quality control, and safety assessment. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of these compounds, supported by experimental data and detailed methodologies.
The controlled oxidation of this compound is a key transformation in the synthesis of various organophosphorus compounds. However, this process can yield a mixture of products, primarily this compound oxide and phenylphosphinic acid. Distinguishing between the starting material and these byproducts is essential, as their chemical properties and potential biological activities differ significantly. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS) for the effective characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound, this compound oxide, and phenylphosphinic acid, facilitating their differentiation.
Table 1: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Chemical Structure | Oxidation State of P | ³¹P Chemical Shift (δ) [ppm] |
| This compound | C₆H₅PH₂ | -I | -122.0[1] |
| This compound Oxide | C₆H₅P(O)H₂ | +I | Not available |
| Trithis compound Oxide (analogue) | (C₆H₅)₃PO | +III | +25 to +41[2] |
| Phenylphosphinic Acid | C₆H₅P(O)(OH)H | +III | +12 to +25 (broad) |
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Key Vibrational Modes | Wavenumber (cm⁻¹) |
| This compound | P-H stretch | ~2300 |
| This compound Oxide | P=O stretch | ~1180 - 1210 |
| P-H stretch | ~2350 | |
| Phenylphosphinic Acid | P=O stretch | ~1150 - 1200 |
| O-H stretch (broad) | ~2500 - 3300 | |
| P-OH stretch | ~970 - 1040 |
Table 3: Raman Spectroscopy Data
| Compound | Key Raman Shifts | Wavenumber (cm⁻¹) |
| Dithis compound (analogue) | Phenyl ring modes | ~1000, 1585[3] |
| Dithis compound Oxide (analogue) | P=O stretch | ~1181[3] |
| Phenylphosphinic Acid | P=O stretch | ~1170 |
| Phenyl ring modes | ~1000, 1590 |
Note: Data for dithis compound and its oxide are presented as representative examples for related phosphine and phosphine oxide structures.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 110 | 109, 78, 77 |
| Trithis compound Oxide (analogue) | 278 | 277, 201, 183, 152, 77[4] |
| Phenylphosphinic Acid | 142 | 125, 95, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
³¹P NMR Spectroscopy
Objective: To determine the phosphorus chemical environment and differentiate between the trivalent this compound and the pentavalent oxidation products.
Instrumentation: A standard NMR spectrometer operating at a frequency appropriate for ³¹P nucleus detection (e.g., 162 MHz on a 400 MHz spectrometer).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. If necessary, vortex or sonicate the sample.
-
An external standard of 85% H₃PO₄ is typically used for chemical shift referencing (δ = 0 ppm).[5][6]
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 64 or more).
FTIR Spectroscopy
Objective: To identify characteristic functional groups, such as P-H, P=O, and O-H, which are unique to each compound.
Instrumentation: A standard FTIR spectrometer.
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Raman Spectroscopy
Objective: To complement FTIR data, particularly for observing the symmetric P=O stretch and phenyl ring vibrations.
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm).
Sample Preparation:
-
Place a small amount of the solid or liquid sample on a microscope slide or in a quartz cuvette.
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 200-3500 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.
Mass Spectrometry
Objective: To determine the molecular weight of the compounds and analyze their fragmentation patterns for structural elucidation.
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Set the ionization energy to 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
The resulting spectrum will show the molecular ion and characteristic fragment ions.
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of this compound and its oxidation byproducts.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Trithis compound Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. barron.rice.edu [barron.rice.edu]
Phenylphosphine in Palladium-Catalyzed Cross-Coupling: A Performance Comparison in Heck vs. Suzuki Reactions
For researchers, scientists, and professionals in drug development, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical parameter that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the vast library of phosphine ligands, phenylphosphines, particularly triphenylphosphine (PPh₃), represent a ubiquitous and cost-effective option. This guide provides an objective comparison of the performance of this compound ligands in two of the most powerful C-C bond-forming reactions: the Heck and Suzuki-Miyaura couplings. Supported by experimental data, this analysis delves into the nuances of this compound's role in each reaction, offering insights to guide ligand selection for specific synthetic challenges.
The electronic and steric properties of phosphine ligands play a pivotal role in modulating the reactivity of the palladium catalyst throughout the catalytic cycle. Phenylphosphines, with their moderate steric bulk and tunable electronic nature, have demonstrated utility in both Heck and Suzuki reactions. However, their efficacy can vary significantly between the two transformations due to the distinct mechanistic pathways involved. While both reactions share a common oxidative addition and reductive elimination step, the Heck reaction proceeds via a migratory insertion of an olefin, whereas the Suzuki coupling involves a transmetalation step with an organoboron reagent. This fundamental difference in mechanism influences the optimal ligand characteristics for each reaction.
Quantitative Performance Data
The following tables summarize representative experimental data for Heck and Suzuki coupling reactions employing this compound ligands. It is important to note that a direct comparison is challenging due to the variability in substrates, reaction conditions, and specific this compound derivatives used across different studies. However, these data provide valuable insights into the general performance of these ligands in each type of reaction.
Table 1: Performance of this compound Ligands in Heck Coupling Reactions
| Entry | Aryl Halide | Olefin | This compound Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Trithis compound | Pd(OAc)₂ | DMF | Et₃N | 100 | 4 | 95 | [1] |
| 2 | Bromobenzene | n-Butyl acrylate | Trithis compound | Pd(OAc)₂ | DMF | NaOAc | 120 | 24 | 85 | N/A |
| 3 | 4-Bromoacetophenone | Styrene | P(biphenyl)Ph₂ | Pd(OAc)₂ | Toluene/H₂O | K₃PO₄ | 100 | 1 | 87.6 | [2] |
| 4 | 4-Chlorotoluene | Styrene | Trithis compound | Ni(COD)₂ | THF | K₃PO₄ | RT | 24 | 85 | N/A |
Table 2: Performance of this compound Ligands in Suzuki Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | This compound Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Trithis compound Adduct | Palladacycle | Dioxane | Cs₂CO₃ | 100 | 12 | 95 | [3] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Trithis compound | Ni(COD)₂ | THF | K₃PO₄ | RT | 24 | 92 | N/A |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | P(biphenyl)Ph₂ | Pd(OAc)₂ | Toluene/H₂O | K₃PO₄ | 100 | 1 | 87.6 | [2] |
| 4 | Aryl Chloride | Phenylboronic acid | Trithis compound | Ni(PPh₃)₂Cl₂ / n-BuLi | THF | K₃PO₄ | RT | 24 | 90-98 | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for Heck and Suzuki reactions utilizing this compound ligands, based on commonly reported procedures.
General Procedure for a Heck Coupling Reaction
A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (e.g., trithis compound, 2-4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., DMF, acetonitrile, or toluene) is then added via syringe. The aryl halide (1.0 equiv), the olefin (1.2-1.5 equiv), and a base (e.g., triethylamine, sodium acetate, or potassium carbonate, 1.2-2.0 equiv) are subsequently added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. Reaction progress is monitored by an appropriate analytical technique such as TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for a Suzuki Coupling Reaction
Under an inert atmosphere, a reaction vessel is charged with the palladium precursor (e.g., Pd(PPh₃)₄, 1-5 mol% or a combination of a Pd(II) source and a this compound ligand), the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv). A suitable solvent system (e.g., toluene, dioxane, DMF, often with the addition of water) is then added. The reaction mixture is heated (typically between 60-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated in vacuo. The residue is then purified by flash column chromatography to afford the desired biaryl product.
Comparative Analysis and Discussion
In the Heck reaction , the primary role of the phosphine ligand is to stabilize the palladium(0) species and to facilitate the oxidative addition of the aryl halide. Phenylphosphines like PPh₃ are often effective, particularly with more reactive aryl iodides and bromides. The steric bulk of the ligand can influence the regioselectivity of the olefin insertion.
For the Suzuki coupling , the phosphine ligand's role extends to influencing the rates of oxidative addition, transmetalation, and reductive elimination. Generally, more electron-donating and sterically bulky phosphines are favored as they promote the oxidative addition and reductive elimination steps. While trithis compound is a competent ligand, more electron-rich and bulky biaryl phosphine ligands often exhibit superior performance, especially with less reactive aryl chlorides.[4] The transmetalation step, which is often rate-limiting, is sensitive to the nature of the base and the solvent system, in addition to the ligand.
In general, for routine couplings with activated substrates, trithis compound can be a reliable and economical choice for both Heck and Suzuki reactions. However, for more challenging transformations involving deactivated aryl halides or sterically hindered substrates, more sophisticated and often more electron-rich and bulky phosphine ligands may be required to achieve high yields and reaction rates.
Visualizing the Comparison and Workflow
To better illustrate the comparative aspects and the experimental process, the following diagrams are provided.
Caption: this compound in Heck vs. Suzuki Reactions.
Caption: Generalized Cross-Coupling Workflow.
References
Phenylphosphine: A Versatile Alternative to Traditional Phosphorus Reagents in Synthesis
In the landscape of synthetic chemistry, nucleophilic phosphorus reagents are indispensable tools for a myriad of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. While triphenylphosphine has long been a dominant reagent in cornerstone reactions like the Wittig, Mitsunobu, and Staudinger reactions, as well as a critical ligand in cross-coupling catalysis, this compound is emerging as a versatile and reactive alternative with unique applications. This guide provides a comprehensive comparison of this compound with other common nucleophilic phosphorus reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: this compound vs. Trithis compound
| Feature | This compound (PhPH₂) | Trithis compound (PPh₃) |
| Structure | Primary Phosphine | Tertiary Phosphine |
| Reactivity | Highly reactive, readily undergoes oxidation and hydrophosphination. | Moderately reactive, stable to air for short periods. |
| Primary Use | Precursor to secondary and tertiary phosphines, hydrophosphination reactions. | Direct use in Wittig, Mitsunobu, Staudinger, and Appel reactions; ligand in catalysis. |
| Handling | Requires inert atmosphere due to high reactivity and pyrophoric potential.[1][2] | Can be handled in air for weighing, but long-term storage should be under inert gas.[3][4][5][6] |
| Byproduct | This compound oxides | Trithis compound oxide (TPPO) |
| Key Advantage | Versatility as a building block for custom phosphine ligands; participates in hydrophosphination. | Well-established reactivity, high stability, and extensive literature precedent. |
In-Depth Comparison: Key Synthetic Applications
Hydrophosphination: A Unique Advantage of this compound
One of the most significant advantages of this compound over tertiary phosphines like trithis compound is its ability to undergo hydrophosphination. This atom-economical reaction involves the addition of the P-H bonds of this compound across a carbon-carbon multiple bond, providing a direct route to functionalized secondary and tertiary phosphines. Trithis compound, lacking P-H bonds, cannot participate in this transformation.
Experimental Workflow: Hydrophosphination of an Alkene with this compound
References
Economic and efficiency analysis of phenylphosphine in industrial scale synthesis.
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Phenylphosphine and its Alternatives
In the landscape of industrial organic synthesis, the choice of reagents and synthetic routes is paramount to achieving both economic viability and process efficiency. This compound (PhPH₂) and its derivatives are crucial building blocks and ligands in a myriad of chemical transformations, including the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the industrial-scale synthesis of this compound, offering a comparative look at various production methods and viable alternatives. The information presented herein is intended to assist researchers, chemists, and process development professionals in making informed decisions for their synthetic endeavors.
Executive Summary
The industrial synthesis of this compound is dominated by methods starting from readily available phosphorus chlorides. The two primary routes involve the reduction of dichlorothis compound and the disproportionation of phenylphosphorous acid. While both methods offer high yields, they differ in terms of raw material costs, reaction conditions, and co-product formation. A newer, "one-pot" synthesis from white phosphorus presents a potentially more streamlined, though technologically more complex, alternative. For many applications, particularly in catalysis, other phosphines like dithis compound and dicyclohexylthis compound serve as viable alternatives, each with its own synthetic pathway and performance characteristics. This guide will delve into a detailed comparison of these options, supported by available experimental data.
Comparison of this compound Synthesis Methods
The selection of a synthetic route for this compound on an industrial scale is a trade-off between raw material cost, process complexity, and desired purity. Below is a comparative analysis of the most common methods.
| Parameter | Reduction of Dichlorothis compound | Disproportionation of Phenylphosphorous Acid | "One-Pot" Synthesis from White Phosphorus |
| Primary Raw Materials | Dichlorothis compound, Reducing Agent (e.g., LiAlH₄) | Phenylphosphorous Acid (derived from Dichlorothis compound) | White Phosphorus (P₄), Organotin reagents, Aryl/Alkyl Halides |
| Reported Yield | ~74% (lab scale)[1] | >95% | Good isolated yield (57% for PhPH₂) |
| Key Reaction Conditions | Inert atmosphere, diethyl ether solvent, 5-20°C[1] | Nitrogen protection, 140-180°C | Multi-step "one-pot" process, involves organotin intermediates |
| Co-products/Byproducts | Aluminum salts | Phenylphosphonic acid (co-product) | Tin-containing byproducts (recyclable) |
| Key Advantages | Direct conversion | High yield of two valuable products | Bypasses hazardous intermediates like PCl₃[2] |
| Key Disadvantages | Use of expensive and hazardous reducing agents | High temperature required | Use of toxic organotin reagents, complex process |
| Estimated Raw Material Cost | Moderate to High (Dichlorothis compound: ~$20-44/kg)[3][4][5] | Low to Moderate (derived from Dichlorothis compound) | Potentially lower raw material cost (white phosphorus) but higher reagent cost |
Comparison with Alternative Phosphines
In many applications, particularly in catalysis and as ligands for transition metals, other phosphines can be used as alternatives to this compound. The choice of phosphine can significantly impact catalyst activity, stability, and selectivity.
| Parameter | **this compound (PhPH₂) ** | Dithis compound (Ph₂PH) | Dicyclohexylthis compound (Cy₂PPh) |
| Typical Synthesis Route | Reduction of dichlorothis compound or disproportionation of phenylphosphorous acid | Reduction of trithis compound or from chlorodithis compound | Grignard reaction of dichlorothis compound with cyclohexylmagnesium bromide |
| Key Applications | Precursor to other organophosphorus compounds, ligand in catalysis | Precursor to widely used phosphine ligands (e.g., dppe, BINAP), catalyst ligand[6] | Ligand in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)[7] |
| Performance Characteristics | Basic phosphine, prone to oxidation | Air-sensitive liquid, precursor to more stable ligands[6] | Bulky, electron-rich ligand promoting high catalytic activity[2][3] |
| Estimated Raw Material Cost | Moderate (Dichlorothis compound: ~$20-44/kg)[3][5] | High (Chlorodithis compound: ~$67-83/100g)[2][8][9] | Moderate to High (Dichlorothis compound + Grignard reagent) |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and optimization of any synthetic process. Below are representative laboratory-scale procedures for the synthesis of this compound and a common alternative.
Synthesis of this compound via Disproportionation of Phenylphosphorous Acid
This method, adapted from patent literature, offers a high-yield route to this compound with the co-production of valuable phenylphosphonic acid.[10]
Step 1: Hydrolysis of Dichlorothis compound
-
In a suitable reactor under a nitrogen atmosphere, charge dichlorothis compound.
-
Slowly add water while maintaining the temperature below a safe threshold to control the exothermic reaction.
-
After the addition is complete, stir the mixture to ensure complete hydrolysis to phenylphosphorous acid.
-
Remove any solvent (if used) and water under reduced pressure to obtain solid phenylphosphorous acid.
Step 2: Disproportionation Reaction
-
Heat the obtained phenylphosphorous acid under a nitrogen atmosphere to 140-180°C.
-
The disproportionation reaction will yield this compound and phenylphosphonic acid.
-
Distill the this compound directly from the reaction mixture.
-
The remaining solid is primarily phenylphosphonic acid, which can be further purified.
Synthesis of Dithis compound from Trithis compound
This laboratory-scale procedure provides a route to dithis compound from the more common trithis compound.[6]
-
In a dry, inert atmosphere, dissolve trithis compound in a suitable solvent (e.g., THF).
-
Add metallic lithium in small portions to the solution. The reaction is exothermic and will result in the formation of lithium diphenylphosphide and phenyllithium.
-
After the reaction is complete, carefully quench the reaction mixture with water to protonate the lithium diphenylphosphide.
-
Separate the organic layer and purify the dithis compound by distillation under reduced pressure.
Visualizing the Synthetic Pathways
To better understand the flow of materials and transformations in the synthesis of this compound and its alternatives, the following diagrams, generated using the DOT language, illustrate the key synthetic workflows.
Caption: Synthesis of this compound via Disproportionation.
Caption: Synthesis of Dithis compound from Trithis compound.
Caption: Synthesis of Dicyclohexylthis compound via Grignard Reaction.
Conclusion
The industrial synthesis of this compound offers several viable routes, with the disproportionation of phenylphosphorous acid appearing particularly attractive due to its high yield and the co-production of another valuable chemical. The choice of a specific method will ultimately depend on a company's existing infrastructure, raw material accessibility, and the desired scale of production. For applications in catalysis, researchers and process chemists have a range of alternative phosphines at their disposal. While often more expensive to synthesize, bulky and electron-rich ligands like dicyclohexylthis compound can offer significant advantages in terms of catalytic efficiency, potentially offsetting their higher initial cost through improved reaction rates and product yields. A thorough techno-economic analysis, considering all aspects of the process from raw material sourcing to waste disposal, is essential for making the optimal choice for any given industrial application.
References
- 1. Phenyl phosphine synthesis - chemicalbook [chemicalbook.com]
- 2. Chem-Impex International, Inc. P-Chlorodithis compound | 1079-66-9 | | Fisher Scientific [fishersci.com]
- 3. Dichlorothis compound, 97% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. store.p212121.com [store.p212121.com]
- 6. Dithis compound - Wikipedia [en.wikipedia.org]
- 7. Dichlorothis compound 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. ClPPh2 - 氯二苯基膦,98% [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
A comparative study of synthetic routes for high-yield phenylphosphine production.
A Comparative Guide to High-Yield Phenylphosphine Synthesis
This guide provides a comparative analysis of prominent synthetic routes for the production of this compound (C₆H₅PH₂), a critical precursor in the synthesis of organophosphorus compounds and ligands for catalysis. The comparison focuses on reaction yield, starting materials, and overall efficiency, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes key quantitative data and qualitative aspects of three high-yield synthetic routes to this compound.
| Synthetic Route | Starting Material(s) | Key Reagents & Conditions | Reported Yield (%) | Advantages | Disadvantages & Considerations |
| Reduction of Dichlorothis compound | Dichlorothis compound (C₆H₅PCl₂) | Lithium Aluminum Hydride (LiAlH₄) in ether under a nitrogen atmosphere.[1] | High (Specific yield varies) | Direct, one-step reduction from a common precursor.[1] | LiAlH₄ is pyrophoric and reacts violently with water; requires stringent anhydrous and inert conditions. |
| Reduction of Phenylphosphonates | Diethyl Phenylphosphonate (C₆H₅P(O)(OEt)₂) | Lithium Aluminum Hydride (LiAlH₄) in diethyl ether at 5-20°C under an inert atmosphere.[2] | 74%[2] | Good yield from a more stable starting material compared to C₆H₅PCl₂. | Also utilizes the hazardous LiAlH₄; requires careful temperature control and inert atmosphere techniques.[2] |
| Disproportionation of Phenyl Phosphorous Acid | Dichlorothis compound (C₆H₅PCl₂) | 1. Water for hydrolysis to form phenyl phosphorous acid. 2. Heat (140-180°C) under nitrogen for disproportionation.[3] | Up to 95%[3] | Very high yield; avoids pyrophoric metal hydrides; co-produces valuable phenyl-phosphonic acid.[3] | Two-step process; requires high temperatures for the disproportionation reaction.[3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method A: Reduction of Dichlorothis compound with Lithium Aluminum Hydride
This protocol is based on the established method of reducing dichlorothis compound using a strong reducing agent.[1]
Reaction: 2C₆H₅PCl₂ + LiAlH₄ → 2C₆H₅PH₂ + Li⁺ + Al³⁺ + 4Cl⁻[1]
Procedure:
-
A reaction flask equipped with a dropping funnel, condenser, and nitrogen inlet is thoroughly dried and purged with dry nitrogen gas.
-
A solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether is prepared in the flask and cooled in an ice bath.
-
Dichlorothis compound (C₆H₅PCl₂) is dissolved in anhydrous diethyl ether and added dropwise to the cooled LiAlH₄ solution under vigorous stirring. The addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.
-
The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate, while maintaining cooling.
-
The resulting salts are filtered off, and the ethereal solution is washed with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude this compound is purified by vacuum distillation to yield the final product.
Note: This reaction must be performed under a strict nitrogen atmosphere to prevent the highly oxidizable this compound from reacting with oxygen.[1]
Method B: Reduction of Diethyl Phenylphosphonate with Lithium Aluminum Hydride
This method provides a reliable route to this compound from a phosphonate ester precursor.[2]
Procedure:
-
In a Schlenk flask under an inert atmosphere, add lithium aluminum hydride (6.5 g, 171 mmol) and anhydrous diethyl ether (500 mL).[2]
-
Cool the suspension to 5-10°C using an ice-water bath.[2]
-
Slowly add diethyl phenylphosphonate (22.4 g, 105 mmol) to the stirred suspension, maintaining the temperature between 5°C and 20°C.[2]
-
After the addition is complete, remove the ice bath and continue stirring overnight at room temperature to complete the reduction.[2]
-
Re-cool the mixture to 5-10°C and hydrolyze by the very slow, dropwise addition of water.[2]
-
Filter the resulting solid precipitate and wash thoroughly with diethyl ether.[2]
-
Combine the filtrate and washings. The product is isolated from the ether solution by distillation, yielding this compound (8.5 g, 74% yield).[2]
Method C: Disproportionation of Phenyl Phosphorous Acid
This high-yield method involves the preparation of an intermediate, phenyl phosphorous acid, which then undergoes thermal disproportionation.[3]
Step 1: Hydrolysis of Dichlorothis compound
-
In a reaction flask equipped with a reflux condenser, add dichlorothis compound (70.2 g) to toluene (70 mL).[3]
-
Slowly add water (16.9 g) dropwise, controlling the rate to keep the reaction temperature below 70°C.[3]
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to yield phenyl phosphorous acid.[3]
Step 2: Thermal Disproportionation
-
Under a nitrogen atmosphere, transfer the phenyl phosphorous acid (55 g) from the previous step into a distillation apparatus.[3]
-
Heat the material to 140-150°C with stirring and hold for 30 minutes.[3]
-
Perform a distillation, collecting the fraction between 140-165°C. This fraction is the this compound product.[3]
-
Continue distillation until no more product is collected. This procedure yields this compound (13.5 g), corresponding to a 95% theoretical yield.[3]
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow from common starting materials to the final this compound product via the described synthetic routes.
Caption: Comparative workflow of three synthetic routes to this compound.
References
Evaluating the cytotoxicity of phenylphosphine in comparison to its derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the cytotoxicity of phenylphosphine and its derivatives. The information is compiled from various studies to aid researchers in understanding the toxicological profiles of these compounds. Due to the inherent variability in experimental designs across different studies, direct comparison of absolute cytotoxicity values should be approached with caution. This guide aims to present the available data in a clear and structured format to facilitate informed decision-making in research and development.
Executive Summary
This compound and its derivatives exhibit a wide range of cytotoxic activities, influenced by their chemical structure and the specific cell lines they are tested against. Data from various in vitro studies, primarily utilizing cytotoxicity assays such as MTT and LDH release, indicate that while this compound itself shows toxicity, certain derivatives, particularly those designed for specific biological interactions like trithis compound-based anticancer agents, can exhibit significantly higher cytotoxic potency. This guide summarizes the available quantitative data, details common experimental methodologies, and illustrates a key signaling pathway potentially involved in the cytotoxic effects of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several of its derivatives as reported in the scientific literature. It is crucial to note that the experimental conditions, including the cell lines and exposure times, vary between studies, which can significantly impact the observed IC50 values.
| Compound | Derivative Class | Cell Line(s) | Exposure Time | IC50 (µM) | Reference(s) |
| This compound | - | Data not available in comparative in vitro studies | - | - | - |
| Trithis compound | Triarylphosphine | Not widely reported in standard cytotoxicity assays | - | - | [1] |
| Triphenyl Phosphate (TPhP) | Organophosphate Ester | GC-2spd (mouse spermatocyte) | 48 h | 61.61 | [2] |
| Gold(I)-Trithis compound Complexes | Metal-phosphine Complex | MCF7 (breast carcinoma), HOS (osteosarcoma), THP-1 (monocytic leukaemia), A549 (lung adenocarcinoma), G-361 (melanoma), HeLa (cervical cancer), A2780 (ovarian carcinoma), A2780R (cisplatin-resistant ovarian carcinoma), 22Rv1 (prostate cancer) | 24 h | ≈ 1–30 | [3][4][5] |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | Photoinitiator | Various | Not specified | High cytotoxicity reported | |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | Various | Not specified | Lower cytotoxicity than BAPO | [6] |
Note: The absence of a specific IC50 value for this compound in a comparative in vitro context highlights a gap in the current publicly available research. The toxicity of this compound is acknowledged, but quantitative comparisons with its derivatives in the same experimental setup are scarce.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to evaluate the compounds listed above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivatives) in a complete cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-treated (control) and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 540-570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells. Plot cell viability against compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of cytotoxicity.[10]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[11]
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[9]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[7][10]
-
Data Analysis: The amount of color formed is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Signaling Pathways and Experimental Workflows
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Exposure to some organophosphorus compounds can induce cellular stress and apoptosis through the activation of MAPK signaling pathways.[12][13][14] These pathways, including ERK, JNK, and p38-MAPK, play crucial roles in transmitting extracellular signals to the cell nucleus, thereby regulating processes like cell growth, differentiation, and apoptosis.[15][16] The specific activation of these pathways can vary depending on the compound and cell type.[13][14]
Caption: MAPK signaling pathway potentially activated by organophosphorus compounds.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound.
Caption: A typical workflow for in vitro cytotoxicity assessment.
References
- 1. Trithis compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the cytotoxic activity of triphenyl phosphate on mouse spermatocytes cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold(I)-Trithis compound Complexes with Hypoxanthine-Derived Ligands: In Vitro Evaluations of Anticancer and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold(I)-Trithis compound Complexes with Hypoxanthine-Derived Ligands: In Vitro Evaluations of Anticancer and Anti-Inflammatory Activities | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organophosphorus Compounds and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Phenylphosphine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of hazardous chemicals is paramount. Phenylphosphine, a highly reactive and toxic organophosphorus compound, requires stringent disposal procedures to mitigate risks of fire, exposure, and environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is a colorless liquid with a foul odor that is pyrophoric, meaning it can ignite spontaneously in air.[1] It is also toxic if inhaled, ingested, or absorbed through the skin.[1][2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from ignition sources.[1][2][3] An inert atmosphere, such as nitrogen or argon, is recommended for storage and handling to prevent oxidation.[4]
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (consult manufacturer's compatibility data).[2][4]
-
Body Protection: A flame-retardant lab coat and impervious clothing.[2][3]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if working outside of a fume hood or if vapors/aerosols are generated.[3]
This compound Disposal Procedure
The primary method for disposing of this compound is to treat it as hazardous waste.[2][4] Never attempt to dispose of this compound down the drain or with general laboratory waste.
Step 1: Containment of Spills
In the event of a small spill, immediate action is crucial to prevent escalation.
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area.[2] Isolate the spill area by at least 50 meters (150 feet) in all directions.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, hot surfaces, and sparking equipment.[1][2]
-
Absorb the Spill: Cover the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[2] For minor spills, absorbent paper can be used.[5] Use non-sparking tools for collection.[1]
-
Package the Waste: Carefully collect the absorbed material and contaminated items (e.g., gloves, absorbent pads) and place them in a designated, sealable, and properly labeled hazardous waste container.[2][5] The container should be vapor-tight.[5]
Step 2: Decontamination
-
Surface Decontamination: Wash all contaminated surfaces, including benchtops and equipment, with a 60-70% ethanol solution followed by a thorough wash with soap and water.[4][5]
-
PPE Disposal: Contaminated clothing should be removed immediately and sealed in a vapor-tight plastic bag for eventual disposal.[5] Dispose of used gloves and other contaminated disposable PPE as hazardous waste.[4]
Step 3: Waste Collection and Storage
-
Waste Container: Use a designated, properly labeled hazardous waste container for all this compound waste, including empty containers, contaminated materials, and spill cleanup debris.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - this compound" and include the appropriate hazard pictograms (e.g., flammable, toxic).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizers, acids, and moisture.[2][3][6] The storage area should be designated for hazardous waste.
Step 4: Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[2] Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₆H₅PH₂ | [7] |
| Molar Mass | 110.09 g/mol | [7] |
| Appearance | Colorless liquid with a foul odor | [7][8] |
| Boiling Point | 160 °C (320 °F) | [7] |
| Density | 1.001 g/cm³ | [7] |
| NIOSH REL (Recommended Exposure Limit) | C 0.05 ppm (0.25 mg/m³) | [7] |
| UN Number | 2924 | [7] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. Phenyl phosphine(638-21-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. research.uga.edu [research.uga.edu]
- 5. PHENYL PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Cas 638-21-1,Phenyl phosphine | lookchem [lookchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
